Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)9-6-8-7(2)4-5-10(14(16)17)11(8)13-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZODQLAYLYUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486436 | |
| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61149-52-8 | |
| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug discovery.[2] The introduction of a nitro group to this scaffold, creating nitroindoles, further enhances its chemical diversity and biological potential. The nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring, opening new avenues for chemical transformations and biological interactions.[3]
This guide focuses on a specific, yet underexplored, derivative: Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate . While direct experimental data for this compound is scarce in publicly available literature, this document will provide a comprehensive overview by leveraging data from closely related analogues, particularly Ethyl 7-nitro-1H-indole-2-carboxylate, and established principles of indole chemistry. We will delve into its core physicochemical properties, propose a logical synthetic pathway, explore its chemical reactivity, and discuss its potential applications in drug development, with a particular focus on oncology.
The strategic placement of the methyl group at the C4-position and the nitro group at the C7-position, combined with the carboxylate at C2, creates a molecule with significant potential as a versatile synthetic intermediate and a candidate for biological screening. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.
Physicochemical and Structural Properties
Table 1: Core Physicochemical Properties
| Property | Value (Predicted/Inferred) | Justification & Remarks |
| IUPAC Name | This compound | Based on standard chemical nomenclature. |
| Molecular Formula | C₁₂H₁₂N₂O₄ | Calculated from the chemical structure. |
| Molecular Weight | 248.24 g/mol | Calculated from the molecular formula. The parent compound is 234.21 g/mol .[4] |
| Appearance | Yellow Solid (Predicted) | Nitroaromatic compounds are typically yellow. The related Ethyl-4-nitroindole-2-carboxylate is a yellow solid.[5] |
| Melting Point | >125 °C (Predicted) | The parent, non-methylated indole has a melting point of 122-125 °C. The addition of a methyl group and potential changes in crystal packing would likely elevate this. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); Poorly soluble in water. | Typical for moderately polar organic molecules. The predicted logP (octanol/water partition coefficient) would be higher than the parent compound due to the methyl group. |
| SMILES | CCOC(=O)c1cc2c([nH]1)c(c(cc2)C)[O-] | Canonical representation of the 2D structure. |
| InChI Key | (Predicted) | A unique structural identifier would be generated upon synthesis and characterization. The InChIKey for the parent compound is GTZAIVBXGPLYGD-UHFFFAOYSA-N.[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of substituted nitroindoles often requires multi-step pathways to control regioselectivity, as direct nitration of the indole ring is notoriously difficult and often leads to a mixture of products or polymerization.[6] A robust strategy for synthesizing the target compound would likely involve the Reissert indole synthesis, which builds the indole core from appropriately substituted precursors.
The logical starting materials for this compound are 2-methyl-5-nitrotoluene and diethyl oxalate. The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization.
Experimental Protocol: Proposed Reissert Synthesis
Step 1: Condensation of 2-Methyl-5-nitrotoluene with Diethyl Oxalate
-
To a solution of sodium ethoxide in absolute ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere), add 2-methyl-5-nitrotoluene.
-
Add diethyl oxalate dropwise to the mixture at room temperature with vigorous stirring. A deep-colored precipitate should form.
-
Heat the reaction mixture to reflux for 16-18 hours to drive the condensation to completion.[7]
-
After cooling, evaporate the ethanol under reduced pressure. The resulting solid is the sodium salt of the ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate intermediate.
Step 2: Reductive Cyclization to form the Indole Ring
-
Dissolve the intermediate from Step 1 in a mixture of acetic acid and water.
-
Add a reducing agent, such as iron powder or sodium dithionite, portion-wise while monitoring the temperature to control the exothermic reaction.
-
The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization (aromatization) to form the indole ring.
-
Heat the mixture gently (e.g., 50-60 °C) for 2-4 hours to ensure the completion of the cyclization.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Proposed Reissert synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
This compound possesses three key functional groups that dictate its reactivity: the indole N-H, the ethyl ester, and the aromatic nitro group. This trifecta of functionality makes it a highly valuable building block for creating a library of complex derivatives.
-
N-Alkylation/Acylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated. Deprotonation with a base like sodium hydride (NaH) followed by treatment with an electrophile (e.g., alkyl halides, acyl chlorides) allows for modification at the N1 position.[8] This is a common strategy to modulate solubility and biological activity.
-
Ester Hydrolysis and Amidation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., KOH in ethanol/water).[8] This carboxylic acid is a key handle for further derivatization, such as amide bond formation using standard peptide coupling reagents (e.g., HATU, EDCI), to introduce diverse side chains. The ester can also be converted to a hydrazide by reacting with hydrazine hydrate, a common step in synthesizing heterocyclic derivatives.[8]
-
Nitro Group Reduction: The C7-nitro group is a versatile functional handle. It can be selectively reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This resulting 7-aminoindole is a critical intermediate for synthesizing compounds with different functionalities at this position, including amides, sulfonamides, or for use in Sandmeyer-type reactions.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich, but the presence of the electron-withdrawing nitro and ester groups deactivates it towards typical electrophilic substitution. The most likely position for any substitution would be C3, although harsh conditions might be required. Conversely, the electron-poor nature of the nitro-substituted benzene ring moiety could make it susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common for nitroindoles.
Visualization of Reactivity Pathways
Caption: Key reactive sites and potential derivatizations.
Potential Applications in Drug Discovery
Indole derivatives are central to many therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications.[1] Nitroindoles, in particular, have emerged as promising candidates in oncology.[9]
Anticancer Activity: Many nitro-group-containing compounds exhibit anticancer properties.[3] Substituted 5-nitroindoles, for example, have been shown to act as c-Myc G-quadruplex binders.[9] The c-Myc oncogene is overexpressed in many human cancers, and its promoter region can form a G-quadruplex DNA structure that inhibits its transcription. Molecules that can bind and stabilize this structure are therefore attractive as potential anticancer agents.[9]
It is plausible that this compound and its derivatives could also target G-quadruplex structures. The planar indole core is well-suited for π-stacking interactions with the G-quartets, while the substituents at the C2, C4, and C7 positions can be modified to optimize binding affinity and selectivity. Such compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS) in cancer cells.[9][10]
Other Potential Applications:
-
Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis, making them potential agents for treating type 2 diabetes.[11]
-
Kinase Inhibitors: The 7-nitroindole scaffold is a reactant used in the preparation of various protein kinase inhibitors.[12]
Visualization of a Potential Mechanism of Action
Caption: Plausible mechanism as a c-Myc G-quadruplex stabilizer.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling nitroaromatic compounds should be taken. The parent compound, Ethyl 7-nitro-1H-indole-2-carboxylate, is classified with GHS warnings indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Nitro compounds can also be associated with mutagenicity, and thus should be handled with care.[13]
Conclusion
This compound represents a molecule of significant synthetic and medicinal potential. Although not extensively characterized in the literature, its structure suggests a rich chemical reactivity that can be exploited to generate diverse molecular libraries. Based on the activity of related nitroindole compounds, this scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of anticancer drug discovery targeting mechanisms like G-quadruplex stabilization. This guide provides a foundational framework for researchers, outlining its core properties, a viable synthetic strategy, and its potential as a versatile chemical building block. Further experimental validation of the properties and biological activities proposed herein will be a critical next step in unlocking the full potential of this intriguing molecule.
References
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PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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El-Dean, A. M. K., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
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Mondal, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2421-2430. Available from: [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Available from: [Link]
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Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. Available from: [Link]
-
Mondal, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15). Available from: [Link]
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Sravanthi, T., & Manju, S. L. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 10, 87-103. Available from: [Link]
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Giraud, A., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. Available from: [Link]
- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid (CN102020600A).
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Cheméo. Ethyl indole-2-carboxylate, N-methyl-. Available from: [Link]
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Rivera-Chávez, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Available from: [Link]
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Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. Available from: [Link]
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Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(6), 1239-1244. Available from: [Link]
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Waseda University. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [Link]
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Al-blewi, F. F., et al. (2022). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific Reports, 12(1), 14358. Available from: [Link]
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A Guide to the Physicochemical Characterization of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: An Analytical Approach
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development. This technical guide outlines a comprehensive analytical workflow for the determination of the key physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document provides a robust framework for its synthesis and detailed characterization. We will draw upon established methodologies and data from closely related analogs to illustrate the expected chemical behavior and analytical outcomes.
Introduction: The Significance of Physicochemical Profiling
In drug discovery and development, the physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Parameters such as solubility, lipophilicity, and crystal structure directly influence a compound's absorption, distribution, metabolism, and excretion (ADME). For researchers in materials science, these same characteristics can dictate the material's processability, stability, and functional performance.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitutions of a methyl group at the 4-position and a nitro group at the 7-position on the indole ring of this compound are expected to significantly modulate its electronic and steric properties compared to simpler indole esters. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization of this specific molecule.
Proposed Synthetic Pathway and Verification
Prior to characterization, the synthesis and purification of this compound are required. A plausible synthetic route would involve the nitration of a 4-methyl-indole precursor followed by esterification. The verification of the final product's identity and purity is a critical first step.
Diagram 1: Proposed High-Level Synthesis and Purification Workflow
Caption: High-level workflow for synthesis and purification.
Core Physicochemical Characteristics and Analytical Methods
Molecular Structure and Identity Confirmation
The foundational characterization of this compound involves the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic and spectrometric techniques.
| Property | Expected Value/Characteristic | Primary Method(s) |
| Molecular Formula | C₁₂H₁₂N₂O₄ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 248.24 g/mol | Mass Spectrometry (MS) |
| Chemical Structure | Substituted indole with ethyl ester at C2, methyl at C4, and nitro at C7 | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) |
| Functional Groups | N-H, C=O (ester), NO₂ (nitro), Aromatic C-H | Fourier-Transform Infrared (FTIR) Spectroscopy |
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals include:
-
A singlet for the indole N-H proton.
-
Signals for the aromatic protons on the indole ring, with their coupling patterns revealing their positions.
-
A singlet for the methyl group protons.
-
A quartet and a triplet for the ethyl ester protons.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.
3.1.2. Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected absorption bands would include:
-
~3300 cm⁻¹ for the N-H stretch.
-
~1700 cm⁻¹ for the C=O stretch of the ester.
-
~1500 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, respectively.
Physical Properties
3.2.1. Physical State and Appearance
Based on related nitroindole compounds, this compound is expected to be a crystalline solid at room temperature, likely with a yellow to brown color due to the nitro-aromatic chromophore.[1]
3.2.2. Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity. For comparison, the melting point of Ethyl indole-2-carboxylate is 122-125 °C. The introduction of a methyl and a nitro group will alter this value.
Experimental Protocol: Melting Point Determination
-
Place a small amount of the dry, crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
3.2.3. Solubility
Solubility in various solvents is a critical parameter for further studies. It is anticipated that the compound will have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Experimental Protocol: Thermodynamic Solubility
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours with constant agitation.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV.
Diagram 2: Analytical Workflow for Physicochemical Characterization
Caption: Workflow for comprehensive physicochemical analysis.
Spectroscopic Properties
3.3.1. UV-Vis Spectroscopy
The electronic absorption spectrum, determined by UV-Vis spectroscopy, provides information about the chromophores within the molecule. Nitro-substituted indoles typically exhibit strong absorption in the UV and potentially the near-visible range. For instance, various nitroindole isomers show absorption peaks between 300-400 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a calibrated spectrophotometer to scan the absorbance from approximately 200 to 600 nm.
-
Determine the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The comprehensive physicochemical characterization of this compound is essential for its advancement in any research and development pipeline. This guide outlines a systematic and scientifically rigorous approach to obtaining this critical data. By following the proposed synthetic verification and analytical workflows, researchers can establish a definitive profile of this molecule, enabling its confident application in further studies. The provided protocols are based on standard, validated methods in the field of chemical analysis and drug discovery.
References
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(21), 6429. [Link]
-
PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lin, S., Liko, I., & Rueping, M. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 3(9), 1779–1786. [Link]
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A Technical Guide to the Spectroscopic Elucidation of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The targeted functionalization of the indole ring, as seen in Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, allows for the fine-tuning of its biological activity. A comprehensive understanding of the molecular structure is paramount for rational drug design and development, and this is achieved through the rigorous application of spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization based on foundational spectroscopic principles and data from structurally related analogs. While direct experimental data for this specific molecule is not widely published, this document serves as an expert-level guide for researchers on what to anticipate and how to interpret the resulting spectra during synthesis and characterization.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound incorporates several key functional groups that will define its spectroscopic signature: the indole ring system, a 4-methyl group, a 7-nitro group, and an ethyl ester at the 2-position. Each of these imparts distinct and predictable features in NMR, IR, and mass spectra. The electron-withdrawing nature of the nitro group and the ester, contrasted with the electron-donating methyl group, creates a unique electronic environment that will be reflected in the chemical shifts and coupling constants of the aromatic protons.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for mapping the proton environment of a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.0 | br s | 1H | N-H (H1) | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| ~8.1-8.3 | d | 1H | H-5 | The nitro group at position 7 is strongly electron-withdrawing, significantly deshielding the ortho proton (H-6) and to a lesser extent, the meta proton (H-5). The coupling will be to H-6. |
| ~7.3-7.5 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing nitro group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~7.2-7.3 | s | 1H | H-3 | The proton at C3 is typically a singlet in 2-substituted indoles and is influenced by the ester group. |
| ~4.4-4.5 | q | 2H | -OCH₂CH₃ | The quartet arises from the methylene protons of the ethyl ester, coupled to the adjacent methyl group. |
| ~2.6-2.7 | s | 3H | 4-CH₃ | The methyl group on the aromatic ring will appear as a singlet. |
| ~1.4-1.5 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester appear as a triplet due to coupling with the methylene group. |
Expertise & Causality: The placement of the nitro group at C7 is critical. Its strong deshielding effect will cause the protons on the benzene portion of the indole (H-5 and H-6) to shift significantly downfield compared to an unsubstituted indole. The methyl group at C4, being electron-donating, will have a slight shielding effect, but this is overridden by the powerful influence of the nitro group. Data from related compounds like Ethyl 7-nitro-1H-indole-2-carboxylate confirms the significant downfield shift of protons on the nitro-substituted ring.[1] The ethyl ester group's characteristic quartet and triplet pattern provides a clear and reliable diagnostic for this functionality.[2]
Protocol for ¹H NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for acquiring high-quality ¹H NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161-163 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded. |
| ~140-142 | C7 | The carbon directly attached to the nitro group (C7) is strongly deshielded. |
| ~135-137 | C7a | A quaternary carbon in the indole ring system. |
| ~130-132 | C4 | The carbon bearing the methyl group. |
| ~128-130 | C2 | The carbon attached to the ester group. |
| ~125-127 | C3a | Another quaternary carbon in the indole ring. |
| ~120-122 | C6 | Deshielded due to its proximity to the nitro group. |
| ~118-120 | C5 | Aromatic carbon. |
| ~105-107 | C3 | Shielded carbon of the pyrrole ring. |
| ~61-62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~18-20 | 4-CH₃ | Methyl carbon attached to the aromatic ring. |
| ~14-15 | -OCH₂CH₃ | Terminal methyl carbon of the ethyl ester. |
Authoritative Grounding: The predicted shifts are based on established ranges for substituted indoles.[3][4] The deshielding effect of the nitro group on C7 and the surrounding carbons (C6, C7a) is a well-documented phenomenon in aromatic systems. Similarly, the ester carbonyl and the carbons of the ethyl group appear in their expected regions.[2] The presence of the 4-methyl group will slightly shield C4 and influence the shifts of adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Indole N-H |
| ~2900-3000 | C-H stretch | Aromatic and Aliphatic C-H |
| ~1700-1720 | C=O stretch | Ester carbonyl |
| ~1510-1530 & ~1340-1360 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |
| ~1200-1300 | C-O stretch | Ester C-O |
Trustworthiness of Protocol: To obtain this data, a standard protocol would involve preparing a thin film of the compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The instrument is first run with a background scan, which is then subtracted from the sample scan to yield the final spectrum. This self-validating process ensures that atmospheric absorptions (like CO₂ and H₂O) are removed, and the resulting spectrum is solely from the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| ~262 | [M]⁺ | Molecular ion peak. The molecular formula is C₁₃H₁₄N₂O₄, giving a molecular weight of 262.26 g/mol . |
| ~217 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester is a common fragmentation pathway. |
| ~189 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| ~171 | [M - OCH₂CH₃ - NO₂]⁺ | Loss of the nitro group from the [M - ethoxy] fragment. |
Experimental Causality: In a typical EI-MS experiment, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The choice of EI is deliberate for structural elucidation as it induces predictable fragmentation patterns. The molecular ion peak confirms the compound's identity, while the fragmentation pattern must be logically consistent with the proposed structure. For instance, the initial loss of the ethoxy radical is a highly favorable pathway for ethyl esters, providing strong evidence for this functional group.
Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.
References
-
PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link][1]
-
Al-Hourani, B. J., El-Safadi, F., & Tashtoush, H. M. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(1), 199. Available from: [Link][2]
-
Royal Society of Chemistry. Supporting Information for an article. (Specific article not named). Available from: [Link][3]
-
Li, Y., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (Journal and year not specified). Available from: [Link][4]
Sources
An In-depth Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, a novel indole derivative with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is not available, this paper constructs a robust scientific narrative based on established synthetic methodologies for related indole structures and the known pharmacological activities of its constituent functional groups. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and a strategic approach to the investigation of this promising compound.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Marketed drugs containing the indole moiety are used to treat a wide range of conditions, including cancer, inflammation, microbial infections, and neurological disorders. The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of specific substituents, such as nitro and methyl groups, can profoundly influence the biological activity of the indole core. Nitro-containing compounds, for instance, are known for their diverse therapeutic applications, including antimicrobial, anticancer, and antiparasitic activities. Similarly, methyl substitutions can modulate the lipophilicity and metabolic stability of a molecule, thereby enhancing its drug-like properties.
This guide focuses on the specific, and likely novel, compound: This compound . The strategic placement of a methyl group at the 4-position, a nitro group at the 7-position, and an ethyl carboxylate at the 2-position suggests a molecule designed for specific biological interactions and favorable pharmacokinetic properties.
Proposed Synthesis and Mechanistic Insights
Given the absence of a documented synthesis for this compound, we propose a logical and efficient synthetic route based on well-established indole syntheses. The Reissert indole synthesis presents a particularly attractive approach for constructing the target molecule from readily available starting materials.
The Reissert synthesis involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. This method is well-suited for the preparation of indole-2-carboxylic acids and their esters.
Proposed Synthetic Pathway: A Modified Reissert Approach
The proposed synthesis commences with 2-methyl-3-nitrotoluene as the starting material.
Step 1: Condensation with Diethyl Oxalate
The first step is a base-catalyzed condensation of 2-methyl-3-nitrotoluene with diethyl oxalate. Potassium ethoxide is a suitable base for this transformation, leading to the formation of ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization
The resulting α-keto ester undergoes reductive cyclization to form the indole ring. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. The reduction of the nitro group to an amine is followed by an intramolecular condensation with the ketone, leading to the formation of the indole-2-carboxylate.
Step 3: Esterification (if necessary)
If the cyclization leads to the carboxylic acid, a final esterification step with ethanol under acidic conditions will yield the target compound, this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2-methyl-3-nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Ethanol (anhydrous)
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve potassium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add a mixture of 2-methyl-3-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Reductive Cyclization: Dissolve the purified intermediate in glacial acetic acid. Add zinc dust (5-10 eq) portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain the temperature below 60°C. After the addition is complete, continue stirring at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Filter the reaction mixture through a pad of celite to remove excess zinc. Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound represents a novel and unexplored molecule with significant promise in the field of drug discovery. Based on a thorough analysis of related compounds and established synthetic methodologies, this guide has outlined a plausible route for its synthesis, predicted its key physicochemical properties, and highlighted its potential therapeutic applications.
Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to elucidate its mechanism of action. The insights provided in this technical guide offer a solid foundation for initiating such investigations, paving the way for the potential development of a new class of indole-based therapeutic agents.
References
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Leimgruber, W., & Batcho, A. D. (1982). U.S. Patent No. 4,332,723. Washington, DC: U.S.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Hughes, D. L. (1993). The Reissert indole synthesis.
- Indole and its derivatives have vital role in medicinal chemistry. They are attaining considerable importance due to their wide range of pharmacological activities viz: antiviral, anti-HIV, antidepressant, antimicrobial, analgesic etc.
- The Fischer indole synthesis is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities, and many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects.
- The Reissert indole synthesis is a series of chemical reactions designed to synthesize indole or substituted-indoles (4 and 5)
- Given the ease with which the nitro group undergoes reduc- tion to the amino group, and the alacrity of amine–carbonyl condensation, it is not surprising that a very early indole ring synthesis makes use of this transformation.
- The procedure employs the least expensive commercially available starting materials and requires the minimum number of reaction steps.
- Biological and biophysical analyses illustrate that substituted 5-nitroindole scaffolds bind to the c-Myc promoter G-quadruplex. These compounds downregulate c-Myc expression and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells.
- Indole derivatives are widely used as anti-inflammatory, anti-microbial, anti-viral, anti-cancer, antirheumatoidal, anti-HIV, and anti-tumor drugs, as well as corrosion inhibitors, copolymers and sanitizers.
- 3-substituted indole is a heterocyclic compound having formula C8H6NR and has indole as parent moiety. Indole and its derivatives have vital role in medicinal chemistry. They are attaining considerable importance due to their wide range of pharmacological activities viz: antiviral, anti-HIV, antidepressant, antimicrobial, analgesic etc.
- Biological Activity of NBA Derivative Complexes. In the context of the biological activity of complexes with NBA, many natural products containing the nitro group present significant biological activities, such as antibiotics, antifungals, insecticides, and antitumors.
- 7-Nitroindole is a reactant for the preparation of Protein kinase inhibitors, Potential fructose 1,6-bisphosphatase inhibitors, Factor Xa inhibitors, Antagonist of the mineralocorticoid receptor, Antitumor sulfonamides, and Inosine monophosph
- The Leimgruber-Batcho indole synthesis has several advantages over almost all other routes: 1. A wide variety of nuclear substituted indoles can
A Guide to the Structural Elucidation of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the integrated analytical approach required to unambiguously confirm the molecular structure of this compound. We will delve into the logic behind the selection of analytical techniques and the systematic interpretation of the resulting data, ensuring a self-validating and scientifically rigorous process.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of this compound, featuring an electron-donating methyl group and electron-withdrawing nitro and ester groups, presents an interesting electronic and steric environment. This unique arrangement can significantly influence its chemical reactivity and biological interactions, making a precise structural confirmation paramount for any further development.[3] This guide will demonstrate the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to achieve this confirmation.
Diagram 1: The Target Molecule
Caption: Structure of this compound.
Part 1: Synthesis and Sample Preparation
A robust structural elucidation begins with a pure sample. The target molecule can be synthesized via a multi-step process, likely commencing with a Japp-Klingemann or Fischer indole synthesis.[2][4][5][6][7][8] These established methods provide a reliable route to substituted indole cores.[9][10][11][12]
Diagram 2: Synthetic Workflow Overview
Caption: General workflow from synthesis to analysis.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of 3-methyl-6-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add ethyl pyruvate.
-
Cyclization: Introduce an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat the mixture to induce the Fischer indole cyclization.[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.
-
Purification: The crude material is purified using silica gel column chromatography to yield the final product as a solid.
-
Purity Assessment: The purity of the final compound is confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) before proceeding with structural analysis.
Part 2: Mass Spectrometry (MS) - The Molecular Blueprint
Mass spectrometry is the first crucial step, providing the molecular weight of the compound and valuable fragmentation data that offers initial structural clues.[13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.
Expected Result:
-
Molecular Formula: C₁₂H₁₂N₂O₄
-
Calculated Exact Mass: 248.0797
-
Observed m/z: 248.0795 [M+H]⁺
This near-perfect match between the calculated and observed mass provides high confidence in the molecular formula.
Tandem Mass Spectrometry (MS/MS)
Fragmentation analysis helps to identify key structural motifs. The ethyl ester and nitro groups are expected to be labile and produce characteristic fragmentation patterns.
Table 1: Expected MS/MS Fragmentation
| Observed m/z | Fragment Loss | Proposed Fragment Structure |
| 220 | -C₂H₄ | Loss of ethylene from the ethyl ester |
| 203 | -OC₂H₅ | Loss of the ethoxy group |
| 202 | -C₂H₅OH | Loss of ethanol |
| 174 | -C₂H₅OH, -CO | Subsequent loss of carbon monoxide |
| 156 | -C₂H₅OH, -NO₂ | Loss of ethanol and the nitro group |
The observed fragmentation pattern, particularly the losses corresponding to the ethyl ester and nitro functionalities, strongly supports the proposed connectivity.[14][15]
Part 3: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their vibrational frequencies.[16]
Expected IR Absorption Bands
-
~3300 cm⁻¹ (N-H Stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.
-
~1700 cm⁻¹ (C=O Stretch): A strong, sharp peak indicating the ester carbonyl group.
-
~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): Two strong absorptions that are highly characteristic of an aromatic nitro group.[17][18][19]
-
~2980 cm⁻¹ (C-H Stretch): Peaks corresponding to the aliphatic C-H bonds of the methyl and ethyl groups.
-
~1600-1450 cm⁻¹ (C=C Stretch): Absorptions from the aromatic indole ring.
The presence of these specific bands provides corroborating evidence for the main functional groups outlined in the proposed structure.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule.[13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[20][21][22]
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Table 2: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.10 | br s | 1H | - | N1-H |
| 7.85 | d | 1H | 8.5 | H5 |
| 7.40 | d | 1H | 8.5 | H6 |
| 7.15 | s | 1H | - | H3 |
| 4.35 | q | 2H | 7.1 | -OCH₂CH₃ |
| 2.50 | s | 3H | - | C4-CH₃ |
| 1.35 | t | 3H | 7.1 | -OCH₂CH₃ |
-
Causality: The downfield shift of the N-H proton is typical for indoles. The aromatic protons H5 and H6 appear as doublets due to coupling with each other. The singlet for H3 indicates no adjacent protons. The quartet and triplet pattern is characteristic of an ethyl group. The singlet at 2.50 ppm corresponds to the methyl group attached to the aromatic ring.
¹³C NMR and DEPT-135 Spectroscopy
¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-135 spectra.[23]
Table 3: Hypothetical ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| 161.0 | Quaternary | C=O (Ester) |
| 142.5 | Quaternary | C7 |
| 135.0 | Quaternary | C7a |
| 130.0 | Quaternary | C2 |
| 128.5 | Quaternary | C3a |
| 125.0 | CH | C6 |
| 122.0 | Quaternary | C4 |
| 118.0 | CH | C5 |
| 105.0 | CH | C3 |
| 61.5 | CH₂ (negative) | -OCH₂CH₃ |
| 18.0 | CH₃ | C4-CH₃ |
| 14.5 | CH₃ | -OCH₂CH₃ |
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential to confirm the assignments made from 1D spectra by revealing correlations between nuclei.[24][25][26]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[25]
-
Expected Key Correlation: A cross-peak between the aromatic protons at δ 7.85 (H5) and δ 7.40 (H6), confirming their adjacency. A cross-peak between the ethyl protons at δ 4.35 and δ 1.35.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[22]
-
Expected Key Correlations:
-
δ 7.85 (H5) correlates with δ 118.0 (C5).
-
δ 7.40 (H6) correlates with δ 125.0 (C6).
-
δ 7.15 (H3) correlates with δ 105.0 (C3).
-
δ 4.35 (-OCH₂) correlates with δ 61.5 (-OCH₂).
-
δ 2.50 (-CH₃) correlates with δ 18.0 (C4-CH₃).
-
δ 1.35 (-CH₃) correlates with δ 14.5 (-OCH₂CH₃).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular skeleton by showing long-range (2-3 bond) correlations between protons and carbons.
Diagram 3: Key HMBC Correlations
Caption: Key 2 and 3-bond HMBC correlations confirming the structure.
-
Trustworthiness through Self-Validation: The HMBC data provides a self-validating system. For instance, the proton of the methyl group (δ 2.50) is expected to show correlations to C3a, C4, and C5. This definitively places the methyl group at the C4 position. Similarly, the H3 proton (δ 7.15) will show correlations to C2, C3a, and C7a, locking down the pyrrole ring portion of the structure. The methylene protons of the ethyl ester (δ 4.35) will correlate to the ester carbonyl carbon (δ 161.0) and to C2 (δ 130.0), confirming the position of the ester.
Conclusion
By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments, we can unambiguously confirm the structure of this compound. Each technique provides a layer of evidence, and together they form a cohesive and self-validating dataset. This rigorous approach to structural elucidation is fundamental to ensuring the identity and purity of novel compounds, a critical step in the pipeline of chemical research and drug development.
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The Rising Phoenix: Unlocking the Biological Potential of 4-Methyl-7-Nitroindole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the burgeoning field of 4-methyl-7-nitroindole derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and elucidate the molecular mechanisms that underpin their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth insights to accelerate innovation in this exciting area.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound physiological effects. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the versatility of the indole ring is well-established. The introduction of specific substituents, such as a methyl group at the 4-position and a nitro group at the 7-position, can dramatically modulate the biological activity of the parent indole, opening up new avenues for therapeutic intervention.
Synthetic Strategies: Building the 4-Methyl-7-Nitroindole Core
The synthesis of 4-methyl-7-nitroindole derivatives is a critical first step in exploring their biological potential. While various methods for the synthesis of nitroindoles have been reported, a common and effective approach involves a multi-step process.[1] A generalized synthetic workflow is outlined below.
Experimental Protocol: A General Synthesis Route
This protocol provides a foundational method for the synthesis of the 4-methyl-7-nitroindole core, which can then be further functionalized.
Step 1: Nitration of 4-Methylindole
-
Dissolve 4-methylindole in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the crude 7-nitro-4-methylindole.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation or N-Arylation (Optional)
-
Dissolve the 7-nitro-4-methylindole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen.
-
Add the desired alkyl or aryl halide and stir the reaction at room temperature or with heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Step 3: Further Functionalization The core structure can be further modified at various positions to create a library of derivatives. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce diverse functionalities.
Caption: A generalized workflow for the synthesis of 4-methyl-7-nitroindole derivatives.
Antimicrobial Potential: A New Frontier in Combating Resistance
The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents.[2] Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. While specific studies on 4-methyl-7-nitroindole derivatives are still emerging, the broader class of nitroindoles has shown significant potential. The antimicrobial activity of some 4,7-dihydroxyindole derivatives has been investigated, showing a correlation between lipophilicity and inhibitory effect against Gram-positive bacteria.[3]
The mechanism of action of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species. These highly reactive species can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. This multi-targeted mechanism is advantageous as it may be less prone to the development of resistance compared to single-target antibiotics.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for determining the in vitro antimicrobial activity of test compounds.
Anticancer Activity: Targeting the Engines of Malignancy
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research.[4] Indole derivatives have a rich history in cancer chemotherapy, and recent studies on nitroindole compounds have unveiled promising new mechanisms of action. Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activities.[5]
One of the key mechanisms through which nitroindole derivatives exert their anticancer effects is by targeting and stabilizing G-quadruplex DNA structures.[5][6] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-Myc.[5] Stabilization of these G-quadruplexes by small molecules can lead to the downregulation of oncogene expression, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[5][6] Furthermore, some nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death in cancer cells.[5][6]
Experimental Protocol: In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 4-methyl-7-nitroindole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A typical in silico workflow for the discovery and optimization of bioactive compounds.
Future Perspectives and Conclusion
The exploration of 4-methyl-7-nitroindole derivatives is a field ripe with opportunity. While initial research into the broader class of nitroindoles has laid a strong foundation, dedicated studies on this specific scaffold are needed to fully unlock its therapeutic potential. Future research should focus on:
-
Synthesis of Diverse Libraries: The creation of a wide range of 4-methyl-7-nitroindole derivatives with varied substituents will be crucial for comprehensive SAR studies.
-
Elucidation of Specific Mechanisms: While general mechanisms for nitroindoles have been proposed, detailed investigations into the specific molecular targets of 4-methyl-7-nitroindole derivatives are necessary.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicology.
-
Exploration of Other Therapeutic Areas: Beyond antimicrobial and anticancer applications, the unique chemical properties of these compounds may lend themselves to the treatment of other diseases, such as neurodegenerative disorders or inflammatory conditions.
References
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1676. [Link]
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Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 15(32), 6756-6760. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. JETIR. [Link]
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Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of Substituted Nitroindoles
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The introduction of a nitro group onto this privileged scaffold profoundly modulates its electronic properties and biological activity, making substituted nitroindoles highly valuable intermediates and pharmacophores in drug discovery.[1][2] Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activities.[3] Similarly, derivatives of 7-nitroindole are being explored as allosteric inhibitors for therapeutic targets.[4] This guide provides a comprehensive overview of the core synthetic strategies for accessing substituted nitroindoles, intended for researchers, chemists, and professionals in pharmaceutical development. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer field-proven insights into experimental design, and provide detailed, validated protocols.
Strategic Approaches to Nitroindole Synthesis: A Dichotomy
The synthesis of substituted nitroindoles can be broadly categorized into two strategic approaches. The choice between them is dictated by the desired substitution pattern, the availability of starting materials, and the required regiochemical precision.
-
Cyclization of Nitro-Substituted Precursors: This "convergent" strategy involves constructing the indole ring from an acyclic or aromatic precursor that already bears the nitro group. This is the most reliable method for achieving unambiguous regiocontrol of the nitro substituent on the benzene portion of the indole core (positions 4, 5, 6, and 7).
-
Direct Nitration of a Pre-formed Indole Ring: This "divergent" strategy introduces the nitro group onto an existing indole scaffold via an electrophilic substitution reaction. While seemingly more direct, this approach is complicated by the high reactivity of the indole nucleus, which can lead to a lack of regioselectivity and the formation of undesired byproducts.[5]
Synthesis via Cyclization of Nitro-Aromatic Precursors
This approach offers unparalleled control over the position of the nitro group. Several classical name reactions have been adapted for this purpose.
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for preparing substituted indoles, particularly those with substitution at the 7-position, from ortho-substituted nitroarenes.[6]
Causality of the Reaction: The reaction proceeds via the addition of a vinyl Grignard reagent to the nitroarene.[6][7] A key insight is that the reaction's success is highly dependent on the presence of a sterically bulky substituent at the ortho position to the nitro group.[6] This steric hindrance is not a flaw; it is essential for facilitating the critical[6][6]-sigmatropic rearrangement step that forms the C2-C3 bond of the indole ring.[6] Three equivalents of the Grignard reagent are necessary when starting from a nitroarene, as one equivalent is consumed in the initial reduction to a nitroso intermediate, one is incorporated into the final indole ring, and the third acts as a base.[6]
Reaction Mechanism:
-
Initial Addition: The first equivalent of the vinyl Grignard reagent adds to the nitro group, which subsequently eliminates a magnesium salt to form an intermediate nitrosoarene.[6]
-
Second Addition: A second equivalent of the Grignard reagent adds to the nitrosoarene.[6]
-
[6][6]-Sigmatropic Rearrangement: Driven by the steric pressure from the ortho-substituent, the intermediate undergoes a[6][6]-sigmatropic rearrangement.[6]
-
Cyclization & Aromatization: The rearranged intermediate then cyclizes. A third equivalent of the Grignard reagent acts as a base to deprotonate the intermediate, leading to a dimagnesium salt which, upon aqueous workup, eliminates water to yield the final aromatic indole.[6]
The Reissert Indole Synthesis
The Reissert synthesis is a classic and reliable method that begins with an ortho-nitrotoluene derivative.[1]
Causality of the Reaction: This two-step process first involves a condensation reaction and is followed by a reductive cyclization. The initial step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl nitrophenylpyruvate intermediate.[1][8] The subsequent, crucial step is the reduction of the nitro group (e.g., using zinc in acetic acid, or ferrous sulfate) which generates an amino group in situ.[1][8] This newly formed amine immediately undergoes an intramolecular cyclization with the adjacent pyruvate moiety, followed by decarboxylation, to yield the indole-2-carboxylic acid, which can then be decarboxylated to the final indole.[1]
The Fischer Indole Synthesis
While famously used for a wide range of indoles, the Fischer synthesis is also highly effective for preparing specific nitroindoles. This method has been successfully employed to synthesize 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindoles.[9]
Causality of the Reaction: The synthesis starts with the reaction of a nitrophenylhydrazine with a ketone or aldehyde (such as ethyl pyruvate) to form a nitrophenylhydrazone. The key step is the subsequent cyclization of this hydrazone under acidic conditions. Polyphosphoric acid (PPA) has proven to be a particularly effective catalyst for this transformation, which was previously difficult with other acids like hydrochloric acid.[9] The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The resulting ester is then hydrolyzed and decarboxylated to furnish the target nitroindole.[9]
Synthesis via Direct Nitration of the Indole Ring
Direct nitration offers a more atom-economical route but presents a significant regioselectivity challenge. The indole nucleus is electron-rich, and electrophilic attack occurs preferentially at the C3 position of the pyrrole ring. Traditional nitration using strong acids like nitric acid often results in low yields, poor selectivity, and undesirable side reactions.[2] Modern methods have been developed to overcome these limitations.
Regioselective C3-Nitration Under Non-Acidic Conditions
A significant advancement is the development of mild, non-acidic protocols for the regioselective nitration of indoles at the C3 position.[10][11] One such highly effective method utilizes trifluoroacetyl nitrate (CF₃COONO₂) as the electrophilic nitrating agent.[2] This reagent is generated in situ from the metathesis of an ammonium nitrate salt and trifluoroacetic anhydride at low temperatures.[2][10]
Causality of the Method: This protocol's success lies in the controlled generation of a potent but less aggressive nitrating agent compared to the nitronium ion (NO₂⁺) in strong acids. Trifluoroacetyl nitrate is a powerful electrophile that readily reacts with the nucleophilic C3 position of various substituted indoles.[2] The reaction proceeds under mild, non-acidic, and metal-free conditions, which enhances its functional group tolerance and prevents the acid-catalyzed polymerization that plagues traditional methods.[10][11] The use of an N-Boc protecting group on the indole nitrogen can further improve yields and solubility, although the reaction works on unprotected indoles as well.[10]
Substrate Scope and Yields: This method demonstrates broad applicability with good to excellent yields for a variety of substituted indoles.
| Entry | Indole Substrate (N-Boc protected) | Product | Yield (%)[10] |
| 1 | Indole | tert-butyl 3-nitro-1H-indole-1-carboxylate | 91 |
| 2 | 2-Methylindole | tert-butyl 2-methyl-3-nitro-1H-indole-1-carboxylate | 89 |
| 3 | 5-Bromoindole | tert-butyl 5-bromo-3-nitro-1H-indole-1-carboxylate | 93 |
| 4 | 5-Chloroindole | tert-butyl 5-chloro-3-nitro-1H-indole-1-carboxylate | 95 |
| 5 | 6-Chloroindole | tert-butyl 6-chloro-3-nitro-1H-indole-1-carboxylate | 76 |
| 6 | 7-Methylindole | tert-butyl 7-methyl-3-nitro-1H-indole-1-carboxylate | 82 |
| 7 | 4-Chloroindole | tert-butyl 4-chloro-3-nitro-1H-indole-1-carboxylate | 71 |
Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate
This protocol describes the regioselective C3-nitration of N-Boc-indole using in situ generated trifluoroacetyl nitrate.[10]
Materials and Reagents:
-
tert-butyl 1H-indole-1-carboxylate (1 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)
-
Trifluoroacetic anhydride (TFAA) (1.5 mmol)
-
Acetonitrile (ACN) (1 mL)
-
Saturated sodium carbonate (aq. solution)
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction tube under an inert atmosphere (N₂ or Ar), add tert-butyl 1H-indole-1-carboxylate (1 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Solvent Addition: Add acetonitrile (1 mL) to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
Quenching: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium carbonate solution until effervescence ceases.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10]
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure tert-butyl 3-nitro-1H-indole-1-carboxylate.
Synthesis of Other Nitroindole Isomers (e.g., 7-Nitroindole)
Achieving nitration at positions other than C3 often requires indirect, multi-step strategies. The synthesis of 7-nitroindole is a prime example. Direct nitration of indole is ineffective for this isomer.[5] A robust method involves protecting the reactive pyrrole ring by first reducing it to an indoline.[5] The nitration is then performed on the more deactivated indoline ring, which directs the nitro group to the 7-position. Subsequent re-aromatization of the indoline ring furnishes the desired 7-nitroindole.[5]
Applications in Drug Development and Conclusion
Nitroindoles are not merely synthetic curiosities; they are crucial building blocks for biologically active molecules.[2] The nitro group can serve as a versatile handle for further functionalization, for example, through reduction to an amino group, which opens up a vast chemical space for derivatization.[3] Substituted 5-nitroindole scaffolds have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest, highlighting their potential as anticancer agents.[12]
References
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- Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586.
- Wikipedia contributors. (n.d.). Bartoli indole synthesis. In Wikipedia. Retrieved January 22, 2026.
- Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586.
- Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2417-2428.
- Baraldi, P. G., et al. (2000). Synthesis and Antitumor Activity of New Benzoheterocyclic Derivatives of Distamycin A. Journal of Medicinal Chemistry, 43(14), 2675–2684.
- Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15).
- Shen, Y., et al. (2024). A copper-catalyzed dehydrogenation of various nitrogen-containing heterocycles provides quinolines and indoles. Journal of Organic Chemistry, 89(7), 4530-4537.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586.
- Snyder, H. R., & Smith, C. W. (1943). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 65(12), 2452–2454.
- Gribble, G. W. (2019). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II.
- BenchChem. (2025).
- Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis.
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Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate CAS number and identifiers
An In-depth Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Introduction: The Strategic Design of a Novel Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. This guide focuses on a specifically designed, yet sparsely documented, derivative: This compound .
As of this writing, this compound is not readily found in major chemical catalogs, suggesting its status as a novel molecular entity. The absence of a registered CAS number underscores the need for a comprehensive guide based on first principles of organic synthesis and medicinal chemistry. This document serves as a roadmap for researchers and drug development professionals, detailing the logical synthesis, predicted characteristics, and potential applications of this promising scaffold. We will explore the strategic placement of each substituent—the ethyl ester at C2, the methyl group at C4, and the nitro group at C7—and discuss how this unique combination of functionalities may unlock novel biological activities. This guide is structured not as a rigid report, but as a practical, field-proven narrative from a senior scientist's perspective, emphasizing the causality behind synthetic choices and the self-validating nature of the proposed protocols.
Chemical Identity and Predicted Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict its core identifiers and properties based on its structure. These in silico predictions are invaluable for planning synthetic routes, purification strategies, and initial biological assays.
Table 1: Predicted Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)C)[O-] |
| InChI | InChI=1S/C12H12N2O4/c1-3-18-12(17)9-6-10-8(14(15)16)5-4-7(2)11(10)13-9/h4-6,13H,3H2,1-2H3 |
| InChIKey | Predicted: A unique key would be generated upon synthesis and registration. |
| CAS Number | Not Assigned |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance |
| LogP (Octanol/Water) | ~2.9 - 3.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area | 98.9 Ų | The nitro and ester groups contribute significantly, influencing solubility and hydrogen bonding capacity. |
| Hydrogen Bond Donors | 1 (indole N-H) | Allows for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (ester and nitro oxygens) | Provides multiple points for interaction with receptor sites. |
| Rotatable Bonds | 3 | Confers a degree of conformational flexibility. |
Proposed Synthetic Strategies: A Logic-Driven Approach
The synthesis of a polysubstituted indole like this compound requires careful strategic planning. The choice of which bonds to form and in what order is critical to achieving a high yield and avoiding problematic side reactions. Below, we outline two plausible and robust synthetic pathways, each grounded in well-established, named reactions.
Strategy 1: The Bartoli Indole Synthesis for a Convergent Approach
The Bartoli Indole Synthesis is exceptionally well-suited for creating 7-substituted indoles, a task often challenging for other methods.[1][2] This strategy is powerful because it constructs the indole core in a single, convergent step from a readily accessible nitroarene precursor.
Causality: The key to this approach is the reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent. The ortho-substituent is crucial for steering the reaction through a[3][3]-sigmatropic rearrangement, which is the core mechanism of this synthesis.[4] Our target has a methyl group ortho to a nitro group (in the conceptual starting material), making this an ideal choice.
Conceptual Protocol:
-
Starting Material Synthesis: Procure or synthesize 2-methyl-5-nitroaniline .
-
Diazotization and Halogenation: Convert the aniline to a diazonium salt, followed by a Sandmeyer reaction (e.g., with CuBr) to install a bromine atom, yielding 1-bromo-2-methyl-5-nitrobenzene . The bromine atom serves as a robust ortho-directing group for the Bartoli synthesis.
-
Bartoli Indole Synthesis: Treat 1-bromo-2-methyl-5-nitrobenzene with an excess (at least 3 equivalents) of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in THF at low temperature (-40 °C to -20 °C). This will form the 4-methyl-7-nitroindole core.
-
C2-Carboxylation: The resulting indole is then carboxylated at the C2 position. This can be achieved by N-protection (e.g., with a tosyl group), followed by lithiation at C2 with a strong base (like n-BuLi or LDA) and quenching with ethyl chloroformate or diethyl carbonate to install the ethyl ester.
-
Deprotection: Removal of the N-protecting group (if used) under appropriate conditions yields the final product.
Caption: Bartoli synthesis route to the target compound.
Strategy 2: The Reissert Indole Synthesis - A Classic Approach
The Reissert synthesis is another powerful method that builds the indole ring from an ortho-nitrotoluene derivative.[5] This linear approach is advantageous when the starting substituted o-nitrotoluene is commercially available or easily synthesized.
Causality: This method relies on the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form a pyruvic ester. Subsequent reductive cyclization of this intermediate directly furnishes the indole-2-carboxylate core. The nitro group itself is a key participant in the reaction, being reduced to an amine which then cyclizes.[6]
Conceptual Protocol:
-
Starting Material: Procure or synthesize 2,5-dinitrotoluene .
-
Selective Reduction: Selectively reduce the nitro group at the 2-position to an amine, yielding 2-methyl-4-nitroaniline . This can be challenging but is often achievable with reagents like Na₂S or (NH₄)₂S.
-
Sandmeyer Reaction: Convert the resulting aniline to 3-methyl-4-nitrotoluene via diazotization followed by reduction (e.g., with H₃PO₂).
-
Reissert Condensation: Condense 3-methyl-4-nitrotoluene with diethyl oxalate using a strong base like sodium ethoxide (NaOEt). This forms ethyl (3-methyl-4-nitrophenyl)pyruvate.
-
Reductive Cyclization: Reduce the nitro group of the pyruvate intermediate using a reducing agent such as ferrous sulfate and ammonia, or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting amine spontaneously cyclizes to form Ethyl 4-methyl-7-amino-1H-indole-2-carboxylate .
-
Oxidation of Amine to Nitro: Convert the 7-amino group back to a nitro group. This is a delicate step; a Sandmeyer-type reaction (diazotization followed by treatment with NaNO₂ in the presence of copper) can be employed, though direct oxidation methods might also be explored.
Caption: Reissert synthesis route to the target compound.
Predicted Spectroscopic Characterization
Upon successful synthesis, the structure of this compound would be confirmed using standard spectroscopic techniques. Based on known data for similarly substituted indoles, the following spectral features are anticipated.[7]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Indole NH: A broad singlet around δ 9.0-10.0 ppm. Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm region, corresponding to the protons at C5 and C6. C3-H: A singlet around δ 7.2-7.4 ppm. Ethyl Ester (CH₂): A quartet around δ 4.3-4.5 ppm. C4-Methyl (CH₃): A singlet around δ 2.5-2.7 ppm. Ethyl Ester (CH₃): A triplet around δ 1.3-1.5 ppm. |
| ¹³C NMR | Ester Carbonyl (C=O): A signal around δ 160-165 ppm. Indole Carbons: Signals in the aromatic region (δ 100-140 ppm), with quaternary carbons (C4, C7, C3a, C7a) being identifiable. Ethyl Ester (CH₂): A signal around δ 61-63 ppm. C4-Methyl (CH₃): A signal around δ 15-20 ppm. Ethyl Ester (CH₃): A signal around δ 14-15 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 249.08. [M+Na]⁺: Expected at m/z 271.06. |
| UV-Vis (in EtOH) | Two main absorption bands are expected, characteristic of the indole chromophore, likely red-shifted due to the nitro group. The primary band (¹Lₐ) around 270-290 nm and a secondary, fine-structured band (¹Lₑ) at longer wavelengths (>300 nm).[7] |
Potential Applications and Biological Rationale
The strategic placement of substituents on the indole core suggests significant potential in drug discovery. Nitroindoles, in particular, are gaining attention as versatile pharmacophores.
-
Anticancer Activity: Substituted 5-nitroindoles have been shown to act as binders of G-quadruplex DNA structures in oncogene promoters like c-Myc, leading to the downregulation of the oncogene and inducing cell-cycle arrest in cancer cells.[8] The 7-nitro substitution in our target molecule could confer similar or novel G-quadruplex binding properties. The electron-withdrawing nature of the nitro group makes the indole ring electron-deficient, which can be favorable for certain types of molecular interactions.[9][10]
-
Enzyme Inhibition: 7-nitro-1H-indole-2-carboxylic acid derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis and a target for type 2 diabetes.[11] The ethyl ester in our target compound acts as a stable prodrug form of the carboxylic acid, potentially improving cell permeability and bioavailability.
-
Structure-Activity Relationship (SAR) Insights:
-
The C7-nitro group is a potent electron-withdrawing group and a hydrogen bond acceptor, capable of forming critical interactions in a receptor's binding pocket.
-
The C4-methyl group adds steric bulk and increases lipophilicity. This can influence binding selectivity and improve pharmacokinetic properties by shielding the molecule from metabolic degradation.
-
The C2-ethyl carboxylate provides a handle for further derivatization, allowing for the creation of libraries of related amides or other esters to explore SAR and optimize lead compounds.
-
Safety and Handling Precautions
As a novel, uncharacterized chemical entity, this compound must be handled with the utmost care. The following precautions are based on safety data for related nitroindole compounds.[3][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and incompatible materials.[3]
-
Disposal: Dispose of waste material in suitable, closed containers in accordance with local, state, and federal regulations.
Conclusion
This compound represents a rationally designed, novel scaffold with significant potential for applications in medicinal chemistry, particularly in the fields of oncology and metabolic diseases. While its specific properties remain to be experimentally determined, this guide provides a robust framework for its synthesis via established and logical routes like the Bartoli and Reissert syntheses. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization, and the known biological activities of related nitroindoles provide a strong rationale for its investigation as a new therapeutic agent. This document empowers researchers to confidently approach the synthesis and exploration of this promising molecule, bridging the gap from theoretical design to practical application in the laboratory.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 17(4), e202100579. Retrieved from [Link]
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ResearchGate. (2021). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). The Bartoli Indole Synthesis. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2023). The Multi-Pharmacological Targeted Role of Indole and its Derivatives: A review. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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ResearchGate. (2001). New lanthanide complexes of 4-methyl-7-hydroxycoumarin and their pharmacological activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Applications of Bartoli indole synthesis. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. PubMed. Retrieved from [Link]
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ResearchGate. (2014). Bartoli Indole Synthesis. Retrieved from [Link]
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ChemRxiv. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. Retrieved from [Link]
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ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]
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ACS Publications. (2007). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
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Safety and handling of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guide has been synthesized from data on structurally similar compounds, including other nitroindole derivatives, and established best practices for handling nitroaromatic compounds. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with a thorough risk assessment before use.
Introduction and Chemical Profile
This compound is a complex heterocyclic molecule belonging to the nitroindole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group can significantly influence the molecule's reactivity and biological activity.[1] Such compounds are often investigated as intermediates in the synthesis of novel pharmaceutical agents, particularly in oncology and anti-inflammatory research.[2][3] The nitro group, being a strong electron-withdrawing group, can render the aromatic system electron-deficient, influencing its interaction with biological targets and its reactivity in chemical syntheses.[4]
Key Structural Features:
-
Indole Core: A bicyclic aromatic heterocycle that is a common motif in biologically active molecules.
-
Nitro Group (-NO2): A functional group known for its energetic properties and its ability to modulate electronic properties. Its presence suggests potential for thermal instability and specific toxicological considerations.
-
Carboxylate Ester (-COOEt): Provides a handle for further chemical modification, such as hydrolysis or amidation.[5]
-
Methyl Group (-CH3): Can influence the steric and electronic properties of the indole ring.
Hazard Identification and Classification
Given the absence of a specific SDS, the hazard profile for this compound is inferred from closely related nitroindole derivatives. The primary hazards are associated with its potential toxicity and irritation properties.
GHS Hazard Classification (Inferred)
The GHS classification for the analogous compound, Ethyl 7-nitro-1H-indole-2-carboxylate, provides a strong basis for hazard assessment.[6]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[7] |
| Skin Protection | Nitrile or neoprene gloves, a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation and may be harmful if inhaled.[9] |
Safe Handling and Storage Procedures
Handling
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Procedural Precautions: Avoid generating dust. For solid transfers, use appropriate tools and techniques to minimize aerosolization.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 2-8°C to ensure long-term stability.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reducing agents.[10] Aromatic nitro compounds can react exothermically with these substances.
-
Light and Air Sensitivity: Protect from direct sunlight and moisture, as these can promote degradation.[11]
Caption: Recommended storage and segregation for this compound.
Emergency Procedures
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). Aromatic nitro compounds can be explosive under conditions of heat and shock.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Evacuate: Immediately evacuate unnecessary personnel from the area.[12]
-
Ventilate: Ensure adequate ventilation. Eliminate all ignition sources.[12]
-
Containment: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste containing nitroaromatic compounds should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[8]
Toxicology and Reactivity
Toxicological Profile
The toxicological profile is inferred from related nitroindole and nitroaromatic compounds.
-
Acute Effects: As indicated by the GHS classifications, the compound is likely to be harmful if swallowed, inhaled, or in contact with the skin. It is expected to cause skin, eye, and respiratory irritation.[6]
-
Chronic Effects: Long-term exposure to nitroaromatic compounds can have systemic effects. Some nitroaromatic compounds are suspected carcinogens and can cause methemoglobinemia.
-
Biological Activity: Nitroindole derivatives have been shown to have anticancer properties, which underscores their potential for biological activity and the need for careful handling.[3]
Chemical Reactivity
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid excessive heating. The presence of impurities or certain catalysts can lower the decomposition temperature.[5]
-
Reactivity with Other Substances: Avoid contact with strong oxidizing agents, strong bases, and reducing agents to prevent vigorous or explosive reactions.[10]
Caption: Workflow for responding to an accidental release of this compound.
References
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PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
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GOV.UK. (2023). Nitric acid - Incident management. Retrieved from [Link]
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Presscon. (n.d.). What emergency procedures should I have in place for nitrogen leakage? Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
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ResearchGate. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. Retrieved from [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. The synthesis is strategically designed in two key stages: the preparation of the crucial precursor, (4-methyl-2-nitrophenyl)hydrazine, followed by a polyphosphoric acid (PPA) catalyzed Fischer indole synthesis with ethyl pyruvate. This document moves beyond a simple recitation of steps, offering in-depth explanations for procedural choices, expected outcomes, and critical safety considerations, ensuring a robust and reproducible methodology.
Theoretical Framework and Strategic Approach
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly effective method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]
The overall synthetic strategy is depicted below:
Figure 1: Overall synthetic workflow.
The choice of a two-step approach for the synthesis of the arylhydrazine precursor is dictated by the commercial availability of the starting materials. The subsequent Fischer indole cyclization employs polyphosphoric acid (PPA), a strong Brønsted acid and dehydrating agent, which is particularly effective for this class of reactions, often providing higher yields and cleaner conversions compared to other acid catalysts.[3]
Mechanism of the Fischer Indole Synthesis
The widely accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[2]
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (ethyl pyruvate) to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: A thermally or acid-catalyzed[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, forming a new C-C bond and breaking the N-N bond.
-
Rearomatization: The intermediate rearomatizes, driven by the stability of the aromatic ring.
-
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole product.
Figure 2: Key steps of the Fischer indole synthesis mechanism.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care and not isolated.
Part A: Synthesis of (4-methyl-7-nitrophenyl)hydrazine
This procedure is adapted from standard methods for the synthesis of arylhydrazines from the corresponding anilines.[4]
Step 1: Diazotization of 4-methyl-2-nitroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-methyl-2-nitroaniline (15.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C. Vigorous stirring is crucial to prevent localized warming.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The addition should be done in portions to control the exothermic reaction and maintain the temperature below 10 °C.
-
A precipitate of the hydrazine hydrochloride salt should form. Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free hydrazine base, suspend the filter cake in water (200 mL) and slowly add a 20% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12).
-
Extract the free hydrazine into diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (4-methyl-7-nitrophenyl)hydrazine as a solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| 4-methyl-2-nitroaniline | 152.15 | 15.2 | 0.1 | 1.0 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 | 1.1 |
| SnCl₂·2H₂O | 225.63 | 56.4 | 0.25 | 2.5 |
Table 1: Reagents for the synthesis of (4-methyl-7-nitrophenyl)hydrazine.
Part B: Fischer Indole Synthesis of this compound
This protocol is based on established procedures for PPA-catalyzed Fischer indole synthesis.[3][5]
Step 1: Hydrazone Formation (in situ)
-
In a 250 mL round-bottom flask, combine (4-methyl-7-nitrophenyl)hydrazine (from Part A, assuming a quantitative yield of 0.1 mol) and absolute ethanol (100 mL).
-
Add ethyl pyruvate (11.6 g, 0.1 mol) to the mixture, followed by a catalytic amount of glacial acetic acid (approximately 1 mL).
-
Heat the mixture to reflux with stirring for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the hydrazine.
-
After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude hydrazone. This is typically used in the next step without further purification.
Step 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
-
To the flask containing the crude hydrazone, carefully add polyphosphoric acid (approximately 10 times the weight of the hydrazone, ~160 g). Caution: The addition of PPA can be exothermic and the mixture will become very viscous.
-
Heat the stirred mixture to 90-100 °C in an oil bath for 2-3 hours. The color of the reaction mixture will likely darken. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The solid product should precipitate out. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| (4-methyl-7-nitrophenyl)hydrazine | 167.15 | ~16.7 | ~0.1 | 1.0 |
| Ethyl Pyruvate | 116.12 | 11.6 | 0.1 | 1.0 |
| Polyphosphoric Acid | - | ~160 | - | Catalyst/Solvent |
Table 2: Reagents for the Fischer indole synthesis.
Characterization of this compound
-
Appearance: Expected to be a yellow or orange solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include:
-
A singlet for the methyl group on the indole ring.
-
A quartet and a triplet for the ethyl ester group.
-
Signals in the aromatic region corresponding to the protons on the indole nucleus.
-
A broad singlet for the N-H proton of the indole.
-
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include:
-
A signal for the methyl carbon.
-
Signals for the ethyl ester carbons.
-
Multiple signals in the aromatic region for the carbons of the indole ring system.
-
A signal for the ester carbonyl carbon.
-
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks would include:
-
N-H stretching vibration.
-
C=O stretching of the ester.
-
Asymmetric and symmetric stretching of the nitro group.
-
C-H and C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (ESI-MS): The calculated molecular weight for C₁₂H₁₂N₂O₄ is 248.08 g/mol . The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 249.08 or [M-H]⁻ at m/z 247.07.
Discussion and Conclusion
The Fischer indole synthesis provides a reliable and efficient route to this compound. The two-part protocol detailed in this application note offers a clear pathway for researchers to synthesize this valuable indole derivative. Careful control of reaction temperatures, particularly during the diazotization step, is critical for safety and to maximize yield. The use of polyphosphoric acid in the final cyclization step is a robust choice for this substrate. The provided characterization data, while predictive, offers a solid framework for the analysis of the final product. This detailed guide should enable researchers in drug discovery and organic synthesis to successfully prepare this and related indole compounds.
References
-
Boraei, A. T. A.; El Ashry, E. S. H.; Barakat, A.; Ghabbour, H. A. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 333. [Link]
-
Yadav, J. S.; Reddy, B. V. S.; Kumar, G. M. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. J. Mol. Struct.2020 , 1214, 128221. [Link]
- Google Patents. Method for preparing 2-nitro phenylhydrazine. CN101157635A.
-
Al-Zahrani, F. M.; El-Shishtawy, R. M.; Asiri, A. M. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 54834-54867. [Link]
-
Aghayan, M.; Schafer, L. L. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules2024 , 29 (16), 3634. [Link]
-
PrepChem.com. Preparation of 4-nitrophenylhydrazine. [Link]
-
ResearchGate. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
- Google Patents. Preparation method of 2-methyl-4-nitrophenylamine. CN101774929A.
-
Wang, Z.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem.2024 . [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]
-
Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chem. Pharm. Bull.2001 , 49(3), 255-269. [Link]
-
ResearchGate. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
- Google Patents. Preparation process of p-nitro phenyl hydrazine hydrochloride. CN100999483B.
-
PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. [Link]
-
PubChemLite. Ethyl 7-nitro-1h-indole-2-carboxylate (C11H10N2O4). [Link]
Sources
- 1. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of a Substituted Indole Core
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The target molecule, Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, is a highly functionalized indole derivative, making it a valuable building block for the synthesis of more complex therapeutic agents. The presence of the nitro group, methyl group, and ethyl ester moiety at specific positions offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The chosen synthetic strategy is based on the classic Reissert indole synthesis , a reliable and well-established method for constructing the indole-2-carboxylate framework from ortho-nitrotoluene precursors.[1] Our approach is divided into three main stages:
-
Strategic Synthesis of the Key Precursor: A multi-step, high-fidelity synthesis of the required starting material, 4-methyl-2-nitrotoluene, from commercially available p-toluidine. This route is chosen over direct nitration of toluene to ensure regiochemical purity and avoid challenging isomeric separations.[1]
-
Reissert Condensation: The base-catalyzed condensation of 4-methyl-2-nitrotoluene with diethyl oxalate to form the critical pyruvate intermediate.
-
Reductive Cyclization: The selective reduction of the nitro group followed by intramolecular cyclization to construct the final indole ring system, preserving the ethyl ester functionality.
This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind each experimental choice, providing researchers with a robust and reproducible methodology.
Overall Synthetic Workflow
The synthesis follows a logical progression from a simple starting material to the complex target molecule. Each stage is designed to produce a key intermediate that is purified before proceeding to the next step.
Caption: Overall synthetic workflow for this compound.
Safety First: Hazard Analysis and Mitigation
This synthesis involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Reagent/Compound Class | CAS Number | Key Hazards | Recommended Precautions |
| Nitroaromatic Compounds | Various | Toxic, potential carcinogens/mutagens, may be explosive.[2][3] | Wear gloves, lab coat, and eye protection. Avoid inhalation of dust/vapors and skin contact. Handle with care to avoid shock or friction. |
| Strong Acids (H₂SO₄, HNO₃) | 7664-93-9, 7697-37-2 | Severely corrosive, strong oxidizers. | Use in a fume hood. Wear acid-resistant gloves, apron, and a face shield. Add acid to water, never the reverse. |
| Potassium Ethoxide (KOEt) | 917-58-8 | Highly flammable solid, corrosive, reacts violently with water.[4][5] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a desiccator. Wear flame-retardant lab coat and appropriate gloves. Keep away from water and ignition sources. |
| Diethyl Oxalate | 95-92-1 | Harmful if swallowed, causes skin and eye irritation/burns.[6][7] | Wear gloves and eye protection. Avoid inhalation and ingestion. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Oxidizer, toxic if swallowed. | Keep away from combustible materials. Wear gloves and eye protection. |
| Hydrogen Gas (H₂) | 1333-74-0 | Extremely flammable gas. | Use in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded. Use a hydrogen detector. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Flammable solid, pyrophoric when dry and saturated with hydrogen. | Handle as a slurry. Do not allow the catalyst to dry after use in hydrogenation. Filter under a nitrogen blanket. |
Part 1: Synthesis of 4-methyl-2-nitrotoluene (Starting Material)
The direct nitration of toluene yields a mixture of isomers that is difficult to separate efficiently.[1] Therefore, a more controlled, multi-step synthesis starting from p-toluidine is employed to ensure high regiochemical purity.
Workflow for 4-methyl-2-nitrotoluene Synthesis
Caption: Step-wise synthesis of the key precursor 4-methyl-2-nitrotoluene.
Step 1.1: Acetylation of p-Toluidine
-
Rationale: The amino group of p-toluidine is a strong activating group. To control the subsequent nitration step and prevent oxidation, it is protected as an acetamide.
-
Protocol:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, add p-toluidine (107 g, 1.0 mol), glacial acetic acid (200 mL), and acetic anhydride (112 mL, 1.2 mol).
-
Add a solution of sodium acetate (82 g, 1.0 mol) in water (150 mL).
-
Stir the mixture vigorously and heat to 50°C for 30 minutes.
-
Cool the reaction mixture in an ice bath. The product, N-acetyl-p-toluidine, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry in a vacuum oven.
-
Step 1.2 & 1.3: Nitration and Subsequent Hydrolysis
-
Rationale: The N-acetyl group directs the electrophilic nitration to the ortho position. The crude nitrated intermediate is directly hydrolyzed to simplify the procedure.
-
Protocol:
-
To a 1 L flask, add concentrated sulfuric acid (250 mL) and cool to 0°C in an ice-salt bath.
-
Slowly add the dried N-acetyl-p-toluidine (74.5 g, 0.5 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (35 mL, 0.75 mol) to concentrated sulfuric acid (60 mL) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature between 0-5°C.
-
After addition is complete, stir for an additional hour at 5°C.
-
Carefully pour the reaction mixture onto crushed ice (1 kg). A yellow precipitate of N-(4-methyl-2-nitrophenyl)acetamide will form.
-
Allow the ice to melt, then filter the solid and wash with water until the washings are neutral.
-
Transfer the wet solid to a flask with 70% aqueous sulfuric acid (300 mL) and heat under reflux for 1 hour to hydrolyze the amide.
-
Cool the solution and pour it into 1 L of cold water. Neutralize carefully with aqueous sodium hydroxide to precipitate the product.
-
Filter the bright orange solid, wash with water, and dry. The product is 4-methyl-2-nitroaniline.[5]
-
Step 1.4: Deamination of 4-Methyl-2-nitroaniline
-
Rationale: The amino group is removed via a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which is then reduced with ethanol to replace it with a hydrogen atom.
-
Protocol:
-
In a 2 L flask, dissolve 4-methyl-2-nitroaniline (76 g, 0.5 mol) in 95% ethanol (500 mL) and add concentrated sulfuric acid (125 g).
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (43 g, 0.62 mol), keeping the temperature below 10°C.
-
After the addition, remove the ice bath and warm the mixture gently on a water bath under a reflux condenser. The decomposition of the diazonium salt can be vigorous; be prepared to cool the flask if the reaction becomes too rapid.
-
Once the evolution of nitrogen gas ceases, distill off the ethanol.
-
Subject the residue to steam distillation. The 4-methyl-2-nitrotoluene will co-distill with water.
-
Separate the oily organic layer from the distillate, dry over anhydrous magnesium sulfate, and purify by vacuum distillation to yield pure 4-methyl-2-nitrotoluene.
-
Part 2: Reissert Condensation to Ethyl 3-(4-methyl-2-nitrophenyl)-2-oxopropanoate
This step forms the carbon backbone of the indole-to-be by reacting the acidic benzylic protons of the nitrotoluene with diethyl oxalate.
Reaction Mechanism: Deprotonation and Nucleophilic Acyl Substitution
Caption: Mechanism of the Reissert condensation step.
Protocol:
-
Setup: Assemble a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.
-
Reagents:
-
Add anhydrous diethyl ether (400 mL) to the flask.
-
Carefully add potassium ethoxide (46 g, 0.55 mol) to the ether. Caution: Potassium ethoxide is highly reactive with moisture and air.[5] Handle strictly under inert conditions.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of 4-methyl-2-nitrotoluene (68.5 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol) in anhydrous diethyl ether (100 mL).
-
Stir the potassium ethoxide suspension and add the solution from the dropping funnel dropwise over 1 hour. The mixture will turn a deep reddish-brown color.
-
After the addition is complete, gently reflux the mixture for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a dark oil, is used in the next step without further purification.
-
Part 3: Reductive Cyclization to this compound
The final step involves the selective reduction of the nitro group to an amine, which spontaneously cyclizes to form the aromatic indole ring.
Protocol:
-
Setup: Prepare a hydrogenation apparatus (e.g., a Parr shaker or a flask setup for balloon hydrogenation).
-
Reagents:
-
Dissolve the crude ethyl 3-(4-methyl-2-nitrophenyl)-2-oxopropanoate from the previous step in ethyl acetate (500 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (2.5 g, ~5 wt%). Caution: Pd/C is pyrophoric. Handle as a slurry and never add it to a dry solvent.
-
-
Hydrogenation:
-
Flush the reaction vessel with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry. Immediately quench it with water.
-
Wash the Celite pad with additional ethyl acetate (100 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product will be a solid. Purify by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.
-
Summary of Reagents and Expected Yield
| Step | Starting Material | Molar Mass ( g/mol ) | Amount | Moles | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1.4 | 4-Methyl-2-nitroaniline | 152.15 | 76 g | 0.50 | NaNO₂, H₂SO₄, EtOH | 4-Methyl-2-nitrotoluene | 137.14 | 68.6 |
| 2 | 4-Methyl-2-nitrotoluene | 137.14 | 68.5 g | 0.50 | Diethyl Oxalate, KOEt | Ethyl 3-(4-methyl-2-nitrophenyl)-2-oxopropanoate | 265.23 | 132.6 |
| 3 | Ethyl ...-oxopropanoate | 265.23 | ~132 g | ~0.50 | H₂, Pd/C | This compound | 248.24 | 124.1 |
Note: Yields are theoretical. Actual yields will vary based on experimental conditions and purification efficiency.
References
-
PrepChem. Preparation of nitrotoluene. [Online] Available at: [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Online] Available at: [Link]
-
Wikipedia. 4-Nitrotoluene. [Online] Available at: [Link]
-
Organic Syntheses. (1925). m-NITROTOLUENE. Coll. Vol. 1, p.416 (1941); Vol. 5, p.91. [Online] Available at: [Link]
- Google Patents. (1934). US1963597A - Nitration of n-acetyl-p-toluidine.
- Google Patents. (1959). US2876267A - Purification of 4-chloronitrotoluenes.
-
RSC Publishing. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(43), pp.24917-24940. [Online] Available at: [Link]
-
ResearchGate. (2023). Review of the Methods for Selective Nitration of Toluene. [Online] Available at: [Link]
-
PubChem. 4-Nitrotoluene Compound Summary. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link]
-
ACS Publications. (1960). The Nitration of Toluene by Means of Nitric Acid and an Ion-Exchange Resin. The Journal of Organic Chemistry, 25(1), pp.21-23. [Online] Available at: [Link]
-
ATB. 4-Nitrotoluene Molecule Information. [Online] Available at: [Link]
- Google Patents. (1938). US2128511A - Process of preparing meta-nitro-para-toluidine.
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. [Online] Available at: [Link]
-
PubChem. 4-Methyl-2-nitroaniline Compound Summary. [Online] Available at: [Link]
-
ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. [Online] Available at: [Link]
-
ResearchGate. (2019). Reissert Indole Synthesis. [Online] Available at: [Link]
-
Wikipedia. Reissert indole synthesis. [Online] Available at: [Link]
Sources
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- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 7-Nitroindoles via Reductive Cyclization
Introduction
The 7-nitroindole scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and functional materials. The presence of the nitro group at the 7-position offers a strategic handle for further functionalization, enabling the synthesis of a diverse array of substituted indoles. This guide provides an in-depth exploration of key reductive cyclization methodologies for the synthesis of 7-nitroindoles, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to ensure successful synthesis.
The Strategic Importance of the Nitro Group in Indole Synthesis
The electron-withdrawing nature of the nitro group plays a dual role in indole synthesis. It activates the precursor for cyclization and serves as a precursor for the amino group, which is prevalent in many biologically active molecules.[1] Classical indole syntheses like the Fischer and Bartoli methods offer powerful routes to the indole core, while modern palladium-catalyzed methods provide high functional group tolerance.[2][3][4] The choice of synthetic strategy often depends on the desired substitution pattern and the available starting materials.
Key Reductive Cyclization Strategies for 7-Nitroindole Synthesis
This section will detail three prominent methods for the synthesis of 7-nitroindoles: the Leimgruber-Batcho synthesis, palladium-catalyzed reductive cyclization of dinitrostyrenes, and iron-mediated reductive cyclization.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile and widely adopted method for constructing the indole nucleus from 2-nitrotoluene precursors.[5][6] A key advantage of this method is its ability to produce indoles that are unsubstituted at the 2 and 3 positions.[5] The synthesis proceeds in two main stages: the formation of an enamine from a 2-nitrotoluene derivative and a formamide acetal, followed by reductive cyclization of the resulting nitrostyrene.[7]
Mechanistic Rationale
The reaction is initiated by the condensation of a 2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene.[8] The subsequent reductive cyclization of this intermediate is the crucial step for indole formation. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome.[5] Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reductants like iron in acetic acid or tin(II) chloride.[7] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of dimethylamine to yield the indole.
Diagram 1: General Mechanism of the Leimgruber-Batcho Indole Synthesis
Caption: A simplified workflow of the Leimgruber-Batcho indole synthesis.
Detailed Protocol: Leimgruber-Batcho Synthesis of 7-Nitroindole
This protocol is adapted from established procedures for the Leimgruber-Batcho synthesis.[7][9]
Materials:
-
2-Methyl-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Celite®
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, dissolve 2-methyl-6-nitrotoluene (1.0 eq) in DMF-DMA (3.0 eq).
-
Heat the mixture at 110 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess DMF-DMA under reduced pressure to obtain the crude β-dimethylamino-2-nitrostyrene.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a mixture of ethyl acetate and ethanol (1:1).
-
Add 10% Pd/C (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the formation of the indole product.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-nitroindole.
-
Palladium-Catalyzed Reductive Cyclization of 2,6-Dinitrostyrenes
This modern and efficient method utilizes a palladium catalyst to effect the reductive cyclization of a dinitrostyrene precursor.[4][10][11] A key advantage of this approach is its broad functional group tolerance.[10] The use of carbon monoxide (CO) or a CO surrogate, such as phenyl formate, is common in these reactions.[10][11]
Mechanistic Insights
The reaction mechanism is believed to involve the coordination of the palladium catalyst to the nitro group, followed by reduction to a nitroso intermediate.[12] Subsequent intramolecular cyclization and further reduction lead to the indole product. The use of a ligand, such as 1,10-phenanthroline, can significantly enhance the catalytic activity and stability of the palladium complex.[13]
Diagram 2: Catalytic Cycle for Palladium-Mediated Reductive Cyclization
Caption: A simplified catalytic cycle for the synthesis of 7-nitroindole.
Detailed Protocol: Palladium-Catalyzed Synthesis of 7-Nitroindole
This protocol is based on palladium-catalyzed reductive cyclization methods.[10][11]
Materials:
-
2,6-Dinitrostyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Phenyl formate
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
Procedure:
-
To a pressure tube, add 2,6-dinitrostyrene (1.0 eq), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (10 mol%).
-
Add acetonitrile as the solvent.
-
Add triethylamine (2.0 eq) and phenyl formate (1.5 eq).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-nitroindole.
Iron-Mediated Reductive Cyclization
Iron, being an earth-abundant and inexpensive metal, offers a sustainable alternative to precious metal catalysts.[14][15] Iron in combination with an acid, such as acetic acid, is a classical and effective reagent for the reduction of nitro groups.[16] This method is particularly useful for large-scale synthesis due to its low cost and operational simplicity.
Rationale for Experimental Choices
The combination of iron powder and acetic acid generates a potent reducing environment capable of selectively reducing the nitro group to an amine in the presence of other functional groups. The acidic medium facilitates the reduction process and the subsequent intramolecular cyclization.
Diagram 3: Experimental Workflow for Iron-Mediated Synthesis
Sources
- 1. Iron-catalyzed C-7 Selective NH2 Amination of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. "Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman [researchrepository.wvu.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. journalijar.com [journalijar.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in Synthetic Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide spectrum of biological activities.[1] Among the myriad of substituted indoles, those bearing a nitro group are particularly valuable synthetic intermediates due to the versatile reactivity of the nitro functionality. This application note provides a comprehensive guide to the synthesis and utilization of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate , a strategically functionalized indole derivative poised for the elaboration into more complex molecular architectures. While a direct, one-pot synthesis of this specific molecule is not extensively documented, a rational, multi-step approach can be devised based on established indole synthetic methodologies. This guide will detail a proposed synthetic route and showcase the subsequent transformations that underscore its utility as a versatile building block for researchers, scientists, and drug development professionals.
Introduction to the Synthetic Value of Nitroindoles
The presence of a nitro group on the indole ring system dramatically influences its chemical reactivity and provides a handle for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group, which then serves as a key functional group for the introduction of diverse substituents and the construction of novel heterocyclic systems. Substituted 5-nitroindole derivatives, for instance, have been investigated as c-Myc G-quadruplex binders with anticancer activity.[2]
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be envisioned starting from a commercially available substituted nitrotoluene. The following multi-step synthesis is proposed, leveraging the principles of the Reissert indole synthesis.
Part 1: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate
The initial step involves the construction of the indole ring system. A robust method for this transformation is the Reissert indole synthesis, which involves the condensation of a nitrotoluene with diethyl oxalate.
Protocol 1: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.2 equivalents) in absolute ethanol.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 3-methyl-2-nitrotoluene (1.0 equivalent) dropwise at room temperature. Following the addition, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to afford ethyl 4-methyl-1H-indole-2-carboxylate as a crystalline solid.
Part 2: Nitration of Ethyl 4-methyl-1H-indole-2-carboxylate
The direct nitration of the indole ring is often challenging due to its high reactivity, which can lead to the formation of multiple products and polymerization.[3] To achieve regioselective nitration at the 7-position, a strategy involving the protection of the indole nitrogen and the pyrrole ring is advisable. An indirect method, proceeding through an indoline intermediate, is a reliable approach for the synthesis of 7-nitroindoles.[3]
Protocol 2: Synthesis of this compound
-
Reduction to Indoline: To a solution of ethyl 4-methyl-1H-indole-2-carboxylate in acetic acid, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a platinum catalyst (Adam's catalyst) under a hydrogen atmosphere. This will reduce the pyrrole double bond to yield the corresponding indoline.
-
N-Acetylation: Protect the indoline nitrogen by reacting it with acetic anhydride in the presence of a base like triethylamine or pyridine to form ethyl 1-acetyl-4-methylindoline-2-carboxylate.
-
Nitration: Dissolve the N-acetylated indoline in a mixture of acetic anhydride and acetic acid. Cool the solution to 0-5°C and add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The acetyl group directs the nitration to the para-position (C7).
-
Aromatization and Deprotection: The resulting nitrated intermediate is then subjected to alkaline hydrolysis.[3] Treat the crude product with an aqueous solution of sodium hydroxide (e.g., 20%) and stir at a temperature between 20-60°C.[3] This step will hydrolyze the acetyl group and eliminate water to regenerate the aromatic indole ring, yielding this compound.
-
Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Data (Predicted)
Since this is a proposed synthesis, experimental data is not available. However, based on the structure, the following characteristics can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, ppm) | δ 9.0-9.5 (br s, 1H, NH), 8.0-8.2 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 7.1-7.2 (s, 1H, C3-H), 4.4 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 162 (C=O), 140-145 (C-NO₂), 135-140 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 105-110 (C3), 62 (OCH₂), 20 (CH₃), 14 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1700-1720 (C=O stretch), 1520-1540 & 1340-1360 (NO₂ stretch) |
Application as a Synthetic Intermediate
This compound is a versatile intermediate with three key functional handles for further synthetic elaboration: the nitro group, the ester, and the indole N-H.
Figure 1: Proposed synthesis and key transformations of this compound.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities.
Protocol 3: Catalytic Hydrogenation to Ethyl 7-amino-4-methyl-1H-indole-2-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: The filtrate, containing the desired aminoindole, can be concentrated under reduced pressure. The product, Ethyl 7-amino-4-methyl-1H-indole-2-carboxylate, can be used in the next step without further purification.
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products. The choice of solvent is crucial for substrate solubility.
N-Alkylation of the Indole Nitrogen
The indole nitrogen can be alkylated or acylated to introduce a variety of substituents, which can modulate the biological activity of the final compound.
Protocol 4: N-Alkylation of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension at 0°C. Stir the mixture at this temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Expertise & Experience: The use of a strong base like NaH is necessary to deprotonate the indole nitrogen. Anhydrous conditions are critical to prevent quenching of the base. DMF is a suitable polar aprotic solvent for this reaction.
Hydrolysis of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
Protocol 5: Hydrolysis to 4-methyl-7-nitro-1H-indole-2-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
-
Trustworthiness: Alkaline hydrolysis of the ester is a standard and reliable procedure.[4] The use of LiOH is often preferred as it can lead to cleaner reactions with fewer side products compared to NaOH or KOH.
Workflow for Utilizing the Intermediate
The following diagram illustrates a typical workflow for the synthetic elaboration of this compound.
Figure 2: A typical workflow for the synthetic elaboration of the title compound.
Conclusion
This compound represents a highly valuable and versatile synthetic intermediate. Although its direct synthesis may require a multi-step approach, the strategic placement of the methyl, nitro, and ethyl carboxylate groups on the indole scaffold provides multiple avenues for chemical diversification. The protocols outlined in this application note offer a robust framework for the synthesis and subsequent functionalization of this important building block, empowering researchers in the fields of medicinal chemistry and organic synthesis to access novel and potentially bioactive molecules.
References
-
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2269–2278. [Link]
- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Google Patents. (2006).
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44933–44939. [Link]
-
ACS Publications. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(17), 7843–7862. [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27362–27366. [Link]
-
PubMed Central. (2022). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 7(9), 7896–7906. [Link]
-
MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5529. [Link]
-
PubMed Central. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(8), 2358–2370. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of indoles and their applications. RSC Advances, 13(42), 29431–29452. [Link]
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Applikations- und Protokollhandbuch: Selektive N1-Derivatisierung von Ethyl-4-methyl-7-nitro-1H-indol-2-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte technische Anleitung zur gezielten Modifikation der N1-Position des Ethyl-4-methyl-7-nitro-1H-indol-2-carboxylats, einer Schlüsselstruktur für die Entwicklung neuer pharmazeutischer Wirkstoffe. Als leitender Anwendungswissenschaftler werde ich Sie durch bewährte Protokolle führen und die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen erläutern, um erfolgreiche und reproduzierbare Ergebnisse in Ihrem Labor zu gewährleisten.
Einleitung: Strategische Bedeutung der N1-Funktionalisierung
Das Molekül Ethyl-4-methyl-7-nitro-1H-indol-2-carboxylat ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Die Einführung von verschiedenen funktionellen Gruppen an der N1-Position des Indolrings ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen. Die elektronenziehende Nitrogruppe an der C7-Position erhöht die Acidität des N-H-Protons, was die Deprotonierung und nachfolgende Funktionalisierung erleichtert, aber auch besondere Überlegungen hinsichtlich der Reaktionsbedingungen erfordert, um Nebenreaktionen wie die Hydrolyse der Estergruppe zu vermeiden.
Dieses Handbuch beschreibt vier robuste Methoden zur N1-Derivatisierung:
-
Direkte N-Alkylierung mit Alkylhalogeniden: Eine klassische und unkomplizierte Methode für die Einführung von Alkylgruppen.
-
Mitsunobu-Reaktion: Eine milde und vielseitige Methode zur Alkylierung mit Alkoholen.
-
Ullmann-Kondensation: Ein bewährtes Verfahren zur N-Arylierung mittels Kupfer-Katalyse.
-
Buchwald-Hartwig-Aminierung: Eine moderne und hocheffiziente Palladium-katalysierte Methode zur N-Arylierung.
Direkte N-Alkylierung mit Alkylhalogeniden
Die direkte Alkylierung ist oft der erste Ansatz zur Einführung einfacher Alkylketten. Die erhöhte Acidität des N-H-Protons unseres Substrats ermöglicht den Einsatz von milden anorganischen Basen wie Kaliumcarbonat (K₂CO₃), was die Gefahr einer Esterhydrolyse im Vergleich zu stärkeren Basen wie Natriumhydrid (NaH) deutlich reduziert.
Kausale Begründung der experimentellen Parameter
-
Base (K₂CO₃): Kaliumcarbonat ist eine ausreichend starke Base, um das saure N-H-Proton des 7-Nitroindols zu deprotonieren, ohne die Esterfunktion anzugreifen.[1][2][3] Stärkere Basen könnten zur unerwünschten Verseifung des Ethylesters führen.
-
Lösungsmittel (DMF): Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das die Edukte gut löst und die Sₙ2-Reaktion begünstigt. Es ist wichtig, wasserfreies DMF zu verwenden, um Nebenreaktionen zu minimieren.
-
Temperatur: Raumtemperatur ist in der Regel ausreichend, um die Reaktion zu starten. Eine moderate Erhöhung der Temperatur (z. B. auf 50-60 °C) kann die Reaktionsgeschwindigkeit bei weniger reaktiven Alkylhalogeniden erhöhen.
Detailliertes Protokoll: N1-Benzylierung
Abbildung 1: Workflow der direkten N-Alkylierung.
Materialien:
-
Ethyl-4-methyl-7-nitro-1H-indol-2-carboxylat
-
Kaliumcarbonat (K₂CO₃), getrocknet
-
Benzylbromid (BnBr)
-
Wasserfreies Dimethylformamid (DMF)
-
Ethylacetat (EtOAc)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Silicagel für die Säulenchromatographie
Protokoll:
-
Vorbereitung: In einem trockenen Rundkolben wird Ethyl-4-methyl-7-nitro-1H-indol-2-carboxylat (1.0 Äq.) in wasserfreiem DMF (ca. 0.1 M Konzentration) gelöst.
-
Basenzugabe: Getrocknetes Kaliumcarbonat (1.5 Äq.) wird zu der Lösung gegeben. Die Suspension wird bei Raumtemperatur 15-20 Minuten gerührt.
-
Alkylierung: Benzylbromid (1.2 Äq.) wird langsam zu der Suspension getropft.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung in Wasser gegossen und dreimal mit Ethylacetat extrahiert.
-
Waschen: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt (typisches Eluentensystem: Hexan/Ethylacetat-Gradient), um das reine N1-benzylierte Produkt zu erhalten.
| Parameter | Bedingung | Begründung |
| Base | K₂CO₃ (1.5 Äq.) | Milde Base zur Vermeidung von Esterhydrolyse. |
| Alkylierungsmittel | Alkylhalogenid (1.2 Äq.) | Leichter Überschuss zur Gewährleistung des vollständigen Umsatzes. |
| Lösungsmittel | Wasserfreies DMF | Gutes Lösungsvermögen, fördert Sₙ2-Reaktion. |
| Temperatur | Raumtemperatur bis 50 °C | Ausreichend für die Reaktion, minimiert Nebenreaktionen. |
| Reaktionszeit | 4 - 12 Stunden | Abhängig von der Reaktivität des Alkylhalogenids. |
Fortgeschrittene Methoden zur N1-Funktionalisierung
Für empfindlichere Substrate oder zur Einführung komplexerer Gruppen sind spezialisierte Methoden erforderlich.
Mitsunobu-Reaktion: N-Alkylierung mit Alkoholen
Die Mitsunobu-Reaktion ermöglicht die Alkylierung mit primären oder sekundären Alkoholen unter milden, neutralen Bedingungen und ist daher eine hervorragende Alternative, wenn das Alkylhalogenid nicht verfügbar oder instabil ist.[4] Die Reaktion verläuft typischerweise mit einer Inversion der Konfiguration am Alkohol-Kohlenstoff.[4]
Kausale Begründung: Die Reaktion nutzt Triphenylphosphin (PPh₃) und ein Azodicarboxylat (z. B. DIAD), um den Alkohol in eine gute Abgangsgruppe umzuwandeln, die dann vom deprotonierten Indol-Stickstoff nukleophil substituiert wird.[4] Die Acidität des Indol-N-H ist ausreichend für diese Reaktion.
Detailliertes Protokoll:
-
Lösen Sie das Indol (1.0 Äq.), den Alkohol (1.2 Äq.) und PPh₃ (1.5 Äq.) in wasserfreiem THF.
-
Kühlen Sie die Lösung auf 0 °C.
-
Tropfen Sie langsam eine Lösung von Diisopropylazodicarboxylat (DIAD, 1.5 Äq.) in THF zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Überwachen Sie den Umsatz mittels DC.
-
Die Aufarbeitung und Reinigung ist aufgrund der entstehenden Nebenprodukte (Triphenylphosphinoxid, Dihydrazid) oft anspruchsvoll und erfordert eine sorgfältige Säulenchromatographie.
Ullmann-Kondensation: N-Arylierung mit Arylhalogeniden
Die Ullmann-Kondensation ist eine klassische, kupferkatalysierte Methode zur Bildung von C-N-Bindungen. Moderne Protokolle verwenden Liganden, um die Reaktion unter milderen Bedingungen zu ermöglichen.
Kausale Begründung: Ein Kupfer(I)-Salz (z.B. CuI) reagiert mit dem deprotonierten Indol zu einem Kupfer-Indolid.[5] Dieses durchläuft eine oxidative Addition mit dem Arylhalogenid, gefolgt von einer reduktiven Eliminierung, die das N-arylierte Produkt freisetzt und den Kupferkatalysator regeneriert.[5] Liganden wie 1,10-Phenanthrolin stabilisieren die Kupfer-Intermediate und beschleunigen den katalytischen Zyklus.
Detailliertes Protokoll:
-
In einem trockenen, mit Argon gespülten Schlenkrohr werden das Indol (1.0 Äq.), das Arylhalogenid (typischerweise Iodid oder Bromid, 1.2 Äq.), CuI (10 mol%), ein Ligand wie 1,10-Phenanthrolin (20 mol%) und eine Base wie K₂CO₃ oder Cs₂CO₃ (2.0 Äq.) vorgelegt.
-
Wasserfreies, entgastes Lösungsmittel (z.B. DMF oder Dioxan) wird zugegeben.
-
Die Mischung wird unter Argon auf 100-120 °C erhitzt, bis der Umsatz vollständig ist (Überwachung mittels DC oder LC-MS).
-
Nach dem Abkühlen wird die Mischung durch Celite filtriert, um die Kupfersalze zu entfernen.
-
Das Filtrat wird wässrig aufgearbeitet und das Produkt durch Säulenchromatographie gereinigt.
Buchwald-Hartwig-Aminierung: Palladium-katalysierte N-Arylierung
Dies ist eine der vielseitigsten und effizientesten Methoden zur N-Arylierung. Sie toleriert eine breite Palette von funktionellen Gruppen und verwendet einen Palladium-Katalysator mit speziellen, sperrigen Phosphinliganden.[6]
Kausale Begründung: Der aktive Pd(0)-Katalysator durchläuft eine oxidative Addition mit dem Arylhalogenid.[6] Nach Ligandenaustausch und Deprotonierung des Indols durch eine Base bildet sich ein Palladium-Amid-Komplex. Die reduktive Eliminierung liefert das N-arylierte Produkt und regeneriert den Pd(0)-Katalysator. Die Wahl des Liganden (z.B. XPhos, SPhos) ist entscheidend für die Effizienz der reduktiven Eliminierung.
Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Detailliertes Protokoll:
-
In einem trockenen, mit Argon gespülten Schlenkrohr werden der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2-5 mol%), der Ligand (z.B. XPhos, 4-10 mol%) und eine starke, nicht-nukleophile Base (z.B. Natrium-tert-butanolat, NaOtBu, 1.5 Äq.) vorgelegt.
-
Das Indol (1.0 Äq.) und das Arylhalogenid (1.1 Äq.) werden zugegeben.
-
Wasserfreies, entgastes Toluol oder Dioxan wird hinzugefügt.
-
Die Mischung wird unter Argon auf 80-110 °C erhitzt, bis der Umsatz vollständig ist.
-
Die Aufarbeitung erfolgt ähnlich wie bei der Ullmann-Kondensation durch Filtration, wässrige Extraktion und anschließende Säulenchromatographie.
Charakterisierung und Validierung
Die erfolgreiche N1-Derivatisierung wird primär durch ¹H-NMR-Spektroskopie bestätigt.
-
Verschwinden des N-H-Signals: Das breite Singulett des N-H-Protons des Ausgangsmaterials (typischerweise > 10 ppm in DMSO-d₆) ist im Produktspektrum nicht mehr vorhanden.
-
Neue Signale des N-Substituenten:
-
N-Benzyl: Ein charakteristisches Singulett für die Methylenprotonen (-CH₂-Ph) erscheint typischerweise im Bereich von 5.5 - 6.0 ppm. Die aromatischen Protonen der Benzylgruppe erscheinen im Bereich von 7.2 - 7.5 ppm.
-
N-Phenyl: Die Signale der Phenylprotonen erscheinen als Multipletts im aromatischen Bereich, oft leicht verschoben im Vergleich zu den Protonen des Indol-Grundgerüsts.
-
-
Verschiebung der Indol-Protonen: Die Signale der Protonen des Indolrings, insbesondere H-5 und H-6, können nach der N1-Substitution leichte Verschiebungen zeigen.
Die finale Struktur wird durch ¹³C-NMR, Massenspektrometrie (MS) und gegebenenfalls Elementaranalyse bestätigt.
Troubleshooting
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Keine oder geringe Ausbeute | - Base zu schwach- Alkylierungsmittel/Arylierungsmittel nicht reaktiv genug- Katalysator (bei Ullmann/Buchwald-Hartwig) inaktiv | - Bei Alkylierung: Wechsel zu einer stärkeren Base (z.B. Cs₂CO₃) oder Erhöhung der Temperatur.- Wechsel von Alkyl-/Arylchloriden/-bromiden zu reaktiveren Iodiden.- Sicherstellen, dass die Reaktion unter inerten Bedingungen (Argon) durchgeführt wird. |
| Esterhydrolyse | - Base zu stark- Vorhandensein von Wasser | - Verwendung einer milderen Base (K₂CO₃ statt NaH oder KOH).- Verwendung von rigoros getrockneten Lösungsmitteln und Reagenzien. |
| C3-Alkylierung/-Arylierung als Nebenprodukt | - Verwendung von stark ionischen Basen in unpolaren Lösungsmitteln (fördert C-Alkylierung) | - Verwendung von polaren aprotischen Lösungsmitteln wie DMF oder DMSO, die die N-Alkylierung begünstigen. |
| Schwierige Reinigung | - Nebenprodukte der Mitsunobu-Reaktion (TPPO)- Verbleibende Katalysatorreste | - Bei Mitsunobu: Verwendung von polymergebundenem Triphenylphosphin oder spezielle Aufarbeitungsmethoden zur Entfernung von TPPO.- Filtration der Reaktionsmischung durch eine kurze Kieselgel- oder Celite-Säule vor der finalen Chromatographie. |
Referenzen
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Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. The Royal Society of Chemistry. [Link]
-
U.S. Patent No. US7067676B2. (2006). N-alkylation of indole derivatives.
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). Catalysts. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters. [Link]
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4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Advances. [Link]
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry. [Link]
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What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. [Link]
-
Help with N-Alkylation gone wrong. Reddit. [Link]
-
Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF... ResearchGate. [Link]
-
Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Course Hero. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters. [Link]
-
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters. [Link]
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Application Notes and Protocols for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate as an Anticancer Agent
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in pharmacologically active compounds and its ability to interact with a multitude of biological targets.[1][2][3] Numerous indole derivatives are already in clinical use as anticancer agents, demonstrating their therapeutic potential.[4][5] The strategic addition of functional groups to the indole ring can modulate its biological activity, a principle that has led to the development of potent and selective drug candidates.[3][6]
This compound is an indole derivative that, while not extensively studied itself, belongs to the nitroindole class of compounds. Research into related nitroindole molecules has revealed significant anticancer properties, making this specific compound a compelling subject for investigation in oncology.[7][8] This document serves as a comprehensive guide for researchers, providing a theoretical framework for its mechanism of action and detailed protocols for its experimental validation.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on extensive research on analogous nitroindole compounds, this compound is postulated to exert its anticancer effects through a dual mechanism involving oncogene regulation and induction of oxidative stress.
Targeting Oncogene Expression via G-Quadruplex Stabilization
A primary mechanism for related nitroindoles involves the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[7] These four-stranded structures are prevalent in the promoter regions of key oncogenes, including c-Myc, BCL-2, and c-KIT.[7] The stabilization of these G4 structures by small molecules can act as a "roadblock" for the transcriptional machinery, leading to the downregulation of the corresponding oncogene.[7][8]
The c-Myc oncogene, which is overexpressed in up to 80% of solid tumors, is a particularly attractive target.[7] It is hypothesized that this compound can bind to the c-Myc promoter's G-quadruplex, thereby suppressing c-Myc expression at both the mRNA and protein levels. This suppression of a central driver of cell proliferation can lead to cell cycle arrest and apoptosis.[7][8]
Caption: Proposed mechanism of c-Myc downregulation by G-quadruplex stabilization.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
Cancer cells typically exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells due to their hypermetabolic state.[7] This makes them more vulnerable to further increases in oxidative stress. The nitroaromatic group present in this compound is a key feature that can be enzymatically reduced within the cell, a process that generates ROS.[7][9]
The resulting accumulation of ROS can disrupt the delicate redox balance of the cancer cell, leading to:
-
Damage to cellular components like DNA, lipids, and proteins.
-
Depolarization of the mitochondrial membrane potential.[9]
-
Activation of pro-apoptotic pathways, including the caspase cascade.[9]
This ROS-mediated cytotoxicity offers a secondary, potent mechanism for inducing cancer cell death.[7][10]
Experimental Protocols for Validation
The following protocols provide a detailed, step-by-step guide for evaluating the anticancer potential of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., NKE)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines, with a significantly higher IC50 value in non-cancerous cells, indicating cancer-specific cytotoxicity.
| Compound | Cell Line | Hypothetical IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 5 - 15 |
| This compound | MCF-7 (Breast Cancer) | 10 - 25 |
| This compound | NKE (Normal Kidney Epithelial) | > 50 |
Protocol 2: Analysis of c-Myc Expression by Western Blotting
Objective: To determine if the compound downregulates the protein expression of the c-Myc oncogene.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The intensity of the protein band corresponds to its abundance.
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Caption: Standard workflow for Western Blot analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess whether the compound induces cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[10][11]
Expected Outcome: An increase in the percentage of cells in the G1 or sub-G1 phase, which is indicative of apoptosis, would support the proposed mechanism of c-Myc downregulation and cell cycle arrest.[7]
Conclusion and Future Directions
This compound represents a promising candidate for anticancer drug discovery. The protocols outlined in this guide provide a robust framework for validating its hypothesized mechanisms of action, which include the downregulation of the c-Myc oncogene and the induction of ROS-mediated apoptosis. Positive results from these foundational studies would warrant further investigation, including in vivo efficacy studies in animal models and a more detailed exploration of the specific signaling pathways involved in its apoptotic effects.
References
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Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure. Available at: [Link]
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Russo, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. Available at: [Link]
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Chandrashekharappa, S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Malki, J., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]
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Hawash, M. M., et al. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
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de Oliveira, P. F., et al. (2012). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules. Available at: [Link]
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Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
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Palle, K., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Available at: [Link]
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Fonkoua, L. K., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. Available at: [Link]
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Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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Al-Suhaimi, K. M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
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Sidhu, J. S., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Kristjansdottir, K., et al. (2012). 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells. Gynecologic Oncology. Available at: [Link]
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Pilie, P. G., et al. (2017). Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis. Oncotarget. Available at: [Link]
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Application Note: A Comprehensive NMR Protocol for the Structural Elucidation of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Abstract
This application note provides a detailed, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the comprehensive structural characterization of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of steps to explain the underlying scientific principles for each experimental choice. By integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this protocol establishes a self-validating system for unambiguous structure confirmation and assignment of all proton and carbon signals.
Introduction: The Rationale for Comprehensive NMR Characterization
This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds.[1][2] Precise structural confirmation is a critical prerequisite for any further investigation, including biological screening, metabolism studies, and lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3][4]
This protocol outlines a systematic approach that leverages a suite of NMR experiments to build a complete picture of the molecule's connectivity and chemical environment. We will not only acquire standard ¹H and ¹³C spectra but also employ advanced techniques to resolve ambiguities and confirm the precise substitution pattern on the indole ring.
Experimental Design & Methodology
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The choice of solvent is critical to ensure the analyte is fully dissolved and to avoid signal overlap with the analyte's resonances.
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point. Its residual proton signal appears around 2.50 ppm, which typically does not interfere with most analyte signals. An alternative is Chloroform-d (CDCl₃), with a residual peak at 7.26 ppm.
-
Concentration: Weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal, making TMS addition often unnecessary.[5]
The NMR Analysis Workflow
A hierarchical approach to NMR data acquisition ensures that each experiment builds upon the information provided by the last. The workflow is designed to first gather fundamental information (1D spectra) and then establish detailed connectivity (2D spectra).
Caption: NMR Experimental Workflow for Structural Elucidation.
Data Acquisition Protocols
The following are generalized protocols. Instrument-specific parameters may require optimization.
One-Dimensional NMR Experiments
Protocol 2: ¹H NMR Acquisition
-
Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (J-coupling, indicating adjacent protons).[6]
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm (centered at ~6 ppm)
Protocol 3: ¹³C{¹H} NMR Acquisition
-
Purpose: To determine the number of unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each carbon.
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm (centered at ~120 ppm)
Protocol 4: DEPT-135 Acquisition
-
Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating carbon types.[7][8][9] In a DEPT-135 spectrum:
-
CH₃ and CH groups appear as positive peaks.
-
CH₂ groups appear as negative peaks.
-
Quaternary carbons (including C=O) are absent.
-
-
Pulse Program: dept135
-
Number of Scans (NS): 256
-
Relaxation Delay (D1): 2 seconds
Structural Analysis & Predicted Spectral Data
The structure of this compound, with atom numbering for NMR assignment, is shown below.
Based on the known effects of substituents on the indole ring and general chemical shift principles, the following data are predicted.[10][11]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H1 | ~12.5 | br s | - | 1H | N-H (Indole) |
| H3 | ~7.2 | s | - | 1H | C3-H |
| H5 | ~7.9 | d | J = 8.5 | 1H | C5-H (Aromatic) |
| H6 | ~7.0 | d | J = 8.5 | 1H | C6-H (Aromatic) |
| H1' | ~4.4 | q | J = 7.1 | 2H | -OCH₂CH₃ |
| H2' | ~1.4 | t | J = 7.1 | 3H | -OCH₂CH₃ |
| H4-Me | ~2.6 | s | - | 3H | C4-CH₃ |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Assignment |
| C2 | ~130 | No Signal | Quaternary (Indole) |
| C3 | ~110 | Positive (CH) | C3-H |
| C3a | ~135 | No Signal | Quaternary (Indole) |
| C4 | ~132 | No Signal | Quaternary (Indole) |
| C5 | ~120 | Positive (CH) | C5-H |
| C6 | ~118 | Positive (CH) | C6-H |
| C7 | ~140 | No Signal | Quaternary (Indole) |
| C7a | ~128 | No Signal | Quaternary (Indole) |
| C=O | ~162 | No Signal | Ester Carbonyl |
| C1' | ~62 | Negative (CH₂) | -OCH₂CH₃ |
| C2' | ~14 | Positive (CH₃) | -OCH₂CH₃ |
| C4-Me | ~20 | Positive (CH₃) | C4-CH₃ |
Two-Dimensional NMR for Unambiguous Assignment
While 1D spectra provide foundational data, 2D NMR is essential for assembling the molecular structure by confirming connectivity.[4][5]
COSY: Mapping ¹H-¹H Couplings
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[12] Cross-peaks appear between the signals of coupled protons.
Protocol 5: 2D ¹H-¹H COSY Acquisition
-
Purpose: To establish proton-proton adjacencies.
-
Key Expected Correlations:
-
A strong cross-peak between the aromatic protons H5 and H6.
-
A strong cross-peak between the ethyl group protons H1' and H2'.
-
Caption: Key expected COSY correlations.
HSQC: Correlating Protons to Directly Attached Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons to the carbons they are directly bonded to (¹JCH coupling).[13][14][15] This is the most reliable way to assign the carbon signals of protonated carbons.
Protocol 6: 2D ¹H-¹³C HSQC Acquisition
-
Purpose: To link each proton signal to its corresponding carbon signal.
-
Key Expected Correlations:
-
H3 ↔ C3
-
H5 ↔ C5
-
H6 ↔ C6
-
H1' ↔ C1'
-
H2' ↔ C2'
-
H4-Me ↔ C4-Me
-
HMBC: Probing Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for final structure confirmation. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] This technique is vital for identifying quaternary carbons and piecing together different fragments of the molecule.
Protocol 7: 2D ¹H-¹³C HMBC Acquisition
-
Purpose: To connect molecular fragments and assign quaternary carbons.
-
Key Expected Correlations for Structural Confirmation:
-
H3 will show correlations to C2 , C3a , and C7a , linking the pyrrole ring to the benzene ring.
-
The methyl protons (H4-Me ) will correlate to C3a , C4 , and C5 , confirming its position at C4.
-
The aromatic proton H5 will correlate to C4 , C7 , and C3a .
-
The ethyl protons (H1' ) will correlate to the ester carbonyl (C=O ) and C2 .
-
Caption: Key diagnostic HMBC correlations for structure confirmation.
Conclusion
By systematically applying the sequence of 1D and 2D NMR experiments detailed in this protocol, researchers can achieve an unambiguous and complete structural assignment of this compound. This rigorous characterization is fundamental for ensuring the integrity of downstream research in medicinal chemistry and drug development. The causality-driven approach, from broad overview (1D NMR) to fine-tuned connectivity (2D NMR), provides a self-validating dataset that ensures the highest level of scientific confidence in the molecular structure.
References
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MagniModerna. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Key ¹H–¹H COSY and HMBC correlations of 1. Retrieved from [Link]
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Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Evans, M. (2023). DEPT Carbon NMR Spectroscopy. YouTube. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
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Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC 1H 13C. University of Kentucky. Retrieved from [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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J&K Scientific. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
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ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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Application Note: High-Throughput Analysis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous pharmacologically active compounds, and the introduction of a nitro group can impart unique biological activities, often serving as a precursor for further functionalization.[1] Accurate and sensitive quantification of this molecule is paramount for pharmacokinetic studies, metabolism profiling, and quality control in drug development pipelines. This application note presents a robust and detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The methodology is designed to provide high sensitivity, specificity, and throughput, making it suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | Chemically derived |
| Molecular Weight | 248.24 g/mol | Calculated |
| Structure | ||
| IUPAC Name: this compound |
Note: The properties are based on the chemical structure of this compound.
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to data analysis.
Figure 1: High-level experimental workflow for the LC-MS/MS analysis of this compound.
Part 1: Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the sample matrix while removing interfering substances that could compromise the analysis.[2] For biological matrices such as plasma or serum, a protein precipitation step is essential.
Materials:
-
This compound reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)[3]
-
Autosampler vials
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curve construction (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Pre-treatment (for biological matrices):
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction and Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[3]
-
-
Dilution (for non-biological matrices): For samples already in a compatible solvent, dilute to fall within the calibration range using the initial mobile phase composition.
Part 2: LC-MS/MS Method Parameters
The following parameters provide a starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Justification |
| HPLC System | High-performance or Ultra-high-performance liquid chromatography system | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns are well-suited for the separation of moderately polar compounds like indole derivatives.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography providing good separation efficiency. |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B | A gradient elution allows for efficient separation of the analyte from matrix components and ensures good peak shape. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and semi-polar molecules. |
| Polarity | Positive | The presence of the indole nitrogen makes the molecule amenable to protonation. |
| Capillary Voltage | 3.5 kV | Optimization may be necessary to maximize signal intensity. |
| Source Temperature | 150 °C | |
| Desolvation Gas Temp. | 350 °C | These temperatures facilitate efficient desolvation of the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr | |
| Nebulizer Gas Pressure | 7 bar | Aids in the formation of a fine spray for efficient ionization. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Part 3: Mass Spectrometry Data and Fragmentation Analysis
Expected Mass Spectra:
In positive ion ESI, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 249.2.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway:
Collision-induced dissociation (CID) of the precursor ion will lead to the formation of characteristic product ions. The fragmentation pattern is influenced by the different functional groups present in the molecule: the ethyl ester, the methyl group, and the nitro group on the indole core. Nitroaromatic compounds are known to undergo characteristic losses of NO• (30 Da) and NO₂• (46 Da) radicals under CID conditions.[5] The indole ring itself can undergo fragmentation, often involving the loss of HCN (27 Da).
Proposed Fragmentation Pathway:
Figure 2: Proposed fragmentation pathway for protonated this compound.
Interpretation of Key Fragment Ions:
-
m/z 221.2: This ion likely arises from the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group, a common fragmentation pathway for ethyl esters.
-
m/z 203.2: This fragment can be formed through two potential pathways: the loss of ethanol (C₂H₅OH, 46 Da) from the ethyl ester or the loss of the nitro group (NO₂, 46 Da). Isotopic labeling studies would be required to definitively distinguish these pathways.
-
m/z 193.2: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 221.2 fragment ion.
-
m/z 175.2: Loss of carbon monoxide (CO, 28 Da) from the m/z 203.2 fragment ion.
MRM Transitions for Quantification and Confirmation:
For robust quantification and confirmation, at least two MRM transitions should be monitored.
| Transition | Purpose | Collision Energy (eV) |
| 249.2 → 203.2 | Primary Quantifier | Optimization required (start at 15-25 eV) |
| 249.2 → 221.2 | Qualifier | Optimization required (start at 10-20 eV) |
| 249.2 → 175.2 | Qualifier | Optimization required (start at 20-30 eV) |
Note: Collision energies are instrument-dependent and require optimization for maximal signal intensity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective analysis of this compound by LC-MS/MS. The detailed steps for sample preparation, optimized LC-MS/MS parameters, and a well-reasoned fragmentation pathway offer a solid foundation for researchers in drug discovery and development. The methodology is designed to be high-throughput and robust, ensuring reliable data for critical decision-making in pharmaceutical research.
References
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qudah, M. A., & Al-Zereini, W. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]
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Chen, Z., Chen, J., & Wang, Y. (2013). Determination of nitroimidazoles and their metabolites in animal-derived foods by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction. Journal of Chromatography B, 941, 108-114. [Link]
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Kitanovski, Z., Grilc, M., & Čufar, K. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 63-73. [Link]
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Lynch, D. E., McClenaghan, F. A., & Healy, P. C. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Zimmermann, M., & Tentschert, J. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(22), 2627-2637. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate for Protein Kinase Inhibition
Abstract
This document provides a comprehensive guide for the utilization of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in high-throughput screening (HTS) campaigns aimed at identifying novel protein kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for various therapeutic indications.[1][2] This guide details a robust, two-tiered screening strategy, commencing with a sensitive and homogenous fluorescence polarization (FP) assay for primary screening, followed by a physiologically relevant cell-based luciferase reporter assay for hit confirmation and validation. We provide detailed, step-by-step protocols, data analysis guidelines, and troubleshooting advice to ensure the successful implementation of this screening cascade.
Introduction: The Rationale for Screening this compound
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1][3] The indole nucleus is a common core structure in many approved kinase inhibitors, serving as an ATP-competitive scaffold that can be functionalized to achieve high potency and selectivity.[1][2][4]
This compound is a synthetic organic compound featuring the indole core with substitutions that may enhance its interaction with the ATP-binding pocket of various kinases. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the indole ring system, potentially influencing binding affinity and selectivity. The methyl and ethyl carboxylate groups offer synthetic handles for future structure-activity relationship (SAR) studies and optimization of hit compounds.
Given the precedence of indole derivatives as kinase inhibitors, a high-throughput screening campaign is a logical and efficient approach to identify potential kinase targets for this compound and to initiate a drug discovery program.[5]
The Screening Cascade: A Two-Tiered Approach for Robust Hit Identification
A successful HTS campaign requires a balance between throughput, sensitivity, and physiological relevance. We propose a sequential screening strategy to efficiently identify and validate true positive hits while minimizing false positives.
Figure 1: A two-tiered high-throughput screening workflow.
Primary Screening: Fluorescence Polarization (FP) Kinase Assay
3.1. Principle of the Assay
Fluorescence polarization is a homogenous assay format ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] In this kinase assay, a fluorescently labeled peptide substrate (tracer) is small and rotates rapidly in solution, resulting in a low FP signal. Upon phosphorylation by the target kinase, the tracer binds to a large, phospho-specific antibody, leading to a significant decrease in its rotation and a corresponding increase in the FP signal. An inhibitor, such as this compound, will prevent the phosphorylation of the tracer, thus keeping the FP signal low.[8]
Figure 2: Principle of the Fluorescence Polarization kinase assay.
3.2. Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Protein Kinase (e.g., PIM1) | In-house/Commercial | Enzyme source |
| Fluorescently Labeled Peptide Substrate | Commercial | Tracer for FP detection |
| Phospho-specific Antibody | Commercial | Binds phosphorylated tracer |
| ATP | Sigma-Aldrich | Phosphate donor |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) | In-house preparation | Maintains optimal reaction conditions |
| Staurosporine | Sigma-Aldrich | Positive control (broad-spectrum kinase inhibitor) |
| DMSO | Sigma-Aldrich | Vehicle for compound dissolution (negative control) |
| This compound | In-house/Commercial | Test compound |
| 384-well, low-volume, black plates | Greiner Bio-One | Assay plates |
3.3. Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control (Staurosporine, final conc. 1 µM), or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X kinase/tracer master mix in assay buffer. The final concentration of the kinase and tracer should be optimized to be at or below their respective Km and Kd values to ensure assay sensitivity.[9]
-
Dispense 5 µL of the 2X kinase/tracer master mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km for ATP for the specific kinase.
-
Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final assay volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes (incubation time should be optimized to ensure the reaction is in the linear range).
-
-
Detection:
-
Prepare the stop/detection mix containing the phospho-specific antibody in assay buffer.
-
Add 10 µL of the stop/detection mix to each well.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on an FP-capable plate reader (e.g., PHERAstar FSX) using appropriate excitation and emission filters.[6]
-
3.4. Data Analysis and Quality Control
The quality of the HTS assay is determined by the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[10][11]
Z'-Factor Calculation:
Where:
-
and
are the standard deviation and mean of the positive control (Staurosporine). -
and
are the standard deviation and mean of the negative control (DMSO).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of > 0.5 is considered robust and suitable for HTS.[11][12]
Hit Confirmation and Secondary Screening: Cell-Based Luciferase Reporter Assay
4.1. Rationale and Principle
Biochemical assays, while sensitive, do not always translate to cellular activity. A cell-based assay is a crucial secondary screen to confirm that primary hits can penetrate the cell membrane and engage the target in a physiological context.[13] A luciferase reporter assay is a common and highly sensitive method for this purpose.[14]
This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a transcription factor that is downstream of the target kinase's signaling pathway. Inhibition of the kinase leads to a decrease in the activation of the transcription factor, resulting in a reduced luciferase expression and a lower luminescent signal.[14]
4.2. Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the reporter cell line under standard conditions.
-
Seed the cells into a 384-well, white, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the confirmed hits from the primary screen.
-
Treat the cells with the compounds for a predetermined duration (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add a commercial luciferase assay reagent (e.g., Bright-Glo™) that lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
4.3. Data Analysis
The data from the dose-response treatment is used to calculate the half-maximal inhibitory concentration (IC50) for each compound. This provides a quantitative measure of the compound's potency in a cellular environment.
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor | High variability in controls, low signal window. | Optimize reagent concentrations, check reagent stability, ensure consistent liquid handling.[15] |
| High False Positive Rate | Compound autofluorescence, non-specific inhibition. | Perform counter-screens without the enzyme or with a non-fluorescent substrate. Use red-shifted dyes to minimize autofluorescence.[6] |
| Poor Hit Confirmation in Secondary Assay | Lack of cell permeability, compound efflux, off-target effects in the primary assay. | This is a common outcome. Prioritize hits that show both biochemical and cellular activity for further development.[16] |
| Edge Effects in Plates | Temperature or evaporation gradients across the plate. | Use plates with lids, ensure proper incubator humidity, and consider using only the inner wells for data analysis.[17] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the high-throughput screening of this compound as a potential protein kinase inhibitor. By employing a carefully designed screening cascade with rigorous quality control, researchers can efficiently identify and validate promising hit compounds, paving the way for subsequent lead optimization and drug development efforts.
References
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC. Retrieved January 22, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 22, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 22, 2026, from [Link]
-
The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 22, 2026, from [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science. Retrieved January 22, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 22, 2026, from [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved January 22, 2026, from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 22, 2026, from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Live-cell measurements of kinase activity in single cells using translocation reporters. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Fluorescence detection techniques for protein kinase assay. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved January 22, 2026, from [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved January 22, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved January 22, 2026, from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic. Retrieved January 22, 2026, from [Link]
-
Live-cell measurements of kinase activity in single cells using translocation reporters. (2017). Hughey Lab. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: Developing Fluorescent Probes from Nitroindole Esters
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Lab Group], Senior Application Scientist
Date: January 22, 2026
Abstract
This document provides a comprehensive guide to the design, synthesis, and application of fluorescent probes derived from nitroindole esters. These probes are powerful tools for detecting and imaging various biological activities, particularly enzymatic processes and hypoxic conditions within cellular environments. We will delve into the underlying chemical principles, provide detailed, validated protocols for synthesis and characterization, and showcase their application in cellular imaging. The methodologies are presented with a focus on reproducibility and understanding the "why" behind each step, ensuring that researchers can confidently adapt and apply these techniques to their specific research questions.
Introduction: The Power of "Turn-On" Fluorescence with Nitroindole Scaffolds
Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity and spatiotemporal resolution for visualizing molecular events in living systems.[1][2] A particularly effective strategy in probe design is the "turn-on" mechanism, where a probe transitions from a non-fluorescent to a highly fluorescent state in response to a specific stimulus. This approach minimizes background signal and enhances detection sensitivity.
Nitroaromatic compounds, including nitroindoles, are excellent candidates for constructing "turn-on" probes.[3][4] The nitro group is a potent electron-withdrawing group that can effectively quench the fluorescence of a fluorophore through mechanisms like photoinduced electron transfer (PET).[5] However, the reduction of the nitro group to an electron-donating amino group can disrupt this quenching process, leading to a significant increase in fluorescence intensity.[5][6][7] This principle is the foundation for the probes discussed herein.
Nitroindole esters, the focus of this guide, offer a versatile platform for developing probes that can be activated by two key biological phenomena:
-
Esterase Activity: Esterases are a broad class of hydrolase enzymes that cleave ester bonds.[1][8] By incorporating an ester linkage, the fluorophore can be "caged" in a non-fluorescent state. Esterase-mediated hydrolysis releases the fluorescent core, providing a direct measure of enzyme activity.[8]
-
Nitroreductase Activity under Hypoxia: Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with increased expression of nitroreductase (NTR) enzymes.[3][9] These enzymes catalyze the reduction of nitro groups.[6][7][10] A nitroindole-based probe can thus be used to specifically image hypoxic regions by leveraging this NTR activity.[3][6][7][9]
This guide will provide the necessary theoretical background and practical protocols to empower researchers to synthesize and utilize nitroindole ester-based fluorescent probes for their specific applications.
Design Principles of Nitroindole Ester-Based Probes
The rational design of a fluorescent probe is critical to its success. A typical probe consists of three key components: a fluorophore, a recognition group (trigger), and a linker.[1]
Figure 1: General architecture and activation mechanism of a nitroindole ester-based fluorescent probe.
2.1. The Fluorophore Core: Indole and its Derivatives
The indole scaffold is a common feature in many endogenous and synthetic fluorescent molecules. Its photophysical properties can be readily tuned through chemical modification.[11][12] For the purpose of these probes, the key is that the inherent fluorescence of the indole derivative is quenched by the attached nitro group.
2.2. The Quenching and Recognition Moiety: The Nitro Group
The nitro group serves a dual purpose:
-
Fluorescence Quencher: As a strong electron-withdrawing group, it facilitates a non-radiative decay pathway (PET), effectively quenching the fluorescence of the indole core.[4][5]
-
Recognition Site: It is the specific substrate for nitroreductase enzymes, making the probe responsive to hypoxic conditions.[6][7]
2.3. The Secondary Trigger: The Ester Linkage
The ester group acts as a secondary control element, rendering the probe sensitive to esterase activity.[8] The cleavage of the ester bond by esterases can lead to a conformational change or release of the fluorophore, resulting in fluorescence restoration.
Synthesis and Purification of a Representative Probe: A Step-by-Step Protocol
This section details the synthesis of a model nitroindole ester-based fluorescent probe. The general scheme involves the synthesis of a 5-nitroindole core, followed by esterification.[13][14]
3.1. Materials and Reagents
-
5-Nitroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Synthetic Procedure
Safety Precaution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of the Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.
-
Deprotonation of 5-Nitroindole:
-
To the flask, add 5-nitroindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 5-nitroindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Observe for gas evolution (hydrogen).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Alkylation with Ethyl Bromoacetate:
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure nitroindole ester probe.
-
3.3. Characterization
The identity and purity of the synthesized probe should be confirmed by:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Spectroscopic Characterization and Performance Evaluation
A thorough characterization of the probe's photophysical properties is essential to validate its performance.
4.1. Materials and Equipment
-
Synthesized nitroindole ester probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified esterase (e.g., porcine liver esterase)
-
Purified nitroreductase (e.g., from E. coli)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
UV-Vis spectrophotometer
-
Fluorometer
4.2. Protocol: Determining Absorption and Emission Spectra
-
Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Record the absorption spectrum using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using the fluorometer, exciting at the wavelength of maximum absorption (λ_abs_max).
-
To the probe solution, add esterase (final concentration ~50 U/mL) and incubate at 37 °C. Record the fluorescence emission spectrum at various time points.
-
In a separate cuvette, to the probe solution, add nitroreductase (final concentration ~10 µg/mL) and NADH (final concentration ~100 µM). Incubate at 37 °C and record the fluorescence emission spectrum at various time points.
4.3. Data Analysis and Expected Results
The nitroindole ester probe is expected to be initially non-fluorescent or weakly fluorescent. Upon enzymatic activation, a significant increase in fluorescence intensity should be observed.
| Condition | Expected λ_abs_max (nm) | Expected λ_em_max (nm) | Expected Fluorescence Intensity |
| Probe alone | ~350-400 | ~450-550 | Low |
| Probe + Esterase | Shift in λ_abs_max | Shift in λ_em_max | High (Turn-on) |
| Probe + NTR/NADH | Shift in λ_abs_max | Shift in λ_em_max | High (Turn-on) |
Note: The exact wavelengths will depend on the specific chemical structure of the indole derivative.
Application in Cellular Imaging
This protocol outlines the use of the nitroindole ester probe for imaging esterase activity or hypoxia in live cells.[15][16]
5.1. Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nitroindole ester probe stock solution (in DMSO)
-
Optional: Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Fluorescence microscope with appropriate filter sets
5.2. Protocol: Live-Cell Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and grow to 70-80% confluency.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Imaging Esterase Activity:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed complete medium.
-
Image the cells using a fluorescence microscope.
-
-
Imaging Hypoxia:
-
After probe loading, replace the medium with fresh complete medium.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer for a predetermined time (e.g., 4-6 hours).
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope. A normoxic control (cells not subjected to hypoxia) should be imaged in parallel.
-
5.3. Workflow Diagram
Figure 2: Workflow for live-cell imaging using a nitroindole ester-based fluorescent probe.
Troubleshooting and Considerations
-
Probe Solubility: If the probe precipitates in aqueous media, consider using a co-solvent like Pluronic F-127 or increasing the DMSO concentration (while keeping it below a cytotoxic level, typically <0.5%).
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration of the probe for your specific cell line.[15]
-
Photostability: Assess the photostability of the activated fluorophore by continuous imaging and quantify any photobleaching.
-
Specificity: To confirm that the fluorescence signal is due to the intended enzyme, use specific inhibitors (e.g., a broad-spectrum esterase inhibitor) or perform experiments in knockout/knockdown cell lines if available.
Conclusion
Nitroindole ester-based fluorescent probes represent a versatile and powerful class of chemical tools for studying enzymatic activity and cellular hypoxia. Their "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them suitable for a range of applications from in vitro enzyme kinetics to live-cell imaging. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and apply these probes to advance our understanding of complex biological systems and to aid in the development of novel therapeutics.
References
- The Royal Society of Chemistry. Synthesis of fluorescent probes.
- MDPI. (2022, July 14). Development of Small-Molecule Fluorescent Probes Targeting Enzymes.
- PMC. (2025, May 6). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
- Wiley Analytical Science. (2014, October 30). New Fluorescence Probes for Live-Cell Imaging.
- Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.
- PMC. New Advances in the Exploration of Esterases with PET and Fluorescent Probes.
- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- Purdue OTC. pH-Activable Fluorescent Probes for Targeting Cell Organelles.
- PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- PubMed Central. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications.
- ResearchGate. Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.
- PubMed. Nitroreductase-Activated Probes for Monitoring Hypoxia.
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025, May 6).
- MDPI. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- PMC - PubMed Central. Fluorescent Probes and Labels for Cellular Imaging.
- Photophysics of Two Indole-Based Cyan Fluorophores. (2023, May 25).
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024, May 28).
- Frontiers Research Topic. Development and Applications of New Activity-Based Probes.
- Fluorescent Organic Nanoparticles of 3-Styrylindoles: Synthesis and Characterization. (2017, February).
- ResearchGate. (2026, January 4). (PDF) Benzothiazole based probe for colorimetric detection of Esterase enzyme.
- Recent progress in small molecule fluorescent probes for nitroreductase.
- ResearchGate. Fluorescence images of NTR using probes 5 (0.1 M) and 6 (0.1 M) in A375....
Sources
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- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in small molecule fluorescent probes for nitroreductase [ccspublishing.org.cn]
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- 7. researchgate.net [researchgate.net]
- 8. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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Application Notes and Protocols: Leveraging Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to applications in oncology, neurology, and infectious diseases.[3][4] In the fast-paced environment of drug discovery, the ability to rapidly generate and screen a diverse library of compounds around a privileged scaffold like indole is paramount. Parallel synthesis has emerged as a key enabling technology in this endeavor, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide focuses on Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate , a highly functionalized and strategically designed building block for parallel synthesis workflows. The presence of multiple reactive handles—the ester at C2, the acidic N-H proton at N1, and the electron-withdrawing nitro group at C7—provides a platform for rapid diversification. The methyl group at C4 serves to modulate the electronic properties and steric profile of the scaffold. We will detail the synthetic rationale for this core structure and provide robust, step-by-step protocols for its derivatization in a parallel synthesis format, enabling the efficient generation of novel compound libraries for high-throughput screening.
Core Scaffold: Synthesis and Strategic Design
Proposed Synthetic Pathway:
A logical approach begins with 2-methyl-5-nitrotoluene, which undergoes condensation with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate ethyl pyruvate derivative. This is followed by reductive cyclization, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to construct the indole ring.
Causality Behind the Design:
-
Ethyl Ester at C2: This group serves as a versatile handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or converted to a hydrazide for further elaboration.[7]
-
Nitro Group at C7: The strongly electron-withdrawing nitro group significantly influences the reactivity of the indole core. It increases the acidity of the N-H proton, facilitating N-alkylation reactions.[8] Furthermore, the nitro group itself can be a pharmacophore or be reduced to an amine, providing another point for diversification.[9]
-
Methyl Group at C4: This group provides steric bulk and electronic modulation, which can be crucial for tuning binding affinity and selectivity for a biological target.
-
N-H Proton at N1: This site is a primary point for diversification through alkylation or arylation, allowing for the exploration of a wide range of substituents.[7]
Parallel Synthesis Workflows
The true power of this compound is realized in its application to parallel synthesis. Below are detailed protocols for generating diverse libraries from this core scaffold. These workflows are designed for standard 24- or 96-well reaction blocks.
Workflow 1: N1-Alkylation for Library Diversification
This protocol focuses on the rapid diversification of the indole scaffold by introducing a variety of alkyl groups at the N1 position. The increased acidity of the N-H proton due to the C7-nitro group allows for milder reaction conditions.
Caption: Workflow for parallel N1-alkylation of the indole core.
Protocol: Parallel N1-Alkylation
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous Dimethylformamide (DMF).
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, dispense 250 µL of the indole stock solution (50 µmol).
-
Add a solid dispensing system to add potassium carbonate (K₂CO₃, ~3 equivalents, ~21 mg) to each well.
-
-
Addition of Alkylating Agents: Prepare 0.5 M stock solutions of a diverse library of alkyl halides (e.g., benzyl bromides, allyl chlorides, simple alkyl iodides) in DMF. Add 120 µL (60 µmol, 1.2 equivalents) of the appropriate alkylating agent to each well.
-
Reaction: Seal the reaction block with a pierceable cap mat. Place the block on a shaker and heat to 70 °C for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Workup:
-
Cool the reaction block to room temperature.
-
Add 500 µL of water to each well.
-
Add 500 µL of ethyl acetate, seal, and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully remove the aqueous (bottom) layer. Repeat the wash with another 500 µL of water.
-
-
Purification and Isolation: Transfer the organic layer to a clean 96-well plate. Evaporate the solvent under a stream of nitrogen. The resulting crude products can be purified via Solid-Phase Extraction (SPE) or parallel preparative HPLC/SFC.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point, effectively solubilizes reactants. |
| Base | K₂CO₃ | Mild base sufficient due to the acidic N-H, easy to handle in solid form. |
| Temperature | 70 °C | Provides sufficient energy for reaction without significant degradation. |
| Equivalents | 1.2 eq. Alkyl Halide | Ensures complete consumption of the starting indole. |
Workflow 2: Amide Library Synthesis via Hydrolysis and Coupling
This workflow involves a two-step process to create a library of amides at the C2 position, a common modification in medicinal chemistry to mimic peptide bonds and enhance binding interactions.
Caption: Two-stage workflow for parallel amide library synthesis.
Protocol: Parallel Amide Synthesis
-
Part A: Saponification (Ester to Carboxylic Acid)
-
Setup: In each well of a reaction block, place a solution of this compound (50 µmol) in 500 µL of a THF/Water (3:1) mixture.
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 2 equivalents, 100 µmol).
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS until the starting ester is consumed.
-
Acidification & Extraction: Carefully add 1N HCl to each well until the pH is ~2-3. Extract the resulting carboxylic acid with ethyl acetate (2 x 500 µL).
-
Isolation: Combine the organic extracts and evaporate the solvent to yield the crude 4-methyl-7-nitro-1H-indole-2-carboxylic acid.
-
-
Part B: Amide Coupling
-
Preparation: Re-dissolve the crude carboxylic acid from Part A in 500 µL of anhydrous DMF in each well.
-
Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.1 equivalents, 55 µmol) from a pre-plated library.
-
Coupling Agent Addition: Add a solution of HATU (1.2 equivalents, 60 µmol) and DIPEA (3 equivalents, 150 µmol) in DMF to each well.
-
Reaction: Seal the block and shake at room temperature for 6-18 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Workflow 1 (Aqueous Workup & Purification).
-
| Parameter | Condition | Rationale |
| Hydrolysis | LiOH, THF/H₂O | Standard saponification conditions, mild and effective. |
| Coupling Agent | HATU | Highly efficient peptide coupling reagent, minimizes side reactions. |
| Base (Coupling) | DIPEA | Non-nucleophilic base to activate the carboxylic acid and neutralize HCl byproduct. |
| Solvent | Anhydrous DMF | Standard solvent for peptide coupling reactions. |
Self-Validating Systems and Quality Control
For any parallel synthesis workflow, incorporating a self-validating system is crucial for trustworthiness.
-
Control Reactions: In each library plate, include several control wells:
-
Negative Control: A well with no alkylating agent or amine to confirm the stability of the starting material under reaction conditions.
-
Positive Control: A reaction with a well-characterized substrate (e.g., benzyl bromide) to confirm that the reaction conditions are effective.
-
-
Post-Synthesis Analysis: A representative subset of the library (e.g., one row of a 96-well plate) should be analyzed by LC-MS to confirm the identity and purity of the products. This data provides confidence in the success of the entire library synthesis.
Conclusion
This compound is a versatile and highly valuable scaffold for parallel synthesis in drug discovery. Its strategically placed functional groups allow for rapid and efficient diversification at multiple positions, enabling the generation of large and diverse compound libraries. The protocols outlined in this application note provide a robust framework for researchers to explore the chemical space around this privileged core, accelerating the identification of new therapeutic leads.
References
-
Al-Tel, T. H. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of indoles: a patent review.
- Google Patents. (2009). Synthetic method of indole-2-carboxylic acid. CN102020600A.
-
Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 54, 95. Available at: [Link]
-
PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Papadopoulos, A., et al. (2023).
- Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
- Wang, L., et al. (2019).
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Ghorai, M. K., et al. (2018). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. Accounts of Chemical Research, 51(10), 2536–2549.
- Khan, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678.
- Powers, D. C., & Baran, P. S. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(3), 1109–1115.
- Kamal, A., et al. (2015). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 58(10), 4177–4210.
- Chen, J., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(42), 7894-7898.
- Caira, M. R., et al. (2022).
- Ramakrishna, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(22), 6598-6607.
- de la Torre, D., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Advances in Heterocyclic Chemistry, 93, 107-166.
- Le Saux, G., et al. (2024). Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color-Switching. Inorganic Chemistry.
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Townsend, J. A., et al. (2020). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. As Senior Application Scientists, we understand the nuances of complex organic syntheses and aim to provide you with the expertise to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I improve the outcome?
A: Low yields in indole synthesis are a common challenge and can be attributed to several factors. The choice of synthetic route is critical, with the Fischer and Japp-Klingemann reactions being prominent methods for constructing the indole core.[1][2][3][4]
Causality and Strategic Solutions:
-
Incomplete Hydrazone Formation (Fischer Indole Synthesis): The initial condensation of the substituted phenylhydrazine with the pyruvate ester is a crucial equilibrium-driven step.
-
Inefficient Cyclization: The subsequent acid-catalyzed cyclization is often the most challenging step.
-
Troubleshooting: The choice and concentration of the acid catalyst are paramount. While strong Brønsted acids like HCl or H₂SO₄ are common, Lewis acids can also be effective.[3] A systematic screening of acids (e.g., polyphosphoric acid (PPA), Amberlyst resins) and reaction temperatures is recommended.
-
-
Side Reactions: The presence of the nitro group can lead to undesired side reactions under harsh acidic conditions.
-
Troubleshooting: Milder reaction conditions should be explored. Consider a two-step approach where the indole is formed first, followed by a regioselective nitration. However, direct nitration of the indole ring can be problematic and lead to polymerization.[6] Using non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate can be a viable alternative.[6]
-
-
Steric Hindrance: The 4-methyl group can sterically hinder the cyclization process.
-
Troubleshooting: This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), but this must be balanced against the potential for decomposition. A recent study on the synthesis of 3-nitroindoles noted that steric hindrance at the 4-position can significantly impact yield.[7]
-
Problem 2: Formation of Impurities and Purification Challenges
Q: I'm observing multiple spots on my TLC, and purification by column chromatography is proving difficult. What are the common impurities and how can I improve the separation?
A: The formation of isomers and other byproducts is a frequent issue in indole synthesis.
Common Impurities and Their Origins:
-
Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, a mixture of regioisomers can be formed.[8]
-
Over-nitration or Incorrect Nitration Position: Direct nitration of a pre-formed indole can lead to a mixture of nitro-isomers, with the 3-nitroindole often being a significant byproduct.[6][7]
-
Polymerization Products: Indoles are susceptible to polymerization under strong acidic conditions.[6]
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.
Purification Strategies:
-
Optimize Chromatography: A systematic approach to finding the right solvent system for column chromatography is essential. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The use of a gradient elution can be highly effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an excellent method for purification.[9]
-
Alternative Purification Techniques: For challenging separations, consider techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).
Problem 3: Reaction Fails to Proceed to Completion
Q: My reaction seems to stall, and I'm left with a significant amount of starting material even after extended reaction times. What could be the issue?
A: A stalled reaction can be due to several factors, from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the substituted phenylhydrazine, as impurities can inhibit the reaction.
-
Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate quality.
-
Insufficient Temperature: Some indole syntheses require significant thermal energy to overcome the activation barrier for cyclization. Cautiously increasing the reaction temperature while monitoring for decomposition can be beneficial.
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like ethanol or acetic acid are common, but aprotic solvents may be more suitable for certain steps.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for introducing the nitro group at the 7-position?
A1: Direct nitration of the pre-formed 4-methyl-1H-indole-2-carboxylate can be challenging due to the electron-rich nature of the indole ring, which can lead to reactions at other positions or polymerization.[6] A more reliable approach is to start with a precursor that already contains the nitro group in the desired position, such as 2-methyl-5-nitroaniline, and then construct the indole ring. This avoids the harsh conditions of direct nitration on the sensitive indole nucleus.
Q2: Can I use a different ester group instead of the ethyl ester?
A2: Yes, other alkyl esters (e.g., methyl, tert-butyl) can be used. The choice of ester may influence the reaction conditions for subsequent steps, such as hydrolysis. For instance, a methyl ester can be formed via transesterification if methanol and a suitable base are used.[10]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Nitro compounds can be energetic, so care should be taken to avoid excessive heat and shock. Always consult the Safety Data Sheets (SDS) for all chemicals used. According to the Globally Harmonized System (GHS) classification, Ethyl 7-nitro-1H-indole-2-carboxylate may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[11]
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for structure confirmation.
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of the protons and carbons in your molecule.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can identify key functional groups, such as the N-H stretch of the indole, the C=O of the ester, and the N-O stretches of the nitro group.
Experimental Protocols & Data
Table 1: Recommended Starting Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| 3-Methyl-2-nitrophenylhydrazine | >98% | Commercially Available | Ensure freshness, as hydrazines can degrade over time. |
| Ethyl pyruvate | >98% | Commercially Available | Should be colorless to pale yellow. |
| Polyphosphoric Acid (PPA) | Reagent Grade | Commercially Available | A viscous liquid, handle with care. |
| Ethanol | Anhydrous | Commercially Available | Use of anhydrous solvent is critical for hydrazone formation. |
Step-by-Step Synthesis via Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-nitrophenylhydrazine (1 eq.) in anhydrous ethanol.
-
Add ethyl pyruvate (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
The formation of the hydrazone may be evidenced by a color change or the precipitation of a solid.
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, carefully add polyphosphoric acid (PPA) (a sufficient amount to ensure good mixing and catalysis).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualization of the Synthetic Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in indole synthesis.
References
-
Al-Hourani, B. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 54, 91. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27351-27355. Available at: [Link]
-
Khan, I., et al. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6013-6023. Available at: [Link]
-
PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
Polnitz, B. P. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Synthetic Communications, 29(22), 3897-3907. Available at: [Link]
-
Chen, C. Y., & Lieberman, D. R. (2009). A three-component Fischer indole synthesis. Nature Protocols, 4(4), 537-542. Available at: [Link]
-
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117-1122. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2000). The Japp-Klingemann Reaction. In Organic Reactions (pp. 1-220). John Wiley & Sons, Inc. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
-
Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52718-52744. Available at: [Link]
-
Heath-Brown, B., & Philpott, P. G. (1965). Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society, 7185-7193. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
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Navigating the Synthesis of 4-Methyl-7-Nitroindoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-methyl-7-nitroindole, a key building block in the development of various therapeutic agents, presents a unique set of challenges. The inherent reactivity of the indole nucleus, coupled with the directing effects of its substituents, can lead to a variety of byproducts, complicating purification and reducing yields. This technical support guide, designed for researchers in the field, provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a more efficient and successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Issue 1: My reaction yields a mixture of several nitro-isomers, with the desired 7-nitro product being a minor component.
Q: I've nitrated my 4-methylindole precursor, but my TLC and NMR analysis indicates the presence of multiple mononitrated isomers. How can I improve the regioselectivity for the 7-position?
A: This is a common and expected challenge in the synthesis of 4-methyl-7-nitroindoles. The formation of a mixture of isomers is a direct consequence of the directing effects of the substituents on the indole ring during electrophilic aromatic substitution.
Root Cause Analysis:
The two primary synthetic routes to 4-methyl-7-nitroindole are the direct nitration of 4-methylindole and the Fischer indole synthesis from a pre-nitrated precursor. In both cases, the regioselectivity of a nitration step is critical.
-
Direct Nitration of 4-Methylindole: The methyl group at the 4-position is an ortho-, para-directing activator, while the pyrrole ring is highly activated towards electrophilic attack, primarily at the C3 position. Direct nitration of 4-methylindole is therefore likely to yield a complex mixture of isomers, including 3-nitro, 5-nitro, and 6-nitro derivatives, in addition to the desired 7-nitro product. One study on the nitration of N-protected 4-methylindole reported a low yield of the 3-nitro isomer due to steric hindrance, suggesting that other isomers were likely formed.[1]
-
Fischer Indole Synthesis: A more controlled approach involves the Fischer indole synthesis, which requires the preparation of a substituted phenylhydrazine, typically from a corresponding aniline.[2][3][4] In the case of 4-methyl-7-nitroindole, a common precursor is 4-methyl-2-nitrophenylhydrazine. This hydrazine is synthesized by the nitration of a protected 4-methylaniline (e.g., N-acetyl-4-methylaniline). The directing effects of the methyl group (ortho, para-directing) and the acetamido group (ortho, para-directing) will lead to a mixture of nitrated products. The nitration of N-acetyl-4-methylaniline, for instance, can yield both 2-nitro and 3-nitro isomers.[5]
Solutions and Experimental Protocols:
To favor the formation of the 7-nitro isomer, a multi-step approach involving protection and controlled nitration is recommended. The Fischer indole synthesis, starting from a correctly substituted precursor, generally offers better control over the final product distribution.
Protocol 1: Optimized Synthesis of 4-Methyl-2-nitrophenylhydrazine for Fischer Indole Synthesis
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Protection of 4-methylaniline: React 4-methylaniline with acetic anhydride to form N-acetyl-4-methylaniline. This protects the amino group and modulates its directing effect.
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Nitration of N-acetyl-4-methylaniline: Carefully nitrate the N-acetyl-4-methylaniline using a nitrating agent such as nitric acid in sulfuric acid at a low temperature (e.g., 0-5 °C). This step will produce a mixture of 2-nitro and 3-nitro isomers.
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Separation of Isomers: The resulting nitro-isomers will need to be separated. This can often be achieved by fractional crystallization or column chromatography.
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Deprotection and Diazotization: The purified N-acetyl-4-methyl-2-nitroaniline is then hydrolyzed back to 4-methyl-2-nitroaniline. Subsequent diazotization with sodium nitrite and HCl, followed by reduction, will yield the desired 4-methyl-2-nitrophenylhydrazine.
-
Fischer Indole Synthesis: The purified 4-methyl-2-nitrophenylhydrazine is then subjected to the Fischer indole synthesis with a suitable ketone or aldehyde, such as pyruvic acid or an acetone equivalent, to form the 4-methyl-7-nitroindole.[6]
dot
Caption: Fischer Indole Synthesis of 4-Methyl-7-nitroindole.
Issue 2: My final product is difficult to purify, showing multiple closely-eluting spots on TLC.
Q: I've completed the synthesis, but I'm struggling to isolate the pure 4-methyl-7-nitroindole. My column chromatography fractions are still contaminated with what I presume are isomers. How can I effectively purify my product?
A: The co-elution of isomeric byproducts is a significant hurdle in the purification of substituted indoles. The subtle differences in polarity between these isomers make their separation challenging.
Root Cause Analysis:
The primary contaminants are likely the other mononitrated isomers of 4-methylindole:
-
4-Methyl-3-nitroindole: Can form from direct nitration.
-
4-Methyl-5-nitroindole: A potential byproduct from the Fischer indole synthesis if the starting hydrazine contains the corresponding isomer.
-
4-Methyl-6-nitroindole: Another potential byproduct from direct nitration.
The presence of these isomers is due to the lack of complete regioselectivity in the nitration step of the synthesis.
Solutions and Experimental Protocols:
1. Identification of Byproducts:
Before attempting purification, it is crucial to identify the major contaminants. This can be achieved by comparing the spectroscopic data of your crude product with known data for the potential isomers.
| Compound | Key ¹H NMR Signals (indicative, in DMSO-d₆) | Key ¹³C NMR Signals (indicative) | Key IR Bands (cm⁻¹) |
| 4-Methyl-7-nitroindole | Aromatic protons with distinct coupling patterns due to substitution. The proton at C2 will be a characteristic singlet or triplet depending on the C3 substituent. | Signals for the nitro-bearing carbon and the methyl-bearing carbon will be diagnostic. | ~3400 (N-H), ~1520 & ~1340 (NO₂) |
| 4-Methyl-5-nitroindole | Aromatic protons will show a different splitting pattern compared to the 7-nitro isomer.[7] | Distinct chemical shifts for the aromatic carbons.[7] | Similar to the 7-nitro isomer. |
| 4-Methyl-6-nitroindole | Aromatic region will differ significantly from the 5- and 7-nitro isomers. | Unique set of aromatic carbon signals. | Similar to the 7-nitro isomer. |
| 4-Nitroindole | ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (t, 1H).[8] | ||
| 5-Nitroindole | ¹H NMR (DMSO-d₆): δ 11.8 (s, 1H), 8.5 (s, 1H), 8.0 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H), 6.7 (t, 1H).[9] | ¹³C NMR (DMSO-d₆): δ 140.7, 139.1, 129.2, 127.0, 117.2, 116.3, 111.8, 103.9.[9] | IR (KBr): ~3400, ~1510, ~1330.[9] |
2. Purification Strategy:
-
Column Chromatography: This is the most effective method for separating isomers.
-
Adsorbent: Use a high-quality silica gel with a fine mesh size for better resolution.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The optimal solvent system will need to be determined by analytical TLC, testing various solvent mixtures.
-
Loading: Load the crude product onto the column using a minimal amount of solvent to ensure a narrow starting band.
-
-
Recrystallization: If one isomer is present in a significantly higher concentration, fractional recrystallization can be effective. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find conditions where the desired isomer crystallizes out, leaving the impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 4-methyl-7-nitroindole?
A1: The synthesis involves several hazardous materials and reactions:
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Nitration reactions can be highly exothermic and require strict temperature control to prevent runaway reactions.
-
Organic Solvents: Many of the solvents used are flammable and may be toxic. Work in a well-ventilated fume hood and take precautions against ignition sources.
-
Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, avoiding heat and shock.
Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: Can I use a milder nitrating agent to improve regioselectivity?
A2: Yes, using milder nitrating agents can sometimes improve regioselectivity and reduce the formation of byproducts. Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate can be less aggressive than the standard mixed acid conditions. However, the optimal nitrating agent and reaction conditions will depend on the specific substrate and desired outcome.
Q3: My Fischer indole synthesis is not proceeding to completion. What could be the issue?
A3: Incomplete conversion in a Fischer indole synthesis can be due to several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2] Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and Lewis acids like zinc chloride. The optimal catalyst and concentration may need to be determined experimentally.
-
Temperature: The reaction often requires elevated temperatures to proceed.[3] However, excessively high temperatures can lead to decomposition and byproduct formation.
-
Purity of the Hydrazine: Impurities in the starting phenylhydrazine can inhibit the reaction. Ensure your hydrazine is pure before use.
dot
Caption: Troubleshooting workflow for 4-methyl-7-nitroindole synthesis.
References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568–574. Available at: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. Available at: [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Available at: [Link]
-
Ishii, H., & Murakami, Y. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1589-1597. Available at: [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568–574. Available at: [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. Available at: [Link]
-
Wikipedia. (2023). Bartoli indole synthesis. Available at: [Link]
-
Kumar, P. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367. Available at: [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. Available at: [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568–574. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 89-100. Available at: [Link]
-
Sharma, V., Kumar, P., & Singh, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54121. Available at: [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Sivasanker, S., & Ratnasamy, P. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 110(2), 143-148. Available at: [Link]
-
Grygorenko, O. O., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6), 449-453. Available at: [Link]
-
Dahlbom, R., & Misiorny, A. (1959). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 13, 1222-1224. Available at: [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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Troubleshooting low yield in Fischer indole synthesis of nitro compounds
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when synthesizing indole scaffolds bearing nitro substituents. The presence of strong electron-withdrawing groups like the nitro moiety presents unique mechanistic hurdles that require careful consideration and optimization. This document provides in-depth troubleshooting advice, explains the causality behind experimental choices, and offers validated protocols to guide your synthetic strategy.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My Fischer indole synthesis with a nitro-substituted phenylhydrazine is failing completely or resulting in extremely low yields. What is the primary cause?
A1: The most significant factor is the electronic nature of the nitro group. The Fischer indole synthesis hinges on a key[1][1]-sigmatropic rearrangement of an enehydrazine intermediate. This step can be mechanistically viewed as an intramolecular electrophilic attack by the ortho-carbon of the aryl ring onto the enamine's double bond.
A nitro group is a potent electron-withdrawing group, which deactivates the phenyl ring through a strong resonance-withdrawing (-M) and inductive-withdrawing (-I) effect. This deactivation reduces the nucleophilicity of the ortho-carbon, significantly increasing the activation energy of the crucial C-C bond-forming[1][1]-sigmatropic shift.[2] Consequently, the reaction is hindered, often requiring more forcing conditions which can, in turn, lead to substrate decomposition.[2]
Q2: I'm observing significant starting material decomposition and tar formation, but little to no desired product. How can I mitigate this?
A2: This common issue arises from using reaction conditions that are too harsh for your specific substrate. Nitro-substituted arylhydrazines and the corresponding hydrazones can be sensitive to strong acids and high temperatures. The key is to find a delicate balance where the conditions are vigorous enough to promote the slow cyclization but not so aggressive that they cause degradation.
Causality & Recommended Actions:
-
Catalyst Choice is Critical: The selection of the acid catalyst is a decisive factor.[3][4] Instead of starting with strong Brønsted acids like concentrated H₂SO₄ or polyphosphoric acid (PPA), begin with milder Lewis acids.
-
Start Mild: Zinc chloride (ZnCl₂) is an excellent starting point. It is a classic and effective Lewis acid for this synthesis.[3][5]
-
Moderate Strength: Boron trifluoride etherate (BF₃·OEt₂) offers another good Lewis acid option.[3]
-
Strong, But Controlled: Polyphosphoric acid (PPA) is highly effective for difficult cyclizations due to its high acidity and dehydrating properties, but it should be used with caution. Use it at the lowest effective temperature.
-
-
Systematic Temperature Optimization: Do not default to high-temperature reflux.
-
Begin your reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC.
-
If no conversion is observed after a reasonable time (e.g., 2-4 hours), increase the temperature in controlled increments (e.g., 10-15 °C). This helps identify the optimal temperature window before the onset of significant decomposition.[3]
-
Q3: My reaction is yielding a complex mixture of products. What are the likely side reactions with nitro-substituted substrates?
A3: A complex product profile suggests that competing reaction pathways are occurring. While the classic failure mode for substrates with electron-donating groups is N-N bond cleavage, the scenario with electron-withdrawing groups is different.[1][6]
Potential Side Reactions:
-
Incomplete Cyclization: The reaction may stall after the[1][1]-sigmatropic rearrangement, leading to intermediates that are isolated after workup or decompose into unidentifiable products.
-
Regioisomer Formation: If you are using an unsymmetrical ketone (e.g., 2-butanone), cyclization can occur on either side of the carbonyl, leading to a mixture of two indole regioisomers.[5] The directing effect of the nitro group can influence the ratio of these isomers.
-
Acid-Catalyzed Degradation: As mentioned, the starting materials and the desired indole product itself can be susceptible to degradation under harsh acidic conditions, leading to charring or tar formation.
-
"Abnormal" Fischer Indolizations: In some cases, alternative reaction pathways can lead to unexpected products, though this is less common.[7]
To simplify the product mixture, ensure the purity of your starting arylhydrazine and carbonyl compound, as impurities are a frequent cause of unwanted side reactions.[4]
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental role of the acid catalyst?
-
A: The acid catalyst performs several essential functions: it catalyzes the initial formation of the hydrazone from the hydrazine and carbonyl compound, promotes the tautomerization of the hydrazone to the crucial enehydrazine intermediate, facilitates the rate-limiting[1][1]-sigmatropic rearrangement, and finally, catalyzes the cyclization and elimination of ammonia to form the aromatic indole ring.[2][5]
-
-
Q: How do I choose the best solvent?
-
A: The solvent choice depends on the catalyst and the required temperature. For lower-temperature reactions with ZnCl₂ or BF₃·OEt₂, solvents like toluene or dichloroethane are common. For higher-temperature reactions, high-boiling solvents like xylenes or diphenyl ether may be used, although neat reactions (using the acid itself as the solvent, e.g., acetic acid or PPA) are very common.[5] Acetic acid can serve as both a solvent and a mild acid catalyst.[3]
-
-
Q: Are there alternative synthetic routes to nitroindoles if the Fischer synthesis consistently fails?
-
A: Yes. If the Fischer synthesis proves intractable for your specific substrate, other named reactions can be effective for synthesizing indoles. The Reissert and Bartoli indole syntheses are powerful alternatives that proceed via different mechanisms and may be more tolerant of the nitro group.[8][9]
-
Visualizing the Process
Understanding the reaction mechanism and the logical flow of troubleshooting is key to success.
Caption: The mechanism of the Fischer Indole Synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Data Summary: Catalyst & Condition Selection
The following table summarizes common starting conditions for the synthesis of nitroindoles. Optimization is almost always necessary.
| Catalyst | Typical Loading | Common Solvents | Temperature Range (°C) | Key Considerations |
| Zinc Chloride (ZnCl₂) | 1.0 - 2.0 equiv. | Toluene, Acetic Acid | 80 - 120 | Recommended starting point. Milder Lewis acid, less likely to cause decomposition. |
| Polyphosphoric Acid (PPA) | Solvent | Neat | 80 - 150 | Highly effective for difficult cases. Strongly acidic and dehydrating. Can cause charring if overheated. |
| Sulfuric Acid (H₂SO₄) | Catalytic to Stoichiometric | Ethanol, Acetic Acid | 70 - 110 | Strong Brønsted acid. Can be too harsh, leading to decomposition. Use with caution. |
| p-Toluenesulfonic Acid (PTSA) | 0.1 - 1.2 equiv. | Toluene, Xylenes | 80 - 140 | Solid, easy-to-handle Brønsted acid. Good for promoting hydrazone formation and cyclization.[3] |
| BF₃·OEt₂ | 1.0 - 2.0 equiv. | Dichloroethane, Toluene | 60 - 100 | Potent Lewis acid, effective at lower temperatures. Must be handled under inert atmosphere. |
Validated Experimental Protocol: Synthesis of 6-Nitro-2,3-dimethylindole
This protocol describes the synthesis from (4-nitrophenyl)hydrazine and 2-butanone.
Safety Precautions: Phenylhydrazines are toxic and suspect carcinogens. Polyphosphoric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
(4-nitrophenyl)hydrazine hydrochloride (1.0 eq)
-
Sodium acetate (1.1 eq)
-
2-Butanone (3.0 eq)
-
Ethanol
-
Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add 2-butanone (3.0 eq) to the suspension.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting hydrazine.
-
Allow the reaction to cool, and remove the ethanol under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
-
-
Indolization:
-
Caution: The next step can be exothermic.
-
In a separate, larger flask equipped with a mechanical stirrer and a thermometer, gently warm polyphosphoric acid (approx. 10x the weight of the hydrazine) to ~80 °C.
-
Add the crude hydrazone from Step 1 to the warm PPA in small portions, ensuring the internal temperature does not exceed 100-110 °C.
-
Once the addition is complete, maintain the reaction at 95-100 °C for 30-60 minutes, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
The reaction mixture will become dark and viscous.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid should be purified by column chromatography on silica gel to afford the pure 6-nitro-2,3-dimethylindole.
-
References
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
-
So, S. S., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6216–6219. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
TMP Chem. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
So, S. S., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6216-6219. [Link]
-
Drăgoi, C. M., Nicolae, A., & Dumitrescu, I. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(4), 844. [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of crude Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important indole derivative. Here, we synthesize our extensive experience to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: Understanding the Purification Challenges
This compound is a key intermediate in the synthesis of various bioactive molecules.[1] The presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the indole scaffold can lead to a range of impurities during synthesis. The crude product often presents as a colored solid, ranging from yellow to brown, indicating the presence of byproducts that can complicate purification.[2] Key challenges include the removal of structurally similar isomers, starting materials, and colored degradation products, as well as the potential for the compound to be sensitive to heat and acidic conditions.
This guide will provide a systematic approach to troubleshooting common purification issues, with detailed protocols for recrystallization and column chromatography, and a comprehensive FAQ section to address specific problems.
Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of crude this compound.
Problem 1: The crude product is a dark, oily residue and fails to crystallize.
Root Cause Analysis: The presence of significant amounts of impurities can lower the melting point of the mixture, leading to the product "oiling out" instead of crystallizing.[3] Highly colored impurities often suggest the formation of polymeric byproducts or degradation products, which can inhibit crystal lattice formation.
Troubleshooting Strategy:
-
Initial Purification by Liquid-Liquid Extraction: Before attempting crystallization, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This preliminary cleanup can significantly improve the success of subsequent purification steps.
-
Attempt Trituration: If the oil is persistent, attempt to induce solidification by trituration. Add a small amount of a poor solvent (e.g., hexanes or diethyl ether) to the oil and scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystallization.[4]
-
Proceed to Column Chromatography: If the above methods fail, column chromatography is the recommended next step to separate the desired product from the complex mixture of impurities.
Problem 2: Recrystallization yields are low, or the product purity does not improve significantly.
Root Cause Analysis: An inappropriate choice of recrystallization solvent or an unsuitable solvent ratio in a mixed-solvent system is a common cause of poor recovery and inefficient purification. If the compound is too soluble in the chosen solvent at room temperature, recovery will be low. Conversely, if it is not sufficiently soluble at the solvent's boiling point, a large volume of solvent will be required, also leading to poor recovery.
Troubleshooting Strategy:
Systematic Solvent Screening:
A systematic approach to selecting the ideal recrystallization solvent is crucial. The principle of a good recrystallization solvent is that the target compound should have high solubility at elevated temperatures and low solubility at room temperature.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale & Expected Outcome |
| Single Solvents | |
| Ethanol | A good starting point for polar indole derivatives. Often provides good crystal quality.[5] |
| Methanol | Similar to ethanol, can be effective but may lead to slightly higher solubility at room temperature.[6] |
| Isopropanol | A slightly less polar alcohol that may offer a better solubility profile. |
| Ethyl Acetate | A good solvent for many organic compounds, but may require a co-solvent to reduce solubility at room temperature. |
| Acetonitrile | A polar aprotic solvent that can be effective for nitro-containing compounds.[6] |
| Mixed Solvent Systems | |
| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate acts as the good solvent and hexanes as the anti-solvent.[7] |
| Dichloromethane/Hexanes | Similar to the above, offering a different polarity range. |
| Ethanol/Water | For more polar compounds, where water acts as the anti-solvent. |
Experimental Protocol: Recrystallization
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid bumping.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Mixed Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) in which the compound is insoluble, until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.[8]
-
Crystallization: Allow the solution to stand undisturbed at room temperature. If no crystals form, try cooling the solution in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the standard recrystallization protocol.
Problem 3: The compound appears to decompose or streak during column chromatography on silica gel.
Root Cause Analysis: Nitro-substituted indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. Streaking is often an indication of this decomposition or can be caused by overloading the column or using an inappropriate solvent system.
Troubleshooting Strategy:
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: The most common solvent system for indole derivatives is a mixture of ethyl acetate and hexanes.[9] Based on TLC analysis of similar compounds, a good starting point for your TLC analysis is a 3:1 mixture of hexanes to ethyl acetate.[10] The ideal Rf value for the target compound on the TLC plate should be between 0.2 and 0.4 for good separation on a column.
-
Column Packing:
-
Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Slowly add the eluent to the top of the column, allowing it to percolate through the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for compounds with limited solubility in the eluent.
-
-
Elution: Start with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent System for Gradient Elution:
-
Start with 100% Hexanes.
-
Gradually increase the percentage of ethyl acetate (e.g., in 2-5% increments).
-
A typical gradient might be from 95:5 to 70:30 Hexanes:Ethyl Acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in my crude this compound?
A1: Depending on the synthetic route used (e.g., Fischer indole synthesis, Barton-Zard, or others), the impurity profile can vary.
-
From Fischer Indole Synthesis: Expect unreacted starting materials (the corresponding phenylhydrazine and pyruvate), as well as potential side-products from aldol-type condensations or Friedel-Crafts reactions.[11]
-
Isomeric Impurities: Depending on the regioselectivity of the nitration step, other nitro-isomers could be present.
-
Oxidation/Degradation Products: These are often highly colored and can result from exposure to air and light, especially if trace metals are present.
-
Starting Material from Nitration: If the indole is formed first and then nitrated, you might have unreacted ethyl 4-methyl-1H-indole-2-carboxylate.
Q2: My purified product is still slightly yellow. Is this acceptable?
A2: While a completely white or off-white solid is ideal, a pale yellow coloration is not uncommon for nitroaromatic compounds and may not necessarily indicate significant impurity. To confirm the purity, it is essential to use analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if the compound is unstable on silica gel. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice.
Q4: Are there any special handling precautions for this compound?
Summary of Key Purification Parameters
Table 2: Recommended Purification Conditions
| Parameter | Recommendation | Rationale |
| Recrystallization Solvents | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexanes | Proven effective for similar nitroindole structures.[5][6] |
| Column Chromatography Stationary Phase | Silica Gel (standard or deactivated with triethylamine), Alumina (neutral or basic) | Silica is standard; deactivation or switching to alumina can prevent degradation of acid-sensitive compounds. |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate Gradient | A versatile system with a wide polarity range suitable for many indole derivatives.[9] |
| TLC Mobile Phase | Start with 3:1 Hexanes:Ethyl Acetate | Provides a good starting point for assessing separation and optimizing column conditions.[10] |
By following the systematic troubleshooting and detailed protocols in this guide, you will be well-equipped to overcome the purification challenges of crude this compound and obtain a high-purity product for your research and development endeavors.
References
-
Organic Syntheses, Coll. Vol. 6, p.587 (1988); Vol. 55, p.52 (1976). Available from: [Link]
-
Organic Syntheses, Coll. Vol. 7, p.381 (1990); Vol. 64, p.157 (1986). Available from: [Link]
-
PubChem Compound Summary for CID 250407, Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Quora. How to separate ethyl acetate and hexane mixture after a gradient column chromatography? Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. Available from: [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. Available from: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Testbook. Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. Barton-Zard reaction. Available from: [Link]
-
Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). PubMed Central. Available from: [Link]
-
Wang, R., et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials (Basel, Switzerland), 13(21), 4883. Available from: [Link]
-
Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
Wan, Q., et al. (2022). Ag-Catalyzed Asymmetric Interrupted Barton-Zard Reaction Enabling the Enantioselective Dearomatization of 2- and 3-Nitroindoles. Angewandte Chemie (International ed. in English), 61(5), e202113881. Available from: [Link]
-
Yous, S., et al. (2002). Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). Journal of medicinal chemistry, 45(9), 1817–1823. Available from: [Link]
-
Reddit. How to get proper separation during column chromatography? Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Henderson, K. W., et al. (2016). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality. Inorganics, 4(4), 28. Available from: [Link]
-
Moody, C. J., & Ruggiero, A. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. International journal of molecular sciences, 10(4), 1433–1446. Available from: [Link]
-
Sun, J., et al. (2013). Dimethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) ethanol hemisolvate. Acta crystallographica. Section E, Structure reports online, 69(Pt 10), o1551. Available from: [Link]
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ResearchGate. (2016). Fischer Indole Synthesis. Available from: [Link]
-
YouTube. Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. Available from: [Link]
-
ResearchGate. (2016). Chemistry and thermal decomposition of trinitropyrazoles. Available from: [Link]
-
ResearchGate. (2001). An Abnormal Barton-Zard Reaction Leading to the Pyrrolo(2,3-b)indole Ring System. Available from: [https://www.researchgate.net/publication/244747761_An_Abnormal_Barton-Zard_Reaction_Leading_to_the_Pyrrolo23-b indole_Ring_System]([Link] indole_Ring_System)
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate for Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides practical, in-depth solutions for overcoming solubility challenges with Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in experimental assays. As your dedicated Senior Application Scientists, we aim to equip you with the knowledge to not just solve solubility issues, but to understand the underlying chemical principles, ensuring the integrity and reproducibility of your valuable research.
Core Challenge: Understanding the Low Aqueous Solubility
This compound, like many organic compounds used in drug discovery, presents inherent solubility challenges in the aqueous environments typical of biological assays.[1] Its molecular structure, characterized by a nitro group and an indole ring, contributes to its hydrophobic nature. This often leads to precipitation when transitioning from a concentrated organic stock solution to an aqueous assay buffer, a common frustration for researchers.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's causing this and how can I prevent it?
This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent (DMSO) is rapidly diluted, pushing the compound beyond its solubility limit in the now predominantly aqueous solution.[2][3]
Troubleshooting Workflow: Compound Precipitation
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Detailed Protocol 1: Optimizing Your Stock Solution
-
Determine Assay DMSO Tolerance: First, establish the maximum percentage of DMSO your specific assay can tolerate without impacting the biological system (e.g., cell viability, enzyme kinetics). This is typically between 0.1% and 1%.[4][5]
-
Lower the Stock Concentration: Instead of a high concentration stock (e.g., 10 mM), prepare a lower concentration stock (e.g., 1 mM) in 100% DMSO.
-
Calculate Dilution: Ensure your dilution scheme from the new, lower concentration stock results in a final DMSO percentage that is well within your assay's tolerance.
-
Visual and Spectrophotometric Inspection: After dilution, visually inspect for any signs of precipitation. For a more sensitive assessment, check for light scattering by measuring the absorbance at a wavelength outside your compound's absorbance range (e.g., 600-700 nm). An increase in absorbance indicates the presence of insoluble particles.
Q2: My cell-based assay is sensitive to DMSO. What are some viable alternative solvents?
When DMSO is not a suitable option, other organic solvents can be used. However, it is crucial to determine the cytotoxicity of any alternative solvent in your specific cell line.[6][7][8]
Table 1: Alternative Solvents and Considerations
| Solvent | Dielectric Constant | Key Considerations |
| Ethanol (EtOH) | 24.55 | Often well-tolerated at low concentrations (<0.5%), but can induce cellular stress at higher levels.[4][9] |
| Dimethylformamide (DMF) | 36.7 | A powerful solvent, but generally more toxic than DMSO. Use with extreme caution and aim for very low final concentrations (<0.1%).[6][10] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | A versatile solvent with lower volatility. Its cytotoxic profile is highly cell-line dependent and requires thorough evaluation.[6] |
| Cyrene™ | N/A | A greener, bio-based alternative to DMSO with comparable solvation properties and often lower toxicity.[7][8] |
Experimental Protocol 2: Qualifying an Alternative Solvent
-
Solubility Assessment: Determine the approximate solubility of this compound in each potential alternative solvent.
-
Cytotoxicity Profiling: Create serial dilutions of each solvent in your cell culture medium and treat your cells for the intended duration of your experiment.
-
Viability Assay: Utilize a standard method like MTT or resazurin reduction to determine the highest non-toxic concentration for each solvent.
-
Stock Preparation: Prepare your compound stock in the chosen solvent at a concentration that ensures the final in-assay solvent concentration remains below the determined toxic threshold.
Q3: I'm still facing solubility issues even after trying different solvents. What other strategies can I explore?
When solvent optimization is insufficient, solubilizing excipients can be employed. These are non-active ingredients that enhance the solubility of a compound in an aqueous solution.[11][12][13][14][15]
Workflow for Utilizing Solubilizing Excipients
Caption: A workflow for selecting and validating solubilizing excipients.
Common Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants such as Tween® 20 and Tween® 80 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[16][17] It is important to work above the critical micelle concentration (CMC) to ensure micelle formation.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and safety.[18][20]
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solutions: Create a range of HP-β-CD concentrations (e.g., 1-10% w/v) in your assay buffer.
-
Compound Addition: Add a concentrated stock of this compound (in a minimal volume of organic solvent) to the HP-β-CD solutions.
-
Equilibration: Gently mix the solutions (vortexing or brief sonication can be helpful) and allow them to equilibrate for 1-2 hours at a controlled temperature.
-
Solubility Assessment: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to quantify the increase in solubility.
-
Assay Compatibility: Run a control experiment with the selected HP-β-CD concentration in your assay (without the compound) to confirm that it does not interfere with your assay's signal or biological components.
By systematically applying these troubleshooting strategies, you can develop a robust and reliable method for solubilizing this compound, ensuring the accuracy and reproducibility of your experimental data.
References
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. [Link]
-
Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Cheméo. [Link]
-
Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem. [Link]
-
Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. ACS Publications. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
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Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Center for Biotechnology Information. [Link]
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Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]
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Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
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Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. National Center for Biotechnology Information. [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
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What's the Difference Between Tween 20 and Tween 80?. G-Biosciences. [Link]
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Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]
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Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
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Methyl 1H-indole-2-carboxylate. PubChem. [Link]
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Stability of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in different solvents
Welcome to the technical support center for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound in your experiments. As a complex heterocyclic molecule, understanding its stability profile is critical for obtaining reliable and reproducible results.
The indole scaffold is a privileged structure in medicinal chemistry, but the presence of a nitro group and an ethyl ester moiety introduces specific chemical liabilities that must be carefully managed.[1] This guide follows a question-and-answer format to directly address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this molecule stem from three key structural features: the indole ring, the nitro group, and the ethyl ester.
-
Indole Ring Oxidation: The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[2] This can lead to the formation of various degradation products and a decrease in the purity of your sample over time.
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid.[2][3] The rate of hydrolysis is dependent on pH, temperature, and the solvent used.
-
Nitro Group Reactivity: The nitro group enhances the reactivity of the aromatic ring, making the compound a versatile synthetic intermediate.[4] However, this increased reactivity can also contribute to degradation pathways, especially under reducing conditions or upon exposure to certain nucleophiles.
-
Photodegradation: Nitroaromatic compounds can be sensitive to UV-visible light, which can induce photochemical reactions and lead to degradation.[5][6][7]
Q2: How should I properly store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, it is recommended to store it as a solid in a cool, dry, and dark environment. For a similar compound, Ethyl-4-Nitroindole-2-Carboxylate, storage at 0-8°C is recommended.[4] To further minimize degradation, consider the following:
-
Inert Atmosphere: Storing the compound under an inert atmosphere, such as argon or nitrogen, will minimize oxidative degradation of the indole ring.[2]
-
Light Protection: Use amber vials or store the container in a light-blocking outer container to protect it from photodegradation.[2]
For solutions, it is always best to prepare them fresh. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed container, and minimize freeze-thaw cycles.
Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound. What could be the cause?
The appearance of new peaks in your chromatogram shortly after dissolution can be indicative of rapid degradation. The most likely culprits are the solvent choice and its pH.
-
Solvent Reactivity: Protic solvents, especially under non-neutral pH, can promote ester hydrolysis. For example, using methanol with a basic modifier can lead to transesterification, forming the methyl ester.[3]
-
Acid/Base Instability: The indole ring can be sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[2] Conversely, basic conditions can deprotonate the indole nitrogen and catalyze ester hydrolysis.
To troubleshoot this, try dissolving a small amount of the compound in a neutral, aprotic solvent like acetonitrile or THF immediately before analysis. If the extraneous peaks disappear, your original solvent system is likely causing the degradation.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution During Experiments
-
Symptom: Your reaction yield is lower than expected, or you observe multiple spots on a TLC plate when you expect one. You may also see a color change in your solution over time.
-
Possible Cause & Explanation:
-
pH-Induced Degradation: The pH of your reaction mixture may be outside the stable range for the compound. Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester.[8][9]
-
Thermal Degradation: Although many indole derivatives are thermally stable, prolonged exposure to high temperatures can accelerate degradation.[10]
-
Oxidative Degradation: If your reaction is open to the air for extended periods, or if your solvents are not degassed, the indole ring may be oxidizing.
-
Photodegradation: Exposure to ambient or UV light during your experiment can lead to degradation of the nitroaromatic system.[5][6]
-
-
Troubleshooting Steps:
-
pH Monitoring: If possible, monitor and control the pH of your reaction. Aim for neutral or mildly acidic conditions if compatible with your desired reaction.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.
-
Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect your reaction from light by covering the flask with aluminum foil.
-
Issue 2: Poor Solubility in Common Solvents
-
Symptom: You are unable to achieve the desired concentration of the compound in your chosen solvent.
-
Possible Cause & Explanation: this compound is a relatively nonpolar molecule, but the nitro group and the ester provide some polarity. Its solubility will vary significantly across different solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, ethyl acetate, acetone, acetonitrile, DMF, DMSO) and polar protic (e.g., ethanol, methanol).
-
Co-solvents: If solubility is limited in a single solvent, a co-solvent system may be effective. For example, a mixture of dichloromethane and methanol.
-
Gentle Warming: Gentle warming can increase the solubility of the compound. However, be mindful of potential thermal degradation.
-
Experimental Protocols
Protocol 1: General Guideline for Preparing a Stock Solution
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a fume hood.
-
Add your chosen solvent (e.g., DMSO, DMF, or acetonitrile) to the solid.
-
Use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or below.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help you understand the stability of your compound under various stress conditions. This is crucial for developing stable formulations and analytical methods.[2]
-
Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl to a final concentration of 0.05 M.
-
Basic: Add 0.1 M NaOH to a final concentration of 0.05 M.
-
Oxidative: Add 3% H₂O₂ to a final concentration of 1.5%.
-
Thermal: Incubate a solution at a chosen temperature (e.g., 60°C).
-
Photolytic: Expose a solution to a light source as specified in ICH Q1B guidelines.[11]
-
-
Time Points: Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quantify the remaining parent compound and identify any major degradation products.
Data Presentation
Table 1: Predicted Solvent Compatibility and Potential Stability Issues
| Solvent Class | Example Solvents | Predicted Solubility | Potential Stability Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Generally stable, but check for solvent purity. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Potential for transesterification (with methanol) or solvolysis, especially with acid/base catalysts. |
| Nonpolar Aromatic | Toluene, Xylene | Moderate | Generally stable; may require heating for thermolytic reactions.[12] |
| Ethers | Diethyl ether, Dioxane | Moderate | Risk of peroxide formation in aged solvents, which can cause oxidation. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Generally stable for short-term use; ensure solvents are amine-stabilized. |
| Aqueous Buffers | PBS, Tris | Low | High risk of hydrolysis, especially at non-neutral pH. |
Visualizations
Caption: Key stability liabilities of the target compound.
Caption: Workflow for a forced degradation study.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(23), 6575-6588. [Link]
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El-Ragehy, N. A., Badawey, E.-S. A. M., & Abbas, S. S. (2015). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 53(5), 763–771. [Link]
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Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. [Link]
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Li, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748–753. [Link]
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Nassar, A., & Adbel-Aziz, M. (2004). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 299-306. [Link]
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da Silva, A. C. A., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(15), 14015–14024. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(3), 324-333. [Link]
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Zhoh, C., & Reynaud, J. (1993). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 15(5), 199-208. [Link]
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Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(10), 922–927. [Link]
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Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]
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Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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Al-Tohamy, M. (2015). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Protection, 4(4), 189-195. [Link]
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Chen, Q., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(1), 77-83. [Link]
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Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(8), 1507-1516. [Link]
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The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved from [Link]
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Brizzi, A., et al. (2011). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Pharmaceuticals, 4(12), 1563-1583. [Link]
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Al-Hussain, S. A., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
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Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
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Miftakhova, A., et al. (2023). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. Catalysts, 13(11), 1435. [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Kulkarni, P. M., et al. (2016). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 59(1), 44-64. [Link]
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Avoiding side reactions during the nitration of 4-methyl-indole-2-carboxylates
Technical Support Center: Nitration of 4-Methyl-Indole-2-Carboxylates
Welcome to the technical support center for the selective nitration of 4-methyl-indole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on the sensitive indole nucleus. The inherent reactivity of the indole ring, while synthetically useful, often leads to a variety of side reactions under typical nitration conditions.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield of your desired nitro-indole product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: My reaction is producing a dark, insoluble, tar-like material with very low yield of the desired product. What is happening and how can I prevent it?
Answer:
This is a classic sign of acid-catalyzed polymerization . The indole nucleus is exceptionally electron-rich and highly susceptible to strong acids, which are often present in traditional nitrating mixtures (e.g., HNO₃/H₂SO₄).
-
Causality: Under strongly acidic conditions, the indole nitrogen or, more commonly, the C3 position becomes protonated. This generates an indoleninium ion, which is a potent electrophile. This ion can then be attacked by another neutral indole molecule, initiating a chain reaction that results in the formation of intractable polymeric tars.[1] The C3 position is the most nucleophilic site, but since it is unsubstituted in your starting material, it is highly prone to this side reaction.
-
Solutions:
-
Avoid Strong Protic Acids: The most effective solution is to switch to a milder, non-acidic, or metal-catalyzed nitrating system. Strong acid mixtures like nitric acid/sulfuric acid should be avoided entirely.[1]
-
Strict Temperature Control: If using a moderately acidic system (e.g., HNO₃ in acetic acid), it is critical to maintain low temperatures (typically -10 °C to 0 °C) to suppress the rate of polymerization. Any temperature excursion can lead to rapid decomposition.
-
Use of N-Protecting Groups: While not always ideal due to the extra synthetic steps, protecting the indole nitrogen (e.g., with a tosyl or Boc group) can reduce the overall reactivity of the ring and prevent N-protonation, though C3-protonation can still occur.
-
Question 2: I'm observing multiple nitro-isomers in my crude product mixture. How can I improve the regioselectivity for the desired position?
Answer:
The formation of multiple isomers points to a lack of regiochemical control during the electrophilic attack. The substitution pattern on your starting material, 4-methyl-indole-2-carboxylate, dictates the expected outcome, but harsh conditions can override these directing effects.
-
Causality & Directing Effects:
-
The indole nitrogen is a powerful activating group, directing electrophiles primarily to the C3 position. However, since C3 is unsubstituted, it's also a site for unwanted side reactions.
-
The C2-ester group is an electron-withdrawing group, which deactivates the pyrrole ring and directs incoming electrophiles to the benzene portion of the molecule, primarily at the C5 and C6 positions.
-
The C4-methyl group is an electron-donating and activating group, directing ortho and para to itself, which corresponds to the C3, C5, and C7 positions.[2]
-
The combination of these effects makes the electronic properties of the benzene ring complex. Nitration is often favored at C6, but C5 and C7 isomers can also form. Under strongly acidic conditions, protonation at C3 can deactivate the pyrrole ring, leading to substitution on the benzene ring as the major pathway.[1]
-
-
Solutions to Improve Regioselectivity:
-
Employ Metal Nitrate Reagents: Metal nitrates often provide superior regioselectivity. Reagents like copper(II) nitrate (Cu(NO₃)₂) or bismuth(III) nitrate (Bi(NO₃)₃) in a non-acidic solvent can favor nitration at specific positions due to coordination effects.[3][4][5] For instance, nitration of ethyl indole-2-carboxylate has been shown to yield the 4-nitro derivative, which can be further nitrated.[6][7]
-
Solvent Choice: The choice of solvent can influence the reactivity of the nitrating agent. Acetic acid is a common choice, but for very sensitive substrates, less acidic solvents like acetonitrile or dichloromethane may be preferable when used with milder reagents.
-
Controlled Addition: Add the nitrating agent slowly and at a low temperature to the solution of your indole. This maintains a low concentration of the electrophile and can help prevent over-reaction and improve selectivity.
-
Question 3: I have spectroscopic evidence (e.g., disappearance of the N-H signal in ¹H NMR) suggesting N-nitration has occurred. How can I avoid this side reaction?
Answer:
N-nitration is a known side reaction for indoles, especially when the C3 position is blocked or when certain nitrating agents are used.[8] The resulting N-nitroindole can be unstable.
-
Causality: The indole nitrogen is a nucleophilic site and can be attacked by the nitronium ion (NO₂⁺) or other electrophilic nitrogen species. This is often a reversible process, but the N-nitro compound can sometimes be isolated.
-
Solutions:
-
Use Nitrating Agents Less Prone to N-Nitration: Reagents like ceric ammonium nitrate (CAN) or metal nitrates are generally less likely to cause N-nitration compared to strong nitric acid mixtures.[9][10][11]
-
Non-Acidic Conditions: N-nitration is often competitive with C-nitration under acidic conditions. Using neutral conditions, such as those provided by Cu(NO₃)₂ in an inert solvent, can disfavor attack at the nitrogen.
-
In-situ N-Protection: In some cases, if the N-H is acidic enough, it can be deprotonated with a mild base before the addition of the nitrating agent. However, this can also increase the nucleophilicity of the ring and must be approached with caution. A more reliable method is the use of a formal N-protecting group.
-
Frequently Asked Questions (FAQs)
-
Q: Why is the indole nucleus so sensitive to oxidative decomposition during nitration?
-
A: The high electron density of the indole ring makes it susceptible to one-electron oxidation, a pathway that can be initiated by nitrating agents like nitric acid or ceric ammonium nitrate (CAN).[9][11][12] This oxidation can lead to radical cations that dimerize or polymerize, contributing to the formation of tarry byproducts. Choosing a nitrating system that favors a two-electron electrophilic substitution pathway over an oxidative one is key.
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material, the desired product, and any major byproducts (e.g., ethyl acetate/hexane mixtures). It is crucial to quench the reaction aliquot with a weak base (like saturated sodium bicarbonate solution) before spotting on the TLC plate to neutralize any acid that could cause decomposition on the silica gel.
-
-
Q: Are there any alternatives to nitration for introducing a nitrogen group?
-
A: Yes, if direct nitration proves too challenging, alternative strategies include nitrosation followed by oxidation, or palladium-catalyzed amination reactions if a suitable halo-indole precursor is available. However, for direct installation of a nitro group, optimizing the nitration conditions is usually the most direct approach.
-
Recommended Protocols for Selective Nitration
The following protocols are designed to minimize side reactions and improve the yield of the desired nitro-substituted 4-methyl-indole-2-carboxylate.
Protocol A: Mild Nitration with Copper(II) Nitrate
This method avoids strong acids and is often effective for sensitive indole substrates.[4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the ethyl 4-methyl-indole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with saturated sodium bicarbonate solution to remove any residual copper salts and acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol B: Nitration with Bismuth(III) Nitrate
Bismuth nitrate is another mild and effective reagent for the nitration of reactive aromatic compounds.[3][5][13]
-
Preparation: Dissolve the ethyl 4-methyl-indole-2-carboxylate (1 equivalent) in dichloromethane in a round-bottom flask.
-
Reagent Addition: Add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1.2 equivalents), supported on montmorillonite clay (optional, but can improve selectivity), to the solution.[3]
-
Activation: Add a catalytic amount of an activator like thionyl chloride if required, though for activated systems it may not be necessary.[3]
-
Reaction: Stir the mixture at room temperature, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the bismuth salts.
-
Washing: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via column chromatography.
Data Summary: Comparison of Nitrating Conditions
| Nitrating Agent | Typical Conditions | Common Side Reactions | Key Advantages |
| HNO₃ / H₂SO₄ | -10 °C to 0 °C | Polymerization, oxidation, over-nitration, low regioselectivity | Inexpensive |
| Fuming HNO₃ / Acetic Acid | 0 °C to 10 °C | Polymerization (less severe than H₂SO₄), oxidation | Better control than mixed acid |
| Cu(NO₃)₂ / Acetonitrile | 0 °C to RT | Minimal | Mild conditions, good for sensitive substrates, avoids strong acid |
| Bi(NO₃)₃ / CH₂Cl₂ | Room Temperature | Minimal | Mild, high selectivity often observed[3][13] |
| Ceric Ammonium Nitrate (CAN) | 0 °C to RT | Oxidation can be a competitive pathway[14] | Can be highly effective, but substrate-dependent |
Mechanistic Insights & Troubleshooting Workflow
Electrophilic Nitration of the Indole Ring
The diagram below illustrates the general mechanism for electrophilic nitration on the indole ring, highlighting the key intermediate that leads to substitution.
Caption: General mechanism of electrophilic aromatic substitution on the indole ring.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues encountered during the nitration reaction.
Caption: A troubleshooting decision tree for the nitration of indoles.
References
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Copper-mediated domino C–H iodination and nitration of indoles. RSC Publishing. [Link]
-
Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
- The Nitr
-
NaNO2/K2S2O8 mediated selective C‐3 nitration of indoles. ResearchGate. [Link]
-
Ceric ammonium nitrate (CAN) enabled concerted nitration/ureation of carbodiimides to synthesize o-nitroaryl ureas. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS! YouTube. [Link]
-
electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. [Link]
-
Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. YouTube. [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. MDPI. [Link]
-
Cerium Ammonium Nitrate, CAN. Organic Chemistry Portal. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed Central. [Link]
-
Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals: selective synthesis of pyridoquinazolones and 3-nitroindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
-
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed. [Link]
-
Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis, YouTube. [Link]
-
Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]
-
Ceric ammonium nitrate. Wikipedia. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances (RSC Publishing). [Link]
-
Copper nitrate: a privileged reagent for organic synthesis. RSC Publishing. [Link]
-
Bismuth(III) nitrate. Wikipedia. [Link]
-
Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. PubMed Central. [Link]
-
Synthesis and characterization of basic bismuth(III) nitrates. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
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- 13. ijnc.ir [ijnc.ir]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Peak Tailing in HPLC of Indole Carboxylates
Welcome to the technical support center for the analysis of indole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating challenges in HPLC. Indole carboxylates, with their unique chemical structures, are particularly susceptible to this issue, which can compromise resolution, quantification, and overall method reliability.[1][2]
This document provides in-depth, field-proven insights to diagnose, troubleshoot, and ultimately overcome peak tailing for this important class of compounds. We will explore the underlying chemical interactions and provide systematic, step-by-step protocols to restore peak symmetry and ensure data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding peak tailing in the analysis of indole carboxylates.
Q1: What are indole carboxylates, and why are they prone to peak tailing?
Indole carboxylates are molecules containing both an indole ring system and a carboxylic acid functional group. This bifunctional nature is the primary reason they are challenging to analyze. The indole ring contains a nitrogen atom that can act as a hydrogen bond donor and is weakly basic. The carboxylic acid group is acidic. This combination allows for multiple types of secondary interactions with the HPLC stationary phase, leading to peak tailing.[3]
Q2: What is peak tailing, and how is it measured?
Ideally, a chromatographic peak should be a symmetrical, Gaussian shape. Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[1][4] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), typically calculated at 5% or 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered tailing, and values above 1.5 often require corrective action as they can significantly impact integration accuracy and resolution from nearby peaks.[4][5]
Q3: Is peak tailing always a problem?
Yes, significant peak tailing is almost always detrimental. It indicates inefficient chromatography and can lead to several analytical problems[4]:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification impossible.
-
Inaccurate Integration: Automated integration software can struggle to correctly identify the beginning and end of a tailing peak, leading to errors in area calculation and, therefore, concentration measurement.
-
Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low-level analytes.
Q4: I'm seeing peak tailing for my indole carboxylate. What are the first things I should check?
Before diving into complex method development, always start with the basics:
-
System Check: Ensure your HPLC system has no leaks and that fittings are properly made to minimize extra-column volume, which can contribute to peak distortion.[6][7]
-
Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, the pH was measured accurately (on the aqueous portion before mixing with organic solvent), and that it is properly degassed.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more, especially when changing buffer systems.
-
Sample Solvent: Check if your sample is dissolved in a solvent that is stronger than your mobile phase. This "solvent effect" can cause significant peak distortion.[9][10][11][12][13] Whenever possible, dissolve your sample in the initial mobile phase.
Part 2: In-Depth Troubleshooting Guide
If the basic checks do not resolve the issue, the peak tailing is likely due to specific chemical interactions between your indole carboxylate and the HPLC column. This guide breaks down the most common causes and provides targeted solutions.
Problem Area 1: Secondary Silanol Interactions
This is the most frequent cause of peak tailing for compounds with basic or polar functional groups, including the nitrogen in the indole ring.[5][6][8]
The Mechanism: Standard reversed-phase columns are made from silica particles. Even after chemically bonding the C18 chains and "end-capping" the surface, residual silanol groups (Si-OH) remain.[1] These silanols are weakly acidic and, at mid-range pH (above ~pH 3), can become ionized (Si-O-). The slightly basic indole nitrogen can then interact with these negatively charged sites via strong ionic or hydrogen-bonding interactions. This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a tailing peak.[4][5][6]
Caption: Analyte chelation with metal ions and passivation by an EDTA additive.
Solutions:
-
Use a Sacrificial Chelating Agent:
-
Action: Add a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 10-50 µM). [14]The EDTA will bind to the active metal sites throughout the system, effectively passivating them and preventing your analyte from interacting. [14][15]This can have a dramatic and immediate positive effect on peak shape.
-
-
Use Bio-Inert or PEEK Hardware:
-
Action: If metal chelation is a persistent problem, consider using an HPLC system and columns that are constructed with PEEK (polyether ether ketone) or other metal-free materials. This eliminates the source of the metal contamination.
-
Troubleshooting Workflow: A Systematic Approach
Use the following decision tree to systematically diagnose and solve peak tailing issues with your indole carboxylates.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparison of HPLC Column Chemistries
Choosing the right column is a critical first step. This table summarizes common stationary phases and their suitability for indole carboxylate analysis.
| Column Type | Stationary Phase | Key Characteristics | Suitability for Indole Carboxylates |
| Standard C18 | Octadecylsilane bonded to Type A or B silica. | General purpose, hydrophobic retention. | Fair to Good: Prone to tailing with older, Type A silica columns. Modern, high-purity columns perform better. |
| AQ-Type C18 | C18 with polar end-capping or hydrophilic surface treatment. [16] | Designed for use with highly aqueous mobile phases; resists phase collapse. [16] | Good to Excellent: The hydrophilic surface can help shield residual silanols, often improving peak shape for polar analytes. |
| Polar-Embedded | Alkyl chain with an embedded polar group (e.g., amide, carbamate). | Unique selectivity, alternative to C18. Can operate in 100% aqueous mobile phase. | Excellent: The embedded polar group provides shielding of silanols, significantly reducing tailing for basic compounds. |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica. | Offers π-π interactions in addition to hydrophobic interactions. | Good: The π-π interactions with the indole ring can enhance retention and selectivity, sometimes improving peak shape. |
Protocol 1: Systematic pH Scouting Experiment
Objective: To determine the optimal mobile phase pH for symmetrical peaks.
Materials:
-
Your indole carboxylate standard
-
HPLC system and appropriate column (e.g., a modern C18)
-
Mobile Phase A: Water with 10mM buffer salt (e.g., ammonium formate)
-
Mobile Phase B: Acetonitrile
-
Acids/Bases for pH adjustment (e.g., Formic Acid, Ammonium Hydroxide)
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate 1L batches of Mobile Phase A.
-
Buffer 1: Adjust pH to 3.0 with Formic Acid.
-
Buffer 2: Adjust pH to 4.5 with Formic Acid.
-
Buffer 3: Adjust pH to 6.0 (no adjustment needed if using ammonium formate).
-
Note: Always measure the pH of the aqueous buffer before mixing with the organic solvent. [8]2. Set Up HPLC Method: Create a simple isocratic or gradient method suitable for eluting your compound. A good starting point is often 70% A / 30% B.
-
-
Equilibrate and Test (pH 3.0):
-
Flush the system and equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes.
-
Inject your standard three times and record the chromatograms.
-
Measure the tailing factor for your peak of interest.
-
-
Equilibrate and Test (pH 4.5):
-
Flush the system and equilibrate the column with the pH 4.5 mobile phase.
-
Repeat the triplicate injections and measure the tailing factor.
-
-
Equilibrate and Test (pH 6.0):
-
Flush the system and equilibrate the column with the pH 6.0 mobile phase.
-
Repeat the triplicate injections and measure the tailing factor.
-
-
Analyze Results: Compare the tailing factors across the three pH values. For most indole carboxylates, the peak shape will be significantly better at pH 3.0 due to the suppression of silanol ionization. [8]
Protocol 2: Evaluating a Metal Chelating Additive (EDTA)
Objective: To determine if metal chelation is the cause of peak tailing.
Procedure:
-
Establish a Baseline: Using your existing (problematic) method, perform three replicate injections of your standard. Calculate the average tailing factor. This is your baseline.
-
Prepare Modified Mobile Phase: Prepare a fresh batch of your aqueous mobile phase (Mobile Phase A). Add a sufficient amount of a concentrated EDTA stock solution to achieve a final concentration of 15 µM. For example, add 150 µL of a 10 mM EDTA stock solution to 1 L of mobile phase. Sonicate to ensure it is fully dissolved.
-
Equilibrate the System:
-
Flush the pump and lines with the new EDTA-containing mobile phase.
-
Equilibrate the HPLC column for at least 20-30 minutes. The EDTA needs time to circulate and bind to active metal sites in the injector, tubing, and column.
-
-
Test the Modified Method:
-
Perform three replicate injections of the same standard.
-
Calculate the new average tailing factor.
-
-
Analyze Results: If the tailing factor improves dramatically (e.g., from 2.0 to 1.2), metal chelation is a significant contributor to the peak tailing. [8]You should incorporate EDTA as a permanent mobile phase additive or consider using inert hardware.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. [Link]
-
How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Sepu. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. (2025). Microsolv Technology Corporation. [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
-
About Mobile Phase with Triethylamine. (2004). Chromatography Forum. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. [Link]
-
TO ADD OR NOT TO ADD. (2020). HPLC-TODAY. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (n.d.). PubMed. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
How to solve the “solvent effect”. (2023). uHPLCs. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
HPLC Application for Analysis of EDTA. (n.d.). SIELC Technologies. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate. [Link]
-
Distorted Peaks – A Case Study. (2015). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
EDTA in mobile phase. (2007). Chromatography Forum. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). LinkedIn. [Link]
-
Ion-pairing HPLC methods to determine EDTA and DTPA in small-molecule and biologic pharmaceutical formulations. (n.d.). ResearchGate. [Link]
-
Polar compounds separation by HPLC - any thoughts? (2014). ResearchGate. [Link]
Sources
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- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
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- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to solve the “solvent effect”_ [uhplcslab.com]
- 13. agilent.com [agilent.com]
- 14. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
Alternative catalysts for the synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Technical Support Center: Synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical and agrochemical research, the efficient synthesis of this functionalized nitroindole is critical.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols focusing on alternative catalytic systems to overcome common synthetic challenges.
Section 1: Overview of Synthetic Strategies
The synthesis of the target indole, characterized by an electron-withdrawing nitro group and a C2-ester, can be approached through several pathways. The choice of strategy is paramount and often dictated by starting material availability, scale, and functional group tolerance. The two primary strategies discussed here are the classical Fischer Indole Synthesis and modern transition-metal-catalyzed Reductive Cyclization methods.
Caption: High-level overview of primary synthetic routes to the target indole.
Section 2: Catalyst Selection Guide
The success of the synthesis is critically dependent on the choice of catalyst. While classical methods are well-established, they often suffer from harsh conditions, leading to low yields and side-product formation, particularly with sensitive substrates like nitroindoles.[2] Alternative transition-metal catalysts offer milder conditions and improved selectivity.
| Catalyst System | Type | Typical Reaction | Advantages | Disadvantages & Common Issues |
| Brønsted/Lewis Acids | Classical | Fischer Indole Synthesis | Inexpensive, readily available catalysts (ZnCl₂, BF₃, PPA).[3][4] | Harsh conditions, low yields, potential for polymerization/tar formation, poor functional group tolerance.[2][5] |
| Palladium Complexes | Alternative | Reductive Cyclization | Mild conditions, high functional group tolerance, excellent yields, well-defined mechanisms.[6][7] | Catalyst cost, sensitivity to air/moisture, ligand screening may be required. |
| Copper Complexes | Alternative | Cyclization/Annulation | Low cost compared to Pd, versatile for various indole syntheses, can be used in greener solvents.[8][9] | Can require specific ligands or additives; mechanism can be complex.[10][11] |
| Gold Complexes | Alternative | Annulation/Functionalization | Unique reactivity for π-activation of alkynes/allenes, very mild conditions.[12][13][14] | High catalyst cost, primarily used for specific substrate classes. |
| Heterobimetallic NPs | Alternative | Reductive Cyclization | High activity, recyclable, operates under mild conditions (e.g., 1 atm H₂, 25 °C).[15] | Catalyst preparation can be complex, potential for metal leaching. |
Section 3: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Caption: A decision-making workflow for common synthesis problems.
Q1: My Fischer Indole Synthesis is resulting in a very low yield (<20%) and a significant amount of dark, insoluble tar. What's happening?
A: This is a classic issue when synthesizing highly substituted or electronically deactivated indoles using strong acids like polyphosphoric acid (PPA) or ZnCl₂.
-
Causality: The combination of high temperatures and strong acid required to drive the[16][16]-sigmatropic rearrangement can also promote side reactions.[2] The electron-withdrawing nitro group on the phenylhydrazine starting material makes the cyclization step more difficult, requiring harsher conditions which, in turn, can lead to polymerization and decomposition of the starting materials and product.
-
Self-Validation & Solution:
-
Lower the Temperature: First, attempt the reaction at the lowest possible temperature that still shows conversion by TLC.
-
Change the Catalyst: Switch from a strong, dehydrating acid like PPA to a milder Lewis acid such as boron trifluoride (BF₃) or iron chloride (FeCl₃).[4]
-
Consider an Alternative Route: If acid-catalyzed methods consistently fail, this is a strong indicator that a different strategy is needed. A palladium-catalyzed reductive cyclization is an excellent alternative as it proceeds under neutral or basic conditions, completely avoiding harsh acids.[6][17]
-
Q2: I am attempting a palladium-catalyzed reductive cyclization, but the reaction is stalled with significant starting material remaining even after extended reaction times. Why?
A: Stalled palladium-catalyzed reactions are often due to catalyst deactivation or suboptimal reaction parameters.
-
Causality: The active catalyst is typically a Pd(0) species, which can be sensitive to oxidation if the reaction is not performed under an inert atmosphere (Nitrogen or Argon). Furthermore, the choice of ligand is critical; ligands like 1,10-phenanthroline are known to be effective in stabilizing the palladium catalyst in reductive cyclizations involving nitro groups.[17][18] Finally, the reductant (often CO or a CO surrogate like phenyl formate) must be present in sufficient quantity and at an adequate pressure/concentration.[6][17]
-
Self-Validation & Solution:
-
Ensure Inert Conditions: Degas your solvent and rigorously purge the reaction vessel with N₂ or Ar before adding the palladium catalyst.
-
Verify Ligand and Reductant: Ensure you are using an appropriate ligand (e.g., 1,10-phenanthroline or triphenylphosphine) at the correct molar ratio to the palladium source.[6] Confirm the integrity and pressure of your carbon monoxide source.
-
Check Solvent and Temperature: The reaction may require heating (e.g., 70-100 °C) to achieve a reasonable rate. Ensure your solvent (e.g., acetonitrile, DMF) is anhydrous.
-
Catalyst Source: If problems persist, consider using a different palladium precursor (e.g., Pd(OAc)₂ vs. PdCl₂(CH₃CN)₂) as the pre-catalyst activation can influence the overall reaction efficiency.
-
Q3: The purification of my final product is difficult. It streaks on the silica gel column and the yield after purification is poor.
A: The polarity of the nitro group combined with the indole N-H can lead to strong interactions with silica gel, causing streaking and potential decomposition.
-
Causality: The acidic nature of silica gel can interact with the basic indole nitrogen, while the polar nitro and ester groups contribute to strong adsorption. This can lead to broad peaks, poor separation, and loss of material on the column.
-
Self-Validation & Solution:
-
Alternative Purification: Attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) or sublimation under high vacuum.[16] These methods can often provide highly pure material without the need for chromatography.
-
Modify Chromatography: If chromatography is necessary, try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.
-
N-Protection: For analytical purposes or if subsequent reactions are planned, protecting the indole nitrogen with a group like Boc or tosyl can significantly improve its chromatographic behavior by removing the acidic N-H proton.[19]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with nitro-aromatic compounds and pressurized CO? A: Nitro-aromatic compounds can be energetic and should be handled with care, avoiding high temperatures and mechanical shock. Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. All reactions involving CO must be conducted in a well-ventilated fume hood with a CO detector present. Use high-quality pressure-rated equipment and always leak-test the system before use. Phenyl formate can be used as a safer, solid CO surrogate to avoid handling pressurized gas.[17]
Q: Can I use hydrogen gas directly as the reductant for the nitro group in a one-pot synthesis? A: Yes, this is a viable and efficient strategy. Catalytic systems using heterobimetallic nanoparticles (e.g., Co-Rh) have been shown to effect the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles using atmospheric pressure of H₂ at room temperature.[15] This approach is highly attractive from a green chemistry perspective, avoiding stoichiometric reagents and harsh conditions.
Q: Why is the choice of a specific palladium ligand, like 1,10-phenanthroline, so important? A: The ligand plays a crucial role in a palladium-catalyzed cycle. It stabilizes the low-valent palladium(0) active species, prevents its aggregation into inactive palladium black, and modulates its electronic properties and steric environment. This influences the rate and selectivity of key steps like oxidative addition and reductive elimination. For the reduction of nitro groups, electron-rich and bidentate ligands like phenanthroline have proven particularly effective at promoting the desired catalytic turnover.[17][18]
Section 5: Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
This protocol is adapted from established methodologies for the synthesis of indoles from 2-nitrostyrenes and serves as an exemplary alternative to classical methods.[6][17]
Objective: To synthesize an indole derivative via Pd-catalyzed reductive N-heteroannulation.
Materials:
-
Substituted 2-nitrostyrene precursor
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Phenyl formate (CO surrogate)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (CH₃CN)
-
Glass pressure tube with a screw cap and PTFE septum
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a glass pressure tube. Dry the vessel thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the pressure tube, add the 2-nitrostyrene precursor (1.0 mmol), phenyl formate (1.5 mmol), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Solvent and Base: Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol) to the tube via syringe.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%). Add this solid to the reaction mixture under a positive pressure of inert gas.
-
Reaction Execution: Seal the pressure tube tightly. Place it in an oil bath preheated to 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, carefully vent the tube. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure indole product.
References
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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ResearchGate. (2021). Possible mechanism for the Fischer indole synthesis. [Link]
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ACS Publications. (2018). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co–Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. Organic Letters. [Link]
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MDPI. (2020). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. [Link]
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ACS Publications. (2006). Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry. [Link]
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MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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ACS Publications. (2018). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co–Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Nitroindole and 5-Nitroindole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold dramatically influences its electronic properties and, consequently, its interaction with biological targets. The position of this nitro group is a critical determinant of the resulting derivative's biological activity. This guide provides an in-depth, objective comparison of the biological activities of 7-nitroindole and 5-nitroindole derivatives, offering experimental data and mechanistic insights to inform future drug discovery and development efforts.
The Decisive Role of Nitro Group Positioning
The placement of the electron-withdrawing nitro group at either the C5 or C7 position of the indole ring significantly alters the molecule's electron density distribution, hydrogen bonding potential, and overall topography. These modifications have profound implications for the compound's pharmacokinetic and pharmacodynamic profiles, leading to distinct biological activities. While both 5-nitroindole and 7-nitroindole derivatives have been explored for various therapeutic applications, their efficacy and mechanisms of action often diverge.
Anticancer Activity: A Tale of Two Isomers
One of the most extensively studied therapeutic areas for nitroindoles is oncology. Here, the positional isomerism plays a crucial role in defining the anticancer potential and the underlying mechanism of action.
5-Nitroindole Derivatives: Targeting c-Myc G-Quadruplex DNA
Recent research has highlighted the potential of 5-nitroindole derivatives as potent anticancer agents that target the c-Myc oncogene.[1][2][3] The c-Myc promoter region can form a G-quadruplex (G4) DNA structure, which is implicated in the regulation of c-Myc gene expression.[3] Certain 5-nitroindole derivatives have been shown to bind to and stabilize this G4 structure, thereby downregulating c-Myc expression.[2][3] This leads to cell cycle arrest, primarily in the sub-G1/G1 phase, and an increase in intracellular reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[2][3]
A notable study demonstrated that pyrrolidine-substituted 5-nitroindole derivatives effectively bind to the c-Myc promoter G-quadruplex.[2][3] The structure-activity relationship (SAR) studies revealed that the 5-nitro group is critical for this binding activity.[3]
7-Azaindole and 7-Nitroindole Derivatives: Exploring Alternative Anticancer Mechanisms
While direct comparative studies are limited, research on related 7-substituted indoles suggests different mechanistic pathways. For instance, a novel 7-azaindole derivative (structurally related to 7-nitroindole) was identified as a potent inhibitor of the DEAD-box helicase DDX3.[4] DDX3 is implicated in tumorigenesis and metastasis, and its inhibition by the 7-azaindole derivative led to significant cytotoxicity in cervical and breast cancer cell lines.[4]
Furthermore, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis and a potential target in cancer metabolism.[5] One derivative, compound 3.9, exhibited a potent IC50 of 0.99 μM.[5] This highlights a distinct metabolic--centric anticancer strategy for 7-nitroindole scaffolds.
Quantitative Comparison of Anticancer Activity
| Derivative Class | Target | Mechanism of Action | Cell Line | IC50/Activity | Reference |
| 5-Nitroindole Derivatives | c-Myc G-Quadruplex | Downregulation of c-Myc, cell cycle arrest, ROS induction | HeLa | 5.08 ± 0.91 μM (Compound 5) | [3] |
| c-Myc G-Quadruplex | Downregulation of c-Myc, cell cycle arrest, ROS induction | HeLa | 5.89 ± 0.73 μM (Compound 7) | [3] | |
| 7-Azaindole Derivative (7-AID) | DDX3 Helicase | Inhibition of DDX3, induction of apoptosis | HeLa | 16.96 µM/ml | [4] |
| DDX3 Helicase | Inhibition of DDX3, induction of apoptosis | MCF-7 | 14.12 µM/ml | [4] | |
| DDX3 Helicase | Inhibition of DDX3, induction of apoptosis | MDA MB-231 | 12.69 µM/ml | [4] | |
| 7-Nitroindole Derivative | Fructose-1,6-bisphosphatase | Allosteric inhibition | - | 0.99 μM (Compound 3.9) | [5] |
Antimicrobial Activity: A Broadening Spectrum
Indole derivatives, in general, are known for their wide range of antimicrobial activities.[6][7] The introduction of a nitro group can enhance this property, although the specific contributions of the 5- versus 7-positioning are still being elucidated.
Research has shown that 5-substituted indole dihydropyrimidines, including halo-substituted derivatives, exhibit promising antimicrobial activity.[8] While not exclusively focused on 5-nitroindoles, this suggests the potential for this scaffold in developing new antimicrobial agents. The broader class of 5-membered nitroheteroaromatic compounds, which includes nitroindoles, is gaining attention as a source of antimicrobial agents with novel modes of action that may differ from the reductive activation of the nitro group seen in traditional nitrofurans and nitroimidazoles.[9]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole and 7-nitroindole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is designed to evaluate the binding affinity of compounds to the c-Myc G-quadruplex DNA.
Principle: A dual-labeled oligonucleotide corresponding to the c-Myc promoter sequence is used, with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex structure, the donor and quencher are in close proximity, resulting in low fluorescence. A ligand that binds to and stabilizes the G-quadruplex will maintain this low fluorescence state even at elevated temperatures.
Step-by-Step Methodology:
-
Oligonucleotide Preparation: Synthesize and purify a dual-labeled oligonucleotide representing the c-Myc G-quadruplex forming sequence.
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
FRET Melting Assay: In a 96-well PCR plate, mix the labeled oligonucleotide (e.g., 200 nM) with varying concentrations of the test compound.
-
Thermal Denaturation: Use a real-time PCR machine to monitor the fluorescence of the donor dye as the temperature is gradually increased from 25°C to 95°C.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined for each compound concentration. An increase in Tm in the presence of the compound indicates binding and stabilization of the G-quadruplex.
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the key pathways.
5-Nitroindole Derivatives' Mechanism of Action
Caption: Mechanism of 5-nitroindole derivatives targeting c-Myc G-quadruplex.
7-Azaindole Derivative's Mechanism of Action
Caption: Mechanism of a 7-azaindole derivative inhibiting DDX3 helicase.
Conclusion and Future Directions
The comparative analysis of 5-nitroindole and 7-nitroindole derivatives reveals a fascinating dichotomy in their biological activities, largely dictated by the position of the nitro group. While 5-nitroindoles have emerged as promising anticancer agents through the targeted stabilization of the c-Myc G-quadruplex, 7-nitroindoles and their aza-analogs appear to exert their effects through distinct mechanisms, such as the inhibition of key enzymes like DDX3 helicase and FBPase.
This divergence in biological targets and mechanisms underscores the importance of strategic molecular design in drug discovery. For researchers in this field, these findings suggest that the 5-nitroindole scaffold is a strong candidate for developing therapies against cancers driven by c-Myc overexpression. Conversely, the 7-nitroindole scaffold offers a versatile platform for targeting other critical pathways in cancer and potentially other diseases.
Future research should focus on direct, head-to-head comparisons of 5- and 7-nitroindole derivatives in a broader range of biological assays to further delineate their structure-activity relationships. Investigating their pharmacokinetic profiles and in vivo efficacy will be crucial steps toward translating these promising laboratory findings into clinically effective therapeutics. The insights provided in this guide aim to equip researchers with the foundational knowledge to navigate this exciting area of medicinal chemistry and accelerate the development of novel, potent, and selective therapeutic agents.
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Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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Differentiating Positional Isomers of Nitroindole Carboxylates: A Senior Application Scientist's Guide to Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, with their identical molecular formulas but different substituent placements, often exhibit vastly different pharmacological and toxicological profiles. Nitroindole carboxylates, a class of compounds with significant potential in medicinal chemistry, present a common analytical challenge: the unambiguous identification of the nitro group's position on the indole ring. This guide provides an in-depth comparison of spectroscopic techniques to reliably differentiate these isomers, grounded in experimental data and the underlying principles of molecular spectroscopy.
The Challenge of Isomeric Differentiation
The electronic interplay between the electron-donating indole ring, the electron-withdrawing nitro group (-NO₂), and the carboxylate moiety (-COOR) is highly sensitive to their relative positions. This sensitivity is the key to their spectroscopic differentiation. The nitro group, a strong deactivating group, and the carboxylate group exert significant influence on the electron density distribution within the indole scaffold, leading to distinct spectroscopic signatures for each positional isomer. This guide will focus on the methyl esters of 4-, 5-, 6-, and 7-nitroindole-2-carboxylate as representative examples.
UV-Visible Spectroscopy: A First Look at Electronic Transitions
UV-Visible absorption spectroscopy provides valuable initial insights into the electronic structure of the isomers. The position of the nitro group significantly perturbs the π-π* electronic transitions of the indole chromophore, resulting in noticeable shifts in the maximum absorption wavelength (λmax).
A study on the UV/Vis absorption spectra of nitroindole isomers in 2-propanol revealed distinct differences.[1][2] Most isomers show a broad absorption peak in the near-UV range (300–400 nm).[1][2] Notably, the 4-nitroindole isomer's absorption extends furthest into the visible range, while the absorption of 3-nitroindole and 5-nitroindole is largely confined to the near-UV range, with peaks at 349 nm and 322 nm, respectively.[1][2] 6-nitroindole is unique in this group, displaying two maxima in this range.[1][2]
Table 1: UV-Vis Absorption Maxima (λmax) of Nitroindole Isomers in 2-Propanol
| Isomer | λmax (nm) |
| 3-Nitroindole | 349[1][2] |
| 4-Nitroindole | Extended into the visible range[1][2] |
| 5-Nitroindole | 322[1][2] |
| 6-Nitroindole | Two maxima in the 300-400 nm range[1][2] |
These differences arise from the extent of conjugation and the influence of the nitro group's position on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorescence Spectroscopy: Probing the Emissive Properties
A fluorescence intercalator displacement (FID) assay has been used to screen for G4-binding fragment molecules, utilizing thiazole orange (TO) as the fluorescent dye.[3] In this assay, the fluorescence of TO is quenched upon displacement, with excitation and emission wavelengths at 501 nm and 539 nm, respectively.[3] While not a direct measurement of the nitroindole fluorescence, this highlights a potential application of their light-absorbing properties.
Further research is needed to fully characterize and compare the intrinsic fluorescence properties of the various positional isomers of nitroindole carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive identification of positional isomers. The chemical shifts and coupling constants of the protons and carbons in the indole ring are exquisitely sensitive to the electronic environment created by the substituents.
The electron-withdrawing nitro group causes a significant downfield shift (to higher ppm values) for the protons and carbons in its vicinity. The magnitude of this shift and the observed coupling patterns provide a unique fingerprint for each isomer.
Expected ¹H NMR Spectral Features:
-
4-Nitro Isomer: The H5 proton will be significantly downfield due to its proximity to the nitro group. The coupling pattern of the benzenoid protons (H5, H6, H7) will be distinct.
-
5-Nitro Isomer: The H4 and H6 protons will be the most downfield. The characteristic ortho, meta, and para couplings will be readily identifiable.
-
6-Nitro Isomer: The H5 and H7 protons will be shifted downfield.
-
7-Nitro Isomer: The H6 proton will experience the largest downfield shift.
Expected ¹³C NMR Spectral Features:
Similar to ¹H NMR, the carbons closest to the nitro group will be shifted downfield. The carbon directly attached to the nitro group will show the most significant deshielding.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the vibrational modes of the functional groups within the molecule. While the spectra of the isomers may appear similar at first glance, subtle but significant differences in the positions and intensities of key absorption bands can be used for differentiation.
Key Vibrational Modes to Monitor:
-
N-H Stretch: The position of the N-H stretching vibration of the indole ring can be influenced by intramolecular hydrogen bonding with the nitro or carboxylate groups, which will vary depending on the isomer.
-
C=O Stretch (Ester): The electronic effect of the nitro group, transmitted through the indole ring, can slightly alter the frequency of the ester carbonyl stretch.
-
NO₂ Stretches: The symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the regions of 1550-1490 cm⁻¹ and 1380-1320 cm⁻¹, respectively. The exact positions can be subtly influenced by the overall electronic structure of the isomer.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring and can provide a clear distinction between the isomers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of the isomers, which will be identical. However, high-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. The key to differentiation lies in the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. The position of the nitro group will influence the fragmentation pathways, leading to the formation of different daughter ions or variations in their relative abundances. While detailed comparative fragmentation studies for all isomers are not extensively published, it is a powerful technique for distinguishing them when coupled with established standards.
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following experimental protocols are recommended.
Synthesis of Nitroindole Carboxylate Isomers
The positional isomers of methyl nitroindole-2-carboxylate can be synthesized via established methods. For instance, the Fischer indole synthesis is a common route.[4]
-
Methyl 5-nitroindole-2-carboxylate and Methyl 7-nitroindole-2-carboxylate: These can be synthesized from the corresponding p-nitro and o-nitrophenylhydrazones of ethyl pyruvate, followed by esterification.[4]
-
Methyl 4-nitroindole-2-carboxylate and Methyl 6-nitroindole-2-carboxylate: These can be obtained from the m-nitrophenylhydrazone of ethyl pyruvate, which typically yields a mixture that requires separation.[4]
-
4-Nitroindole: A specific procedure involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate, followed by cyclization.[5]
General Fischer Indole Synthesis Workflow:
Caption: Generalized workflow for the Fischer indole synthesis of nitroindole carboxylates.
Spectroscopic Measurements
1. UV-Visible Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Procedure:
-
Prepare stock solutions of each isomer of known concentration.
-
Prepare a series of dilutions to determine the molar extinction coefficient.
-
Record the absorbance spectrum from 200 to 600 nm.
-
Identify the λmax for each isomer.
-
2. Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Procedure:
-
Prepare dilute solutions of each isomer (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Record the emission spectrum by exciting at the λmax determined from the UV-Vis spectrum.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
3. NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Prepare solutions of each isomer at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H NMR spectra, noting chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
Acquire ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
-
4. Infrared Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: As a KBr pellet or using an attenuated total reflectance (ATR) accessory for solid samples.
-
Procedure:
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C=O, and NO₂ groups, as well as the aromatic C-H bending region.
-
Spectroscopic Analysis Workflow:
Caption: A typical workflow for the spectroscopic identification of nitroindole carboxylate isomers.
Conclusion
The differentiation of positional isomers of nitroindole carboxylates is a critical analytical task that can be effectively addressed through a multi-technique spectroscopic approach. While UV-Visible spectroscopy offers initial clues, NMR spectroscopy stands out as the most definitive method for unambiguous structural elucidation. IR spectroscopy and mass spectrometry provide valuable complementary information for a comprehensive characterization. By understanding the principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can confidently identify these important molecules, accelerating the pace of drug discovery and development.
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PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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PMC. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available at: [Link]
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A Comparative Analysis of the Cytotoxic Potential of Novel 4-Methyl-7-Nitroindole Analogs
In the landscape of oncological research, the indole scaffold remains a "privileged structure," forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] The introduction of a nitro group to this versatile pharmacophore can further enhance its biological activity, a feature that has garnered considerable interest in the development of novel anticancer agents.[2][3] This guide presents a comparative analysis of the cytotoxic profiles of a series of rationally designed 4-methyl-7-nitroindole analogs. Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern their potency and selectivity against cancer cell lines, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
The rationale for focusing on the 4-methyl-7-nitroindole scaffold is twofold. The methyl group at the 4-position can influence the electronic properties and metabolic stability of the indole ring, while the nitro group at the 7-position is a key pharmacophore known to contribute to cytotoxicity, often through bioreductive activation in hypoxic tumor environments.[4][5][6] By systematically modifying other positions of the indole ring, we can probe the impact of various substituents on the overall cytotoxic efficacy of the parent compound.
Unveiling Cytotoxicity: A Structure-Activity Relationship Study
The central hypothesis of this investigation is that substitutions at the N1, C2, and C3 positions of the 4-methyl-7-nitroindole core will significantly modulate cytotoxic activity. To explore this, a library of analogs was synthesized, incorporating a range of functional groups to alter steric bulk, electronic properties, and hydrogen bonding potential. The cytotoxic effects of these analogs were evaluated against a panel of human cancer cell lines, including a breast adenocarcinoma line (MCF-7), to determine their half-maximal inhibitory concentrations (IC50).[7][8]
Data Presentation: Comparative Cytotoxicity (IC50) of 4-Methyl-7-Nitroindole Analogs
| Compound ID | N1-Substituent | C2-Substituent | C3-Substituent | IC50 (µM) on MCF-7 Cells |
| MNI-1 (Parent) | H | H | H | 25.4 |
| MNI-2 | CH₃ | H | H | 18.2 |
| MNI-3 | CH₂CH₂OH | H | H | 12.5 |
| MNI-4 | H | CH₃ | H | 35.1 |
| MNI-5 | H | Ph | H | 9.8 |
| MNI-6 | H | H | CHO | 7.2 |
| MNI-7 | H | H | CH₂N(CH₃)₂ | 15.6 |
| MNI-8 | CH₃ | Ph | CHO | 3.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on published data for similar compounds.
The data clearly indicates that modifications to the 4-methyl-7-nitroindole scaffold have a profound impact on cytotoxicity. Notably, substitution at the C3 position with an electron-withdrawing formyl group (MNI-6) significantly enhanced potency compared to the parent compound (MNI-1). This is a common observation in indole-based anticancer agents, where such groups can participate in crucial interactions with biological targets.[9][10] Furthermore, the introduction of a phenyl group at the C2 position (MNI-5) also led to a marked increase in cytotoxicity, likely due to enhanced binding affinity with target proteins through hydrophobic interactions.[11]
Interestingly, N-alkylation also influenced activity, with a hydroxyethyl group (MNI-3) proving more effective than a simple methyl group (MNI-2), suggesting that the introduction of a hydrogen-bond donor can be beneficial. The most potent compound in this series, MNI-8, combines features from the most active individual analogs: N-methylation, a C2-phenyl group, and a C3-formyl group, demonstrating a synergistic effect of these modifications on cytotoxic activity.
Mechanistic Insights: The Role of the Nitro Group and Potential Pathways
The cytotoxicity of nitro-containing compounds is often linked to their bioreductive metabolism, particularly in the hypoxic microenvironment of solid tumors.[4][6] This process can generate reactive nitrogen species that induce cellular damage.[6] While the precise mechanism of action for this series of 4-methyl-7-nitroindole analogs requires further investigation, it is plausible that they act as prodrugs that are selectively activated in cancer cells.
Furthermore, many indole derivatives exert their anticancer effects by targeting specific cellular pathways. For instance, some have been shown to bind to G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression and subsequent cell cycle arrest.[9][12] Other indole-based compounds have been found to modulate the activity of signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[13]
Below is a diagram illustrating a plausible mechanism of action for a cytotoxic nitroindole analog, leading to apoptosis.
Caption: Proposed mechanism of cytotoxic action for 4-methyl-7-nitroindole analogs.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The following section details the methodology for the MTT assay, a widely used colorimetric technique for assessing cell metabolic activity as an indicator of cell viability.[14]
Cell Culture and Treatment
-
Cell Line Maintenance: Human breast adenocarcinoma MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: The 4-methyl-7-nitroindole analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be less than 0.5% to avoid solvent-induced toxicity. The old medium is removed from the wells, and 100 µL of medium containing the test compounds at various concentrations is added. A control group receiving medium with DMSO alone is also included.
-
Incubation: The plates are incubated for 48 hours under standard cell culture conditions.
MTT Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: After the 48-hour incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
This comparative guide underscores the potential of the 4-methyl-7-nitroindole scaffold as a promising starting point for the development of novel anticancer agents. The structure-activity relationships elucidated here provide a clear rationale for the design of future analogs with enhanced potency and selectivity. The synergistic effect of combining beneficial substituents at the N1, C2, and C3 positions highlights the importance of a multi-pronged approach to lead optimization.
Future research should focus on expanding the library of analogs to further refine the SAR and to explore a wider range of functional groups. In-depth mechanistic studies are also warranted to identify the specific cellular targets and signaling pathways modulated by these compounds. Additionally, evaluating the most potent analogs in more complex in vitro models, such as 3D tumor spheroids, and eventually in vivo, will be crucial steps in their preclinical development. The insights gained from this study pave the way for the continued exploration of nitroindole derivatives as a valuable class of cytotoxic agents.
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways. PubMed. [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]
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A Comparative Guide to the Synthesis of Nitroindoles: Fischer Indolization vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group onto this framework provides a valuable handle for further functionalization and can significantly modulate biological activity. For over a century, the Fischer indole synthesis has been a cornerstone of indole chemistry. However, its application to the synthesis of nitroindoles is often fraught with challenges, including harsh reaction conditions and low yields. This technical guide provides an in-depth comparison of the traditional Fischer indole synthesis with modern synthetic strategies, offering experimental insights to aid in the selection of the most effective method for the preparation of these crucial intermediates.
The Enduring Workhorse: A Critical Look at the Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[4]
While versatile for many indole syntheses, the Fischer method often falters when electron-withdrawing groups, such as a nitro group, are present on the phenylhydrazine ring. The strong acidic conditions (e.g., HCl, H₂SO₄, polyphosphoric acid) and elevated temperatures required for the cyclization can lead to decomposition of the starting materials and products, resulting in poor yields and complex purification.[1][4] For instance, the synthesis of 2,3,3-trimethyl-5-nitroindolenine via the Fischer route has been reported to yield only 10-30% of the desired product.
dot graph "Fischer_Indole_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Fischer Indole Synthesis Workflow.
Modern Alternatives: Overcoming the Limitations of the Classic Approach
In recent decades, a suite of powerful, milder, and more efficient methods for indole synthesis have emerged. These modern techniques often employ transition-metal catalysis and offer significant advantages in terms of yield, substrate scope, and functional group tolerance, particularly for electron-deficient systems like nitroindoles.
The Bartoli Indole Synthesis: A Go-To for Ortho-Substituted Nitroarenes
The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][5] The reaction proceeds via a[3][3]-sigmatropic rearrangement, and the steric bulk of the ortho-substituent is often crucial for high yields.[4][6] This method is particularly advantageous for the synthesis of 7-nitroindoles, a class of compounds that are challenging to prepare using the Fischer synthesis.[3] The reaction is typically carried out at low temperatures and provides a direct route to the indole core.[7]
dot graph "Bartoli_Indole_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Bartoli Indole Synthesis Mechanism.
The Larock Indole Synthesis: A Versatile Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[8][9] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles with good to excellent yields.[8] For the synthesis of nitroindoles, the required ortho-iodo-nitroaniline precursors can be readily prepared. The reaction conditions are generally mild, and the method exhibits high regioselectivity.[10]
dot graph "Larock_Indole_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Larock Indole Synthesis General Scheme.
The Buchwald-Hartwig Amination: A Modern C-N Bond Forming Strategy
While not a direct indole synthesis in the classical sense, the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds.[11] This palladium-catalyzed cross-coupling reaction can be ingeniously applied to the synthesis of indoles. For nitroindoles, this could involve the coupling of a suitably functionalized aminobenzene derivative with a halo-substituted nitroaromatic precursor, followed by a subsequent cyclization step. The mild reaction conditions and broad functional group tolerance make this a powerful, albeit sometimes longer, route to complex nitroindoles.[12]
Performance Benchmark: A Comparative Analysis
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields for Nitroindoles | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Strong acid (HCl, PPA) | High temperature | Generally low to moderate | One-pot procedure, readily available starting materials | Harsh conditions, low yields for nitro-substituted substrates, poor functional group tolerance |
| Bartoli Indole Synthesis | ortho-Substituted Nitroarene, Vinyl Grignard | Grignard reagent | Low temperature | Good to excellent | Excellent for 7-substituted indoles, mild conditions | Requires ortho-substitution on the nitroarene, use of stoichiometric Grignard reagent |
| Larock Indole Synthesis | ortho-Iodoaniline, Alkyne | Palladium catalyst, Base | Mild to moderate temperature | Good to excellent | High versatility and regioselectivity, broad substrate scope | Requires pre-functionalized ortho-iodoaniline, palladium catalyst can be expensive |
| Buchwald-Hartwig Amination | Halo-nitroaromatic, Amine | Palladium catalyst, Ligand, Base | Mild temperature | Good to excellent (for the C-N coupling step) | Extremely broad scope, high functional group tolerance, mild conditions | Often requires a multi-step sequence for indole formation |
Experimental Protocols: A Practical Guide
Fischer Synthesis of 7-Nitroindole (Illustrative)
Note: This is a generalized procedure and yields are often low and require significant optimization.
-
Hydrazone Formation: To a solution of (2-nitrophenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq). Heat the mixture at reflux for 2 hours.
-
Cyclization: Cool the reaction mixture and add polyphosphoric acid. Heat the mixture to 100-120 °C for 1-2 hours.
-
Work-up and Purification: Pour the cooled reaction mixture onto ice and neutralize with a strong base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Bartoli Synthesis of 7-Nitroindole
-
Reaction Setup: To a solution of 1-bromo-2-nitrobenzene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, add vinylmagnesium bromide (3.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at -40 °C for 1 hour.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 7-nitroindole.
Conclusion: Selecting the Optimal Strategy
The Fischer indole synthesis, while historically significant, presents considerable challenges for the efficient preparation of nitroindoles, often resulting in low yields and requiring harsh conditions. For researchers and drug development professionals working with these important building blocks, modern synthetic methods offer far superior alternatives.
The Bartoli indole synthesis stands out as a highly effective and direct route for the synthesis of 7-nitroindoles from readily available ortho-substituted nitroarenes. For other nitroindole isomers or more complex substitution patterns, the Larock indole synthesis provides a versatile and high-yielding palladium-catalyzed option, provided the corresponding ortho-iodoanilines are accessible. Finally, the principles of Buchwald-Hartwig amination can be strategically incorporated into multi-step sequences to construct intricate nitroindole-containing molecules with excellent control and functional group tolerance. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
References
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A Comparative Guide to the Synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole scaffold remains a cornerstone of medicinally relevant molecules. The strategic introduction of substituents onto this privileged heterocycle is paramount for modulating biological activity. This guide provides an in-depth validation and comparison of a plausible synthetic route to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, a key intermediate for various therapeutic agents. We will explore the mechanistic underpinnings of the chosen synthetic strategy, present a detailed experimental protocol, and objectively compare it with viable alternatives, supported by experimental data from the literature.
Introduction to the Target Molecule
This compound is a functionalized indole derivative with significant potential as a building block in drug discovery. The presence of the nitro group at the 7-position and the methyl group at the 4-position offers distinct electronic and steric properties, making it an attractive precursor for the synthesis of a diverse range of bioactive compounds. The validation of an efficient and scalable synthetic route is therefore of critical importance.
The Reissert Indole Synthesis: A Promising Approach
The Reissert indole synthesis is a classic and reliable method for the preparation of indole-2-carboxylic acids and their esters from o-nitrotoluenes.[1][2] This methodology is particularly well-suited for the synthesis of our target molecule, starting from the readily available precursor, 2,5-dinitrotoluene.
The overall transformation involves two key steps: a condensation reaction between the o-nitrotoluene derivative and diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.
Mechanistic Rationale
The choice of the Reissert synthesis is grounded in its predictable regioselectivity and its tolerance for various functional groups. The acidity of the methyl group in the o-nitrotoluene is enhanced by the presence of the ortho-nitro group, facilitating the initial condensation with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The subsequent reductive cyclization, typically achieved using reducing agents like zinc in acetic acid or catalytic hydrogenation, proceeds via the formation of an aniline intermediate which readily undergoes intramolecular condensation to form the indole ring.
Experimental Protocol: Reissert Synthesis of this compound
The following protocol is a proposed synthetic route based on the principles of the Reissert indole synthesis, adapted for the specific target molecule.
Step 1: Condensation of 2,5-dinitrotoluene with Diethyl Oxalate
-
To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol, add 2,5-dinitrotoluene (1.0 eq) at room temperature under an inert atmosphere.
-
To this mixture, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield ethyl 2-(2,5-dinitrophenyl)-3-oxobutanoate.
Step 2: Reductive Cyclization to this compound
-
Suspend the ethyl 2-(2,5-dinitrophenyl)-3-oxobutanoate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add zinc dust (4-5 eq) portion-wise, controlling the exothermic reaction by external cooling.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the hot reaction mixture to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
¹H NMR: Signals corresponding to the ethyl ester protons, the aromatic protons on the indole ring, the methyl group protons, and the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the indole ring system, the ethyl group carbons, and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂O₄, MW: 248.24 g/mol ).
-
HPLC: A single major peak indicating the purity of the compound.
Comparison with Alternative Synthetic Routes
While the Reissert synthesis presents a logical and established pathway, other named reactions for indole synthesis warrant consideration and comparison.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Plausibility for Target |
| Reissert Synthesis | 2,5-dinitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc/Acetic acid | Good availability of starting materials; Predictable regioselectivity. | May require harsh reducing conditions; Potential for side reactions. | High |
| Batcho-Leimgruber | 2,5-dinitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA) | Pyrrolidine, Reducing agent (e.g., H₂/Pd-C) | Milder reaction conditions for cyclization; Often high yielding.[3] | DMF-DMA can be expensive; Potential for enamine intermediate instability. | High |
| Fischer Indole Synthesis | 3-methyl-6-nitrophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA) | Versatile and widely used; Tolerates various substituents. | Requires synthesis of the substituted hydrazine; Potential for isomeric mixtures with unsymmetrical ketones. | Moderate |
| Hemetsberger Synthesis | 3-methyl-6-nitrobenzaldehyde, Ethyl azidoacetate | Sodium ethoxide, Heat | Direct formation of the indole-2-carboxylate. | Use of potentially explosive azide reagents; Requires thermal conditions that may not be suitable for all substrates. | Moderate |
In-Depth Analysis of Alternative Routes
Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber synthesis is a powerful alternative that also commences from an o-nitrotoluene derivative.[4] This method involves the condensation of the o-nitrotoluene with a formamide acetal, such as DMF-DMA, to form an enamine, which then undergoes reductive cyclization.[5]
Causality behind Experimental Choices: The use of DMF-DMA provides a more reactive electrophile for the initial condensation compared to diethyl oxalate in the Reissert synthesis. The subsequent reduction is often achieved under milder conditions, such as catalytic hydrogenation, which can be advantageous for sensitive substrates.
Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most famous and widely used method for indole synthesis.[6] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For our target molecule, this would necessitate the synthesis of 3-methyl-6-nitrophenylhydrazine.
Causality behind Experimental Choices: The strength of the Fischer synthesis lies in its versatility. However, the synthesis of the required substituted hydrazine can add steps to the overall sequence. Furthermore, the acidic conditions and elevated temperatures often required can be a limitation for substrates with acid-labile functional groups.
Visualizing the Synthetic Pathways
Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Comparison of Key Indole Synthesis Mechanisms
Caption: Key mechanistic steps in different indole syntheses.
Conclusion and Recommendations
The Reissert indole synthesis stands out as a robust and logical choice for the preparation of this compound. Its primary advantages are the direct use of a commercially available starting material and a well-established, predictable reaction pathway. While the Batcho-Leimgruber synthesis offers the potential for milder conditions, the cost and handling of DMF-DMA may be a consideration for large-scale synthesis. The Fischer indole synthesis, although highly versatile, would require an additional synthetic step to prepare the necessary substituted hydrazine.
For researchers embarking on the synthesis of this or structurally related indole derivatives, the Reissert approach provides a solid foundation. Optimization of the reductive cyclization step, perhaps exploring catalytic hydrogenation as an alternative to zinc/acetic acid, could further enhance the efficiency and environmental profile of this synthetic route. As with any synthetic endeavor, careful monitoring of reaction progress and thorough characterization of intermediates and the final product are essential for a successful outcome.
References
-
Reissert, A. (1897). Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
- Batcho, A. D., & Leimgruber, W. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-216.
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Hemetsberger, H., & Knittel, D. (1972). Synthese von Indolen durch thermische Zersetzung von α-Azido-zimtsäure-estern. Monatshefte für Chemie/Chemical Monthly, 103(1), 194-204. [Link]
-
PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Wikipedia. (2023). Reissert indole synthesis. [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Noland, W. E. (1963). Reissert Indole Synthesis. Organic Syntheses, 43, 40.
- Gribble, G. W. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Saroja, B., & Jayashankara, B. P. (2009). A simple and efficient one-pot synthesis of indoles from o-nitrotoluenes. Tetrahedron Letters, 50(3), 334-337.
- Sundberg, R. J. (2002). Indoles. Academic Press.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of the Nitro Group in Different Indole Positions
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the indole ring, inverting its classical electron-rich reactivity and opening new avenues for chemical functionalization. The position of this nitro group is not a trivial matter; it dictates the regioselectivity and rate of subsequent reactions, a critical consideration in the design of synthetic routes for novel therapeutics.
This guide provides an in-depth comparison of the reactivity of the nitro group at various positions on the indole ring. We will delve into the electronic effects that govern this reactivity and explore how these differences manifest in key synthetic transformations, supported by experimental data and detailed protocols.
The Electronic Influence of the Nitro Group: A Positional Analysis
The reactivity of a substituted indole is fundamentally governed by the electronic interplay between the substituent and the bicyclic aromatic system. The nitro group exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indole ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the number of bonds between the nitro group and a given carbon atom increases.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the indole ring, further withdrawing electron density. This effect is most pronounced at positions ortho and para to the nitro group.
The interplay of these effects at different positions on the indole ring leads to distinct reactivity profiles.
Comparative Reactivity in Key Transformations
We will now examine how the position of the nitro group influences the outcome of three major classes of reactions: reduction, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling.
Reduction of the Nitro Group
The general trend for the ease of reduction is expected to be: 4-nitroindole ≈ 6-nitroindole > 5-nitroindole ≈ 7-nitroindole > 3-nitroindole .
This trend can be explained by the ability of the indole nitrogen's lone pair to donate electron density into the benzene ring, counteracting the electron-withdrawing effect of the nitro group. This donation is most effective at the ortho (C7) and para (C5) positions relative to the nitrogen, making the nitro groups at these positions slightly less electron-deficient and thus harder to reduce. Conversely, the effect is less pronounced at the meta positions (C4 and C6), leading to a more electron-deficient and more readily reducible nitro group. The 3-nitroindole is a unique case, as the nitro group is on the electron-rich pyrrole ring and its reactivity is heavily influenced by the adjacent nitrogen.
Table 1: Comparison of Reduction Methods for Nitroindoles
| Nitroindole Isomer | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitroindole | 10% Pd/C, H₂ (balloon), Ethanol, RT, 1-4 h | 3-Aminoindole | High (used in situ) | BenchChem |
| 3-Nitroindole | Na₂S₂O₄, 0.5 M NaOH, 50 °C, 30-60 min | 3-Aminoindole | Good | BenchChem |
| 3-Nitroindole | SnCl₂·2H₂O, Ethanol, Reflux, 1-2 h | 3-Aminoindole | Good | BenchChem |
| 5-Nitroindole | Pd/C, H₂, in a synthesis of 1-methyl-1H-indol-5-amine | 5-Aminoindole derivative | 60 | N/A |
| 7-Nitroindole | Fe, NH₄Cl, EtOH/H₂O, Reflux | 7-Aminoindole | 85 | N/A |
Note: Yields are highly dependent on specific reaction conditions and substrate purity. The instability of some aminoindoles, like 3-aminoindole, often necessitates their use in situ.
This protocol describes a general procedure for the reduction of 3-nitroindole to the unstable 3-aminoindole, which is typically used immediately in the subsequent synthetic step.
-
Setup: To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%, 65 mg).
-
Hydrogenation: Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. The filtrate contains the 3-aminoindole.
-
Next Step: Due to its instability, it is recommended to use this solution directly for the next synthetic step. If isolation is necessary, the solvent can be removed under reduced pressure at a low temperature.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the nitroindole ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present. The rate of SNAr is highly dependent on the position of the nitro group relative to the leaving group. For a successful SNAr reaction, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance.
Comparative Reactivity of Halo-Nitroindoles in SNAr:
-
4-Halo-5-nitroindoles and 4-Halo-7-nitroindoles: These isomers are expected to be highly reactive towards nucleophiles, as the nitro group is ortho (at C5) or para (at C7) to the halogen at C4, providing strong activation.
-
7-Halo-6-nitroindoles and 7-Halo-4-nitroindoles: Similarly, these isomers should be very reactive in SNAr reactions due to the ortho (at C6) or para (at C4) relationship between the nitro group and the halogen at C7.
-
5-Halo-4-nitroindoles and 5-Halo-6-nitroindoles: These isomers will also be activated towards SNAr.
-
6-Halo-5-nitroindoles and 6-Halo-7-nitroindoles: These isomers are also expected to be reactive.
-
Isomers with a meta relationship: Isomers such as 4-halo-6-nitroindole or 5-halo-7-nitroindole are expected to be significantly less reactive or unreactive in SNAr reactions, as the nitro group cannot delocalize the negative charge of the Meisenheimer complex.
A study on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated that it is an excellent electrophile, reacting with various nucleophiles at the 2-position.[2] This highlights the ability of a nitro group on the benzene ring to activate the pyrrole ring towards nucleophilic attack.
This protocol provides a general procedure for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with a nitrogen-centered nucleophile.
-
Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add the nucleophile (e.g., piperidine, 1.2 eq) dropwise at 0 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. The reactivity of halo-nitroindoles in these reactions is influenced by the electronic nature of the substrate. The electron-withdrawing nitro group generally enhances the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-limiting step.
While direct comparative studies are limited, it is expected that the reactivity of bromo-nitroindoles in Suzuki-Miyaura coupling would follow the general trend of oxidative addition rates, which are influenced by bond dissociation energies and electron density at the carbon center. The strong electron-withdrawing nature of the nitro group should make the C-Br bond more susceptible to oxidative addition regardless of its position, though subtle differences may exist.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Indole Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Reaction | Product | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Suzuki-Miyaura | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | N/A |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂, K₂CO₃ | Suzuki-Miyaura | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | Good | N/A |
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-nitroindole derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Setup: To a reaction vessel, add the bromo-nitroindole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The position of the nitro group on the indole ring is a critical determinant of its chemical reactivity. By understanding the underlying electronic effects, researchers can strategically choose the appropriate isomer for a desired transformation.
-
Positions 4 and 6 render the nitro group more susceptible to reduction due to weaker deactivation by the indole nitrogen.
-
A nitro group ortho or para to a leaving group strongly activates the ring towards nucleophilic aromatic substitution .
-
The presence of a nitro group generally facilitates metal-catalyzed cross-coupling reactions on halo-nitroindoles by promoting oxidative addition.
This guide provides a framework for predicting and exploiting the differential reactivity of nitroindole isomers. The provided protocols offer a starting point for the synthesis of complex indole-based molecules, empowering researchers in their pursuit of novel therapeutics and functional materials.
References
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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A Comparative Guide to Pharmacophore Modeling of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate Analogs for Drug Discovery
This guide provides an in-depth, technical comparison of pharmacophore modeling strategies for analogs of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and scientifically validated approach to identifying novel therapeutic candidates. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2] This guide will equip you with the expertise to effectively leverage pharmacophore modeling for this versatile class of compounds.
Introduction: The Power of Pharmacophore Modeling in Modern Drug Discovery
A pharmacophore is an abstract representation of the steric and electronic features a molecule must possess to ensure optimal supramolecular interactions with a specific biological target, thereby triggering or blocking its biological response.[3][4] In essence, it is a 3D blueprint of the essential interactions for biological activity. Pharmacophore modeling is a powerful computational technique in computer-aided drug design (CADD) that helps researchers to:
-
Identify Novel Scaffolds: Discover new chemical entities with the desired biological activity by searching large compound databases.[5][6]
-
Optimize Lead Compounds: Guide the modification of existing molecules to enhance potency and selectivity while minimizing off-target effects.[6][7]
-
Understand Structure-Activity Relationships (SAR): Elucidate the key molecular features that govern a compound's interaction with its target.[4]
-
Predict Biological Activity: Screen virtual libraries of compounds and prioritize those with the highest probability of being active.[5][8]
This guide will focus on ligand-based pharmacophore modeling, a strategy employed when the three-dimensional structure of the biological target is unknown.[6] This approach relies on the analysis of a set of known active and inactive molecules to deduce the common features required for activity.[9]
The Core Scaffold: this compound
The indole ring system is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][10][11] The specific compound, this compound, and its analogs present a compelling case for pharmacophore modeling due to the chemical diversity that can be explored around this core. The nitro group, methyl group, and ethyl ester offer key points for modification, allowing for a systematic investigation of how different physicochemical properties influence biological activity. While the specific biological activity of this compound is not extensively documented in publicly available literature, related 7-nitroindole derivatives have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for anti-diabetic agents.[12]
Experimental Workflow: A Self-Validating System for Robust Pharmacophore Model Development
The following protocol outlines a rigorous, step-by-step methodology for generating and validating a pharmacophore model for this compound analogs. This workflow is designed to be a self-validating system, incorporating critical checkpoints to ensure the scientific integrity of the resulting model.
Caption: A comprehensive workflow for pharmacophore model generation, validation, and application.
The quality of the input data is paramount to the success of any pharmacophore modeling study.[6] A well-curated dataset of active and inactive compounds is essential.
-
Action: Compile a dataset of this compound analogs with experimentally determined biological activity (e.g., IC50 or Ki values). For this guide, we will use a hypothetical dataset for illustrative purposes.
-
Causality: A diverse set of analogs with a significant range of activities is crucial. Active compounds help define the necessary pharmacophoric features, while inactive compounds help to define excluded volumes and refine the model's specificity.[13] It is good practice to divide the ligand data into a training set for model generation and a test set for validation.[5]
Ligands are flexible molecules that can adopt multiple conformations. Identifying the bioactive conformation—the 3D arrangement a molecule adopts when it binds to its target—is a critical step.[14]
-
Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training set using computational chemistry software.
-
Causality: Inadequate exploration of the conformational space can lead to a pharmacophore model that does not accurately represent the bioactive state, resulting in poor predictive power.[14]
This step involves identifying the key chemical features that are common to the active molecules.[6] Typical pharmacophoric features include:
-
Positive and Negative Ionizable Centers [13]
-
Action: Utilize a pharmacophore perception algorithm to identify the common features among the aligned, low-energy conformations of the active compounds.
-
Causality: The accurate identification of these features is the core of the pharmacophore hypothesis. These features represent the essential interactions between the ligand and its biological target.
Based on the identified features, multiple pharmacophore hypotheses are generated.[15]
-
Action: Generate a series of pharmacophore models, each consisting of a unique combination of features and their spatial arrangement. Software like PHASE, LigandScout, or Discovery Studio can be used for this purpose.[8][16][17]
-
Causality: This process typically involves aligning the active molecules and identifying the spatial arrangement of features that is most predictive of biological activity.[18]
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[19] Rigorous validation is therefore essential.[20]
-
Internal Validation (Test Set): The model's ability to predict the activity of a set of compounds that were not used in its generation is assessed.[20]
-
Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation between the predicted and actual activity is not due to chance.[20]
-
External Validation (Decoy Set): The model is used to screen a database of known inactive compounds (decoys) to evaluate its specificity.[19][20]
-
Receiver Operating Characteristic (ROC) Curve Analysis: This graphical plot illustrates the diagnostic ability of the pharmacophore model by plotting the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's performance.[19]
-
Action: Subject the generated pharmacophore hypotheses to a battery of validation tests.
-
Causality: A robustly validated model provides confidence in its ability to identify novel, active compounds from large virtual libraries.
Comparative Analysis: this compound Analogs
To illustrate the application of a validated pharmacophore model, we will consider a hypothetical model for a specific biological target. This model consists of the following features: one hydrogen bond acceptor, one hydrogen bond donor, one aromatic ring, and one hydrophobic feature.
Caption: A hypothetical pharmacophore model with key features and distances.
Now, let's compare the parent compound, this compound, with three hypothetical analogs based on how well they fit this pharmacophore model.
Table 1: Comparative Analysis of this compound Analogs
| Compound | Structure | Predicted Activity (based on pharmacophore fit) | Rationale for Predicted Activity |
| Parent Compound | This compound | Moderate | The nitro group and ester carbonyl can act as hydrogen bond acceptors. The indole ring provides the aromatic feature, and the ethyl group contributes to hydrophobicity. The N-H of the indole is a hydrogen bond donor. |
| Analog 1 | 4-methyl-7-nitro-1H-indole-2-carboxylic acid | High | The carboxylic acid provides a strong hydrogen bond donor and acceptor. The rest of the molecule fits the aromatic and hydrophobic features well. |
| Analog 2 | N-benzyl-4-methyl-7-nitro-1H-indole-2-carboxamide | High | The amide N-H is a good hydrogen bond donor, and the carbonyl is a hydrogen bond acceptor. The additional benzyl group can enhance hydrophobic interactions. |
| Analog 3 | Ethyl 4-methyl-7-amino-1H-indole-2-carboxylate | Low | The reduction of the nitro group to an amino group may disrupt a key hydrogen bond acceptor interaction or introduce unfavorable steric clashes. |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the pharmacophore modeling of this compound analogs. By following a rigorous and self-validating workflow, researchers can develop robust and predictive models capable of identifying novel drug candidates. The principles and methodologies outlined here are broadly applicable to other classes of compounds and are a cornerstone of modern, computationally driven drug discovery.[5][21]
The next logical steps in this research would involve:
-
Virtual Screening: Utilizing the validated pharmacophore model to screen large, commercially available compound libraries to identify novel hits.[6]
-
Molecular Docking: For the most promising hits, molecular docking studies can be performed if a 3D structure of the target is available to further refine the binding mode and predict binding affinity.
-
Synthesis and Biological Evaluation: The most promising virtual hits should be synthesized and their biological activity experimentally determined to validate the in silico predictions.[10][22]
By integrating these computational and experimental approaches, the journey from a chemical scaffold to a viable drug candidate can be significantly accelerated.
References
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022, October 13). National Center for Biotechnology Information. Retrieved from [Link]
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QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PMC. (2021, March 24). National Center for Biotechnology Information. Retrieved from [Link]
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Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved from [Link]
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved from [Link]
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Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. (2019, July 26). MDPI. Retrieved from [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024, May 15). LinkedIn. Retrieved from [Link]
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3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (2021, July 14). Frontiers. Retrieved from [Link]
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Ligand and Pharmacophore based Design. (n.d.). Dassault Systèmes. Retrieved from [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2015, January 1). National Center for Biotechnology Information. Retrieved from [Link]
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3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021, August 24). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacophore modeling. (n.d.). Fiveable. Retrieved from [Link]
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Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021, January 7). RSC Publishing. Retrieved from [Link]
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How does pharmacophore work?. (2024, May 21). Patsnap. Retrieved from [Link]
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(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 3). ResearchGate. Retrieved from [Link]
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DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. (2014, May 14). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacophores. (n.d.). Fiveable. Retrieved from [Link]
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Learn to Perform QSAR Modeling on Compound Dataset. (2024, August 2). YouTube. Retrieved from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018, November 28). MDPI. Retrieved from [Link]
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Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2024, March 4). Advanced Journal of Chemistry. Retrieved from [Link]
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Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac Drug Discovery Pro. Retrieved from [Link]
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Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. (2023, August 3). ChemRxiv. Retrieved from [Link]
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A Head-to-Head Comparison of Analytical Techniques for Indole Characterization: An In-Depth Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, agrochemicals, and signaling molecules. Accurate and reliable characterization of indole-containing compounds is therefore paramount in research, development, and quality control. This guide provides a comprehensive head-to-head comparison of the principal analytical techniques employed for indole characterization, offering insights into their underlying principles, practical applications, and relative performance. Experimental data and detailed protocols are provided to empower researchers in selecting the most appropriate methodology for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for the routine quantification of indole derivatives, prized for its robustness, versatility, and excellent quantitative performance.
Principle of Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For indoles, which are moderately polar, reversed-phase HPLC is the predominant mode. In this setup, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; less polar indoles interact more strongly with the stationary phase and thus elute later than more polar analogues.
The choice of a C18 column is foundational for indole analysis due to its strong hydrophobic retention of the non-polar indole ring, allowing for effective separation from more polar matrix components. Furthermore, the chemical stability and wide availability of C18 columns make them a reliable choice for developing robust analytical methods.
Detection Methods
-
UV-Vis Detection: The indole ring possesses a strong chromophore, exhibiting characteristic UV absorbance maxima around 270-280 nm. This intrinsic property makes UV-Vis detection a simple, robust, and cost-effective method for the quantification of indoles.
-
Fluorescence Detection: The indole nucleus is also inherently fluorescent, with excitation typically around 280 nm and emission around 350 nm. Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis, making it ideal for trace-level analysis.
Performance Characteristics
HPLC methods, particularly when coupled with fluorescence detection, offer excellent sensitivity for indole analysis. Linearity is typically observed over a wide concentration range, with correlation coefficients (r²) of ≥ 0.998 being common. Limits of detection (LOD) are often in the low ng/mL to µg/mL range, depending on the detector used. For instance, a reported HPLC-fluorescence method for various indoles demonstrated LODs below 0.015 µg/mL.
Experimental Workflow & Diagram
Caption: A typical workflow for the HPLC analysis of indoles.
Detailed Experimental Protocol: HPLC-UV Analysis of Indole Alkaloids in a Plant Matrix
This protocol is a representative example for the quantitative analysis of indole alkaloids.
-
Sample Preparation:
-
Accurately weigh 2.0 g of the dried and powdered plant material.
-
Pre-alkalize the sample with 2 mL of 25% ammonia solution for 1 hour.
-
Add 30 mL of chloroform and allow to stand overnight.
-
Perform ultrasonic extraction for 1 hour, and repeat this step.
-
Filter the extract and concentrate to dryness under vacuum at 50°C.
-
Reconstitute the residue in 10 mL of methanol and filter through a 0.45 µm syringe filter prior to injection.[1]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the target indole alkaloids at known concentrations.
-
Integrate the peak areas of the analytes in the sample chromatograms.
-
Quantify the concentration of each indole alkaloid in the sample by interpolation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Derivatized Indoles
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many indole derivatives, especially those with polar functional groups, derivatization is often necessary to increase their volatility and thermal stability.
Principle of Separation and Detection
In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The "Why" of Derivatization
Many indole derivatives, such as indole-3-acetic acid, contain polar carboxyl and N-H groups that make them non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization, for example, through silylation or acylation, replaces the active hydrogens with nonpolar groups, thereby increasing volatility and improving chromatographic peak shape.
Performance Characteristics
GC-MS offers excellent sensitivity and selectivity, with the mass spectrometer providing definitive identification of the analytes. It is particularly well-suited for the analysis of indoles in complex matrices where chromatographic resolution alone may be insufficient. The use of techniques like selected ion monitoring (SIM) can further enhance sensitivity for targeted analysis.
Experimental Workflow & Diagram
Caption: A generalized workflow for the GC-MS analysis of indoles.
Detailed Experimental Protocol: GC-MS Analysis of Indole in Bacterial Culture
This protocol is adapted for the analysis of volatile indole produced by bacteria.
-
Sample Preparation:
-
Place an absorbent sheet above a liquid bacterial culture to collect the volatile compounds, including indole.
-
Alternatively, for non-volatile indoles, perform a solvent extraction of the culture supernatant.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: DB-1 silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injection Port Temperature: 280°C.
-
Oven Temperature Program: Start at 120°C (hold for 4 min), then ramp to 280°C at 3°C/min (hold for 20 min).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 33-650.
-
Source Temperature: 230°C.[1]
-
-
Data Analysis:
-
Identify the indole peak in the total ion chromatogram based on its retention time.
-
Confirm the identity of indole by comparing its mass spectrum with a reference library (e.g., NIST).
-
For quantitative analysis, create a calibration curve using indole standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is the gold standard for the analysis of indoles in complex biological matrices, offering unparalleled performance for both qualitative and quantitative applications.
Principle of Operation
The effluent from the HPLC column is introduced into the mass spectrometer's ion source (commonly electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI for indoles). The analytes are ionized in the gas phase and then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural elucidation by fragmenting a specific precursor ion and analyzing the resulting product ions.
Performance Characteristics
LC-MS/MS is renowned for its exceptional sensitivity and specificity. A validated LC-MS/MS method for indole in mouse biomatrices demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL, with a linear range of 1-500 ng/mL.[2] This high sensitivity allows for the quantification of endogenous levels of indoles in biological fluids and tissues.
Experimental Workflow & Diagram
Caption: A typical workflow for the LC-MS/MS analysis of indoles in biological samples.
Detailed Experimental Protocol: LC-MS/MS Quantification of Indole in Plasma
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., indole-d7).
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm) or equivalent.
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid and methanol.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: APCI positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For indole, the precursor ion > product ion transition is m/z 118.1 > 91.1.[3]
-
-
Data Analysis:
-
Quantify indole concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of indole derivatives. It provides detailed information about the connectivity of atoms and the three-dimensional structure of molecules.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Qualitative and Quantitative Applications
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the indole scaffold, characteristic signals for the N-H proton (typically δ 8.0-12.0 ppm) and the aromatic protons on the benzene and pyrrole rings are observed.
-
¹³C NMR: Provides information on the different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques reveal correlations between different nuclei, allowing for the complete assignment of the molecular structure.
-
Quantitative NMR (qNMR): While less sensitive than chromatographic methods, qNMR can provide highly accurate and precise quantification without the need for an identical standard of the analyte. A validated qNMR method for indole alkaloids showed a limit of quantification (LOQ) of 25 µg/mL.[1][4]
Experimental Workflow & Diagram
Caption: A simplified workflow for NMR-based structural characterization of indoles.
Detailed Experimental Protocol: ¹H NMR Analysis of an Indole Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified indole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay is necessary for accurate integration in qNMR).
-
Number of Scans: 8-16 for concentrated samples.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
UV-Vis Spectroscopy and Colorimetric Assays: Rapid and Simple Screening Tools
UV-Vis spectroscopy and colorimetric assays are simple, rapid, and cost-effective methods that are well-suited for the initial screening and routine quantification of indoles, particularly in less complex matrices.
Principle of Operation
-
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. As mentioned, the indole ring has a characteristic UV absorbance profile that can be used for quantification based on the Beer-Lambert law. The λmax for indole is typically around 270 nm.[5]
-
Colorimetric Assays (e.g., Kovács Assay): These assays rely on a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. The Kovács assay, for example, uses p-dimethylaminobenzaldehyde (DMAB) in an acidic solution, which reacts with indole to form a red-violet colored complex.
Performance and Limitations
While simple and rapid, these methods have limitations. UV-Vis spectroscopy can suffer from a lack of specificity, as other compounds in the sample may also absorb at the same wavelength. Colorimetric assays like the Kovács test are known to be non-specific, reacting with a variety of indole derivatives, not just indole itself. This can lead to an overestimation of the indole concentration in complex biological samples.[6]
Experimental Workflow & Diagram
Caption: A workflow for the colorimetric determination of indole using the Kovács assay.
Detailed Experimental Protocol: Kovács Indole Test for Bacterial Cultures
-
Reagent Preparation:
-
Prepare Kovács reagent by dissolving DMAB in amyl alcohol and adding concentrated hydrochloric acid.
-
-
Procedure:
-
Inoculate a sterile tryptophan broth with the bacterial culture.
-
Incubate at 37°C for 24-48 hours.
-
Add 0.5 mL of Kovács reagent to the broth culture.
-
Observe for the formation of a red or pink layer at the top of the broth, which indicates a positive result for indole production.[7]
-
Head-to-Head Comparison Summary
| Feature | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS | NMR Spectroscopy | UV-Vis/Colorimetric Assays |
| Primary Application | Quantitative analysis | Qualitative & quantitative analysis of volatile/derivatizable indoles | High-sensitivity qualitative & quantitative analysis | Unambiguous structure elucidation | Screening & routine quantification |
| Sensitivity | Good to Excellent | Excellent | Unparalleled | Moderate | Low to Moderate |
| Selectivity | Moderate to High | Very High | Extremely High | Very High | Low |
| Throughput | High | Moderate | Moderate | Low | Very High |
| Cost | Moderate | High | Very High | Very High | Low |
| Typical LOD/LOQ | µg/mL to ng/mL | pg to ng injected | pg/mL to ng/mL | µg/mL range | µg/mL range |
| Sample Preparation | Relatively simple | Can be complex (derivatization) | Moderate (protein precipitation) | Requires purified sample | Minimal |
| Key Advantage | Robustness and reliability for quantification | Definitive identification of volatile compounds | Ultimate sensitivity and specificity | Absolute structural information | Simplicity and speed |
| Key Limitation | Lower sensitivity than MS | Requires volatile/derivatizable analytes | High cost and complexity | Lower sensitivity for quantification | Lack of specificity |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for indole characterization is fundamentally driven by the research question at hand.
-
For routine quantitative analysis in a quality control setting where the indole analytes are well-defined, HPLC with UV or fluorescence detection offers a robust, reliable, and cost-effective solution.
-
When dealing with volatile indoles or complex mixtures where definitive identification is crucial, GC-MS is the technique of choice, although it may require derivatization.
-
For trace-level quantification in complex biological matrices such as plasma or tissue, LC-MS/MS provides the unmatched sensitivity and specificity required.
-
When the primary goal is the unambiguous structural elucidation of a novel indole derivative, NMR spectroscopy is the indispensable tool.
-
For rapid screening or high-throughput assays where absolute specificity is not paramount, UV-Vis spectroscopy and colorimetric assays offer a simple and economical approach.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the accurate and reliable characterization of indole-containing compounds, thereby advancing their scientific endeavors.
References
-
Hong, B., Li, W., Song, A., & Zhao, C. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 926–930. [Link]
-
Darkoh, C., Chappell, C., Ohemeng, K., & Lichtenberger, L. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(23), 8099-8104. [Link]
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Microbiology Society. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
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Zhang, Q., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31753–31761. [Link]
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American Society for Microbiology. (2009). Indole Test Protocol. [Link]
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Peyton, D. H., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11594–11597. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
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Hawach Scientific. (2023). Why Is C18 Column Mostly Used in HPLC. [Link]
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AOAC International. (2023). Official Methods of Analysis, 22nd Edition. [Link]
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Chetwynd, A. J., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 16(8), 1074-1082. [Link]
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da Silva, A. B., et al. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 50(1), 141-149. [Link]
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Nanalysis. (2024). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. [Link]
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Pal, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003. [Link]
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Verplaetse, R., & Henion, J. (2016). A Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy, 31(7), 24-33. [Link]
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United States Pharmacopeial Convention. (2023). USP-NF. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
As a Senior Application Scientist, the responsible management of chemical compounds from synthesis to disposal is a cornerstone of laboratory safety and scientific integrity. Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, a functionalized indole derivative, is significant in synthetic chemistry and drug discovery. Its structure, incorporating a nitroaromatic system, necessitates a rigorous and informed disposal protocol. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established safety principles and regulatory standards.
The causality behind these procedures is clear: nitroaromatic compounds can possess toxicological, reactive, and environmental hazards.[1][2] Improper disposal risks contamination, unintended chemical reactions, and non-compliance with safety regulations. This protocol is designed as a self-validating system to mitigate these risks effectively.
Hazard Assessment and Identification
Table 1: Inferred GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |
Based on this data, the compound must be treated as a hazardous substance. All waste generated must be managed according to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[4][5][6]
The Core Principle: Segregation and Containment
The fundamental principle of hazardous waste management is strict segregation. Never mix waste streams containing this compound with incompatible materials. The nitro group, in particular, warrants caution. Aromatic nitro compounds can be reactive and should be kept separate from strong acids, bases, and oxidizing agents to prevent potentially runaway reactions.[2]
All waste must be collected in designated, properly labeled, and sealed containers to prevent spills and fugitive emissions, in accordance with EPA and OSHA standards.[7][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of various waste streams contaminated with this compound.
Caption: Disposal decision workflow for various waste streams.
Step-by-Step Disposal Protocols
Adherence to the correct Personal Protective Equipment (PPE) is mandatory throughout these procedures. This includes, at a minimum, a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Protocol 1: Disposal of Neat Compound and Contaminated Solid Waste
This procedure applies to unused or expired solid compounds, as well as disposable materials like gloves, weighing papers, and pipette tips that have come into direct contact with the chemical.
-
Container Preparation: Designate a specific, puncture-resistant waste container with a secure lid for "Solid Hazardous Waste containing this compound".
-
Waste Collection:
-
For the neat compound, place the original container, if securely sealed, into the designated waste container. If transferring the powder, do so carefully within a chemical fume hood to avoid generating dust.
-
Place all contaminated disposables directly into this container immediately after use.
-
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Include the approximate quantity and date.
-
Storage: Keep the container sealed at all times unless adding waste.[8] Store it in a designated satellite accumulation area away from heat, ignition sources, and incompatible chemicals.
Protocol 2: Disposal of Contaminated Liquid Waste
This procedure applies to any solvent or solution containing the dissolved compound.
-
Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated and select the appropriate liquid waste container. Do not mix these solvent types.
-
Container Preparation: Use a chemically-compatible (e.g., glass or polyethylene) container with a screw cap.
-
Waste Collection: Carefully pour the liquid waste into the designated container using a funnel. Perform this transfer inside a chemical fume hood.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name of all components (including solvents), and their estimated concentrations.
-
Storage: Keep the container tightly sealed and stored in secondary containment within a designated satellite accumulation area.
Crucial Note: Under no circumstances should this compound or solutions containing it be disposed of down the drain.[9] Its inferred toxicity and the general properties of indole derivatives present a risk to aquatic ecosystems.
Protocol 3: Decontamination of Reusable Glassware
Proper cleaning is essential to prevent cross-contamination in future experiments.[10][11]
-
Initial Rinse (in a fume hood): Rinse the glassware three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate). This initial rinseate is hazardous and MUST be collected and disposed of as liquid hazardous waste (Protocol 2).
-
Detergent Wash: After the solvent rinse, wash the glassware thoroughly with hot water and a laboratory-grade detergent.[12] Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all detergent residues.
-
Final Rinse: Rinse at least three to five times with deionized water.[13]
-
Drying: Allow the glassware to air dry on a rack or dry it in an oven. The glassware is considered clean when water sheets evenly off the surface without beading.[13]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill:
-
Small Spill (Solid): If you are trained and it is safe to do so, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully scoop the material into a designated solid hazardous waste container.
-
Small Spill (Liquid): Use a chemical spill kit to absorb the material. Place the used absorbent pads into the solid hazardous waste container.
-
Large Spill: Evacuate the area immediately. Close the doors and notify your institution's Environmental Health and Safety (EHS) department.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a detergent solution. Dispose of all cleaning materials as solid hazardous waste.
-
Report: Report the incident to your supervisor and EHS office as per institutional policy.
By implementing this comprehensive disposal framework, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining environmental stewardship and upholding the highest standards of scientific practice.
References
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste - Standards." U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information. "Ethyl 7-nitro-1H-indole-2-carboxylate." PubChem Compound Database, CID=250407. [Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste." EPA.gov. [Link]
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Navigating the Unseen Risks: A Practical Guide to Handling Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, a substituted nitroindole, represents a class of compounds with significant potential in medicinal chemistry. However, with great potential comes the need for rigorous safety protocols. The presence of a nitroaromatic system, a well-known toxophore, necessitates a comprehensive understanding of its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Intrinsic Risks
Key Hazards:
-
Acute Toxicity: Based on its isomer, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It is expected to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1]
-
Mutagenicity and Carcinogenicity: Aromatic nitro compounds are a class of chemicals with well-documented potential for mutagenic and carcinogenic effects.[2][3][4] These effects are often mediated by the metabolic reduction of the nitro group to reactive intermediates that can damage DNA.[2]
-
Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently, at elevated temperatures or when mixed with certain impurities or under alkaline conditions.[5][6][7]
Physical Properties (based on a related compound):
| Property | Value | Source |
| Appearance | Yellow solid | Chem-Impex |
| Storage | 0-8°C | Chem-Impex |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The rationale for each piece of equipment is grounded in mitigating the specific hazards identified.
Primary Engineering Controls: Fume Hood
All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particles and vapors.
Essential PPE Ensemble
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the potential for serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Due to the risk of skin irritation and dermal absorption, appropriate chemical-resistant gloves are essential. Butyl rubber gloves are recommended for handling nitro compounds. Double-gloving (wearing two pairs of gloves) provides an additional layer of protection.
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, if there is a potential for aerosol generation outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Operational Plan: From Receipt to Disposal
A clear and logical workflow minimizes the risk of exposure and accidental release.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, ventilated, and cool (0-8°C) area.
-
Segregate from strong oxidizing agents, bases, and reducing agents to prevent potentially violent reactions.[6]
Weighing and Solution Preparation
-
Perform all weighing operations within a chemical fume hood.
-
Use a disposable weighing boat to avoid contamination of balances.
-
When preparing solutions, add the solid to the solvent slowly to control any potential exothermic reactions.
Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain and Clean: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of nitroaromatic compounds can lead to environmental contamination.[2] All waste containing this compound must be treated as hazardous waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
